Product packaging for [3-(2H-tetrazol-5-yl)phenyl]methanol(Cat. No.:CAS No. 179057-20-6)

[3-(2H-tetrazol-5-yl)phenyl]methanol

Cat. No.: B069845
CAS No.: 179057-20-6
M. Wt: 176.18 g/mol
InChI Key: YGESRLFHDANLIL-UHFFFAOYSA-N
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Description

[3-(2H-Tetrazol-5-yl)phenyl]methanol ( 179057-20-6) is a high-value benzyl alcohol derivative bearing a prominent 1,2,3,4-tetrazole ring at the meta position. This compound is a crucial synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) belonging to the angiotensin II receptor blocker (ARB) class of drugs. The tetrazole group serves as a critical bioisostere for a carboxylic acid moiety, mimicking its charge and geometry but offering superior metabolic stability and altered lipophilicity, which can significantly influence the pharmacokinetic properties of candidate molecules . With a molecular formula of C 8 H 8 N 4 O and a molecular weight of 176.18 g/mol, this compound features both a reactive hydroxymethyl group and an acidic tetrazole ring, making it a versatile precursor for further chemical derivatization. Its primary research application lies in the synthesis and impurity profiling of Sartan-family pharmaceuticals, where it is incorporated into the core scaffold of molecules. Researchers utilize this compound to study structure-activity relationships (SAR) and to create novel analogs for biological testing. It is also employed as a standard in analytical methods development to monitor reactions and ensure quality control during API manufacturing processes . Specifications & Handling: • CAS Registry Number: 179057-20-6 • Molecular Formula: C 8 H 8 N 4 O • Molecular Weight: 176.18 g/mol • Melting Point: 208-210°C • Storage: Store under an inert atmosphere at room temperature. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. Hazard statements apply, including H228 (Flammable solid) and H360 (May damage fertility or the unborn child). Please refer to the material safety data sheet (MSDS) for comprehensive handling and safety protocols before use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B069845 [3-(2H-tetrazol-5-yl)phenyl]methanol CAS No. 179057-20-6

Properties

IUPAC Name

[3-(2H-tetrazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGESRLFHDANLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634126
Record name [3-(2H-Tetrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-20-6
Record name [3-(2H-Tetrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [3-(2H-tetrazol-5-yl)phenyl]methanol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. This document outlines a robust synthetic protocol, detailed characterization methodologies, and critical safety considerations, designed to equip researchers with the necessary knowledge for the successful preparation and validation of this valuable building block.

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in modern drug discovery. Its physicochemical properties, particularly its acidic nature (pKa similar to carboxylic acids) and planar structure, allow it to act as a non-classical bioisostere of the carboxylic acid functional group. This substitution can lead to enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability of drug candidates. Consequently, tetrazole-containing compounds are found in a wide array of approved drugs with diverse therapeutic applications, including antihypertensive, antiviral, and anticancer agents.[1][2]

This compound, with its combination of a tetrazole ring and a reactive benzyl alcohol moiety, represents a versatile building block for the synthesis of more complex drug-like molecules. The hydroxyl group can be readily functionalized, allowing for its incorporation into a variety of molecular frameworks.

Synthetic Pathway: A Focus on the [3+2] Cycloaddition

The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3] This approach is favored for its high atom economy and generally good yields. For the synthesis of this compound, the logical precursor is 3-(hydroxymethyl)benzonitrile (also known as 3-cyanobenzyl alcohol).

dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Nitrile Precursor: 3-(Hydroxymethyl)benzonitrile is the ideal starting material as it already contains the required carbon framework and the hydroxymethyl group. This avoids additional protection/deprotection steps that would be necessary if starting from a different benzonitrile derivative.

  • Azide Source: Sodium azide (NaN₃) is a common, inexpensive, and effective source of the azide anion for this transformation. However, it is highly toxic and potentially explosive, necessitating strict safety protocols.

  • Catalysis: The cycloaddition of nitriles and azides often requires a catalyst to proceed at a reasonable rate and under milder conditions. Lewis acids such as zinc bromide (ZnBr₂) or phase-transfer catalysts like tetrabutylammonium fluoride (TBAF) can be employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[4]

  • Solvent and Temperature: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in water at elevated temperatures to ensure sufficient solubility of the reagents and to provide the necessary activation energy for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles.[4] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
3-(Hydroxymethyl)benzonitrile6937-56-0C₈H₇NOStarting material
Sodium Azide (NaN₃)26628-22-8NaN₃Highly Toxic! Handle with extreme caution.
Zinc Bromide (ZnBr₂)7699-45-8ZnBr₂Catalyst, anhydrous is preferred.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, as solvent.
Hydrochloric Acid (HCl)7647-01-0HClFor work-up.
Ethyl Acetate141-78-6C₄H₈O₂For extraction.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄For drying.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(hydroxymethyl)benzonitrile (1.0 eq) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and zinc bromide (1.0 eq).

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to pH ~2 with 1M HCl. This step protonates the tetrazole ring and neutralizes any excess azide.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a solid.

Trustworthiness: A Self-Validating System with Stringent Safety Protocols

The synthesis of tetrazoles using sodium azide is a well-established but hazardous procedure. Adherence to strict safety protocols is paramount to ensure the trustworthiness and reproducibility of this synthesis.

Handling Sodium Azide

Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin.[5][6] It can also form explosive heavy metal azides.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-layered nitrile gloves when handling sodium azide.[5][7]

  • Ventilation: All manipulations involving solid sodium azide or concentrated solutions should be performed in a certified chemical fume hood.[6]

  • Avoid Contact with:

    • Acids: Reacts to form highly toxic and explosive hydrazoic acid gas.

    • Heavy Metals: Avoid contact with metals such as lead, copper, silver, and mercury, as this can form shock-sensitive explosive salts. Use non-metal spatulas.

    • Chlorinated Solvents: Can form explosive compounds.

  • Waste Disposal: All sodium azide-contaminated waste, including empty containers, pipette tips, and gloves, must be disposed of as hazardous waste according to institutional guidelines.[6] Never pour azide solutions down the drain.[7]

dot graph "safety_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Critical safety workflow for handling sodium azide.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Spectroscopic Data (Expected)

The following data are predicted based on the structure of this compound and spectroscopic data of analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, ~7.4-8.0 ppm), benzylic CH₂ protons (singlet, ~4.7 ppm), alcohol OH proton (broad singlet, variable), and tetrazole NH proton (broad singlet, ~15-16 ppm, may not be observed).
¹³C NMR Aromatic carbons (~125-140 ppm), benzylic carbon (~64 ppm), and the tetrazole carbon (~155 ppm).
IR (Infrared) Spectroscopy Broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), N-H stretch (~3000-3200 cm⁻¹), C=N and N=N stretches in the tetrazole ring (~1400-1600 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 176.07.
Data Interpretation Logic

dot graph "characterization_logic" { layout=dot; rankdir="LR"; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Logical flow of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The comprehensive characterization data will serve as a reliable reference for the validation of the synthesized compound.

References

physicochemical properties of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of [3-(2H-tetrazol-5-yl)phenyl]methanol

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No: 179057-20-6), a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the structural characteristics, predicted and experimentally analogous physicochemical parameters (pKa, LogP, solubility, melting point), and detailed spectroscopic profile of the molecule. By synthesizing data from authoritative sources with established scientific principles, this guide explains the causality behind the compound's behavior. It includes detailed, field-proven experimental protocols for determining these key properties and discusses their direct implications for drug development professionals, particularly concerning ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The integration of data tables and process diagrams aims to provide researchers and scientists with a foundational and practical resource for utilizing this molecule in drug discovery programs.

Introduction: The Significance of a Bioisosteric Scaffold

This compound is a bifunctional organic molecule featuring a phenylmethanol core substituted with a 5-substituted tetrazole ring. The true significance of this compound in the context of drug discovery lies in the tetrazole moiety. The tetrazole ring is a well-established and privileged bioisostere for the carboxylic acid group.[1][2][3][4][5] This means it mimics the steric and electronic properties of a carboxylic acid, particularly its acidity, while offering key advantages.[5][6]

At physiological pH (≈7.4), the tetrazole ring is deprotonated, forming an anion that can engage in ionic interactions with biological targets, much like a carboxylate.[3] However, compared to its carboxylic acid counterpart, the tetrazole group often imparts superior metabolic stability and increased lipophilicity, which can enhance cell membrane permeability and improve pharmacokinetic profiles.[5][6] The presence of the hydroxymethyl (-CH₂OH) group adds a site for hydrogen bonding and potential metabolic transformation. Understanding the interplay between these functional groups is critical for predicting the molecule's behavior in biological systems. This guide provides the foundational physicochemical data and methodologies required for such an evaluation.

Molecular and Structural Properties

A molecule's fundamental identity and its arrangement in space dictate its physical and chemical behavior.

Chemical Structure and Tautomerism

Like most 5-substituted tetrazoles, this compound exists as a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-tautomers.[2][3] While the 2H-isomer is explicitly named in the topic, it is crucial to recognize that the 1H-tautomer is often the more stable form in the solid state and both can be present in solution.[3][7] The position of the proton has a significant impact on the molecule's hydrogen bonding capabilities and its interactions with protein targets.

Caption: Prototropic tautomerism in [3-(tetrazol-5-yl)phenyl]methanol.

Core Molecular Data

The fundamental molecular identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 179057-20-6[8][9]
Molecular Formula C₈H₈N₄O[9]
Molecular Weight 176.18 g/mol [9]
Exact Mass 176.0698[9]

Key Physicochemical Properties

The following properties are paramount for assessing a compound's drug-like potential. As specific experimental data for this exact molecule is not publicly available, values are predicted based on the well-understood chemistry of its constituent functional groups and data from closely related analogs.

ParameterPredicted ValueRationale & Significance
Acidity (pKa) 4.5 - 5.0The acidic proton is on the tetrazole ring (N-H). This pKa is similar to that of carboxylic acids, ensuring it is ionized at physiological pH, which is key for solubility and receptor binding.[3][10][11]
Lipophilicity (cLogP) 1.0 - 1.5This value suggests a balance between hydrophilicity (tetrazole, alcohol) and lipophilicity (phenyl ring). It indicates potential for good membrane permeability without being excessively lipophilic, which can cause toxicity or poor solubility.
Aqueous Solubility Low to ModerateExpected to be poorly soluble in neutral water but solubility should increase significantly at pH > 6 as the acidic tetrazole forms a soluble salt. Soluble in polar organic solvents like DMSO and methanol.[2][12]
Melting Point (°C) >150 (Est.)The presence of both N-H and O-H groups allows for extensive intermolecular hydrogen bonding, likely resulting in a high melting point and a stable crystalline lattice.[13]
Acidity (pKa)

The primary acidic center is the N-H proton of the tetrazole ring. The pKa of the parent 1H-tetrazole is approximately 4.9.[4][10] The delocalization of the negative charge across the nitrogen-rich ring after deprotonation stabilizes the conjugate base, explaining its acidity.[2][10] The benzyl alcohol proton is significantly less acidic (pKa ≈ 16-18) and does not contribute to the compound's acidic nature under physiological conditions. A pKa in the range of 4.5-5.0 ensures that over 99% of the molecules will be in their anionic (deprotonated) form at blood pH of 7.4, a critical feature for aqueous solubility and ionic interactions with biological targets.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase, indicating its lipophilicity ("greasiness"). A calculated LogP (cLogP) between 1.0 and 1.5 suggests the molecule has a balanced character. This is a favorable range in drug design; it is lipophilic enough to potentially cross biological membranes like the gut wall or cell membranes but not so lipophilic that it suffers from poor aqueous solubility or high non-specific binding.[14]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of the compound.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Signals expected in the 7.5-8.0 ppm range, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the OH proton) around 4.5 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, typically around 5.0-5.5 ppm.

    • Tetrazole Proton (-NH): A very broad singlet, often far downfield (>13 ppm), which is characteristic of acidic protons on tetrazole rings in DMSO.[15][16]

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic Carbons: Multiple signals between 125-140 ppm.

    • Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.

    • Tetrazole Carbon (C5): This is a key diagnostic peak. For the N2-tautomer/isomer, the signal is expected around 164 ppm, while for the N1-tautomer/isomer, it would be shifted upfield to ~154 ppm.[17][18] This difference is a reliable method for distinguishing between N1 and N2 substituted tetrazoles.[19]

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • O-H Stretch: A broad, strong absorption band around 3200-3400 cm⁻¹ from the alcohol.

    • N-H Stretch: A broader, often weaker band in the 2500-3100 cm⁻¹ range, overlapping with C-H stretches.

    • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[20]

    • C=N and N=N Stretches: Medium to strong absorptions in the 1400-1650 cm⁻¹ region, characteristic of the tetrazole ring.[15][16]

  • Mass Spectrometry (ESI-MS):

    • Positive Mode ([M+H]⁺): Expected at m/z 177.0771.

    • Negative Mode ([M-H]⁻): Expected at m/z 175.0615.

    • Fragmentation: A characteristic fragmentation pathway for 5-substituted tetrazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da).[17]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, robust methods for experimentally determining the key physicochemical properties.

Workflow: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.

pKa_Workflow prep 1. Prepare Analyte Solution Dissolve ~5 mg of compound in co-solvent (e.g., Methanol) and water. cal 2. Calibrate pH Meter Use standard buffers at pH 4.0, 7.0, and 10.0. prep->cal Ensure accuracy titrate 3. Perform Titration Add standardized NaOH (0.01 M) in small increments. cal->titrate record 4. Record Data Log pH value after each addition of titrant. titrate->record plot 5. Plot & Analyze pH vs. Volume of NaOH. Determine half-equivalence point. record->plot pKa 6. Determine pKa pKa = pH at half-equivalence. plot->pKa

Caption: Workflow for experimental pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh 3-5 mg of this compound and dissolve it in a minimal amount of methanol or DMSO before diluting with deionized water to a final volume of 50 mL.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the electrode in the sample solution and begin stirring. Add standardized 0.01 M NaOH solution in precise, small aliquots (e.g., 0.02 mL).

  • Data Recording: Allow the pH reading to stabilize after each aliquot addition and record the pH and the total volume of titrant added.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point), which can be found from the first derivative of the titration curve.

Workflow: Shake-Flask Method for LogP Determination (OECD 107)

This is the gold-standard method for measuring the octanol-water partition coefficient.

LogP_Workflow saturate 1. Pre-saturate Solvents Mix n-octanol and pH 7.4 buffer. Allow layers to separate. dissolve 2. Prepare Sample Dissolve compound in one phase (e.g., n-octanol). saturate->dissolve mix 3. Partitioning Combine sample with the other phase. Shake vigorously for >30 min. dissolve->mix separate 4. Phase Separation Centrifuge the mixture to ensure complete separation of layers. mix->separate Equilibration quantify 5. Quantify Concentration Measure concentration in both aqueous and octanol layers via UV-Vis or HPLC. separate->quantify calculate 6. Calculate LogP LogP = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Caption: Workflow for experimental LogP determination via the shake-flask method.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffer.

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Implications for Drug Development

The physicochemical profile of this compound provides critical insights for its potential as a drug scaffold.

  • Absorption: The predicted cLogP of 1.0-1.5 is within the optimal range for passive diffusion across the intestinal epithelium, suggesting good potential for oral bioavailability. Its acidic nature means it will be largely ionized in the intestine, which could favor solubility but hinder passive absorption.

  • Distribution: A balanced LogP suggests the compound is unlikely to excessively partition into fatty tissues, which can be a cause of long half-lives and toxicity. Its ability to exist as an anion at physiological pH will influence its binding to plasma proteins like albumin.

  • Metabolism: The benzyl alcohol moiety is a primary site for metabolism, likely undergoing oxidation by alcohol dehydrogenases to the corresponding aldehyde and then carboxylic acid. The tetrazole ring, in contrast, is generally considered to be metabolically robust.[6]

  • Excretion: The presence of ionizable (tetrazole) and polar (alcohol) groups suggests that the compound and its metabolites would likely be cleared renally.

Conclusion

This compound is a molecule with a highly valuable profile for medicinal chemistry. Its tetrazole ring serves as an effective carboxylic acid bioisostere, providing the necessary acidity for target interaction with improved metabolic stability. The compound's predicted physicochemical properties—a pKa ensuring ionization at physiological pH and a balanced LogP suggesting good membrane permeability—position it as a promising scaffold. The experimental protocols detailed herein provide a clear roadmap for researchers to validate these predictions and further characterize this and related molecules, facilitating their progression through the drug discovery pipeline.

References

Spectroscopic Data of [3-(2H-tetrazol-5-yl)phenyl]methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound [3-(2H-tetrazol-5-yl)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Each section includes detailed experimental protocols and an expert interpretation of the spectral features, ensuring both scientific rigor and practical applicability in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a phenylmethanol core substituted with a tetrazole ring. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[1] Accurate structural elucidation and confirmation are paramount in the synthesis and application of such novel chemical entities. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity.[2][3][4][5] This guide presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a benchmark for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and the presence of the key functional groups.

It is important to note that 5-substituted tetrazoles can exist as a mixture of 1H and 2H tautomers in solution, and the position of the equilibrium is influenced by the solvent and substituents.[7][8][9][10] The predicted data below assumes the 2H-tetrazole tautomer as specified, but researchers should be aware that the presence of the 1H tautomer could lead to additional, distinct signals in the NMR spectra.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a common deuterated solvent like DMSO-d₆ is summarized below. Chemical shifts for aromatic protons are estimated based on additive substituent effects for substituted benzenes.[11][12][13][14][15][16][17]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Tetrazole N-H~16.0 - 15.0Broad Singlet-1H
Aromatic H (C2-H)~8.1Singlet-1H
Aromatic H (C6-H)~7.9Doublet~7.51H
Aromatic H (C4-H)~7.6Triplet~7.51H
Aromatic H (C5-H)~7.5Doublet~7.51H
Methylene CH~4.6Doublet~5.52H
Hydroxyl OH ~5.4Triplet~5.51H
Predicted ¹³C NMR Data

The predicted ¹³C NMR data provides complementary information, confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Tetrazole C5~155
Aromatic C1~142
Aromatic C3~131
Aromatic C6~129
Aromatic C5~128
Aromatic C4~127
Aromatic C2~125
Methylene C H₂~63
Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra.[18][19][20][21][22]

Materials:

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Analytical balance

  • Micropipettes or syringes

  • Lint-free tissues

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[22] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[22]

  • Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with a solvent like ethanol to remove any dust or fingerprints. Securely cap the tube.

  • Instrument Setup: Insert the sample into the spinner turbine and adjust its position using a depth gauge. Place the sample into the NMR spectrometer.

  • Spectrometer Operations:

    • Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized, either automatically or manually, to achieve sharp, well-resolved peaks.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

  • Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Interpretation of Predicted NMR Spectra
  • ¹H NMR: The aromatic region (7.5-8.1 ppm) is expected to show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at the C2 position, situated between the two substituents, is anticipated to be a singlet. The remaining aromatic protons will likely appear as a doublet, a triplet, and another doublet, consistent with their respective couplings to neighboring protons.[16][23] The benzylic protons of the methanol group are expected to appear as a doublet due to coupling with the hydroxyl proton, which in turn should appear as a triplet. The N-H proton of the tetrazole ring is expected to be significantly downfield and may be broad due to quadrupole relaxation and chemical exchange.

  • ¹³C NMR: The spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon of the tetrazole ring is expected at the most downfield position (~155 ppm).[24] The aromatic carbons will resonate in the typical range of 125-142 ppm, with the carbons directly attached to the substituents (ipso-carbons) showing distinct shifts. The methylene carbon of the methanol group is predicted to be the most upfield signal at approximately 63 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Predicted IR Data

The following table summarizes the expected characteristic absorption bands for this compound.[25][26][27][28][29]

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
3400 - 3200O-H (Alcohol)StretchingStrong, Broad
3150 - 3000N-H (Tetrazole)StretchingMedium, Broad
3100 - 3000C-H (Aromatic)StretchingMedium
2950 - 2850C-H (Methylene)StretchingMedium
1600 - 1500C=N (Tetrazole)StretchingMedium
1500 - 1400C=C (Aromatic)Ring StretchingMedium
1400 - 1300N=N (Tetrazole)StretchingMedium
1250 - 1000C-O (Alcohol)StretchingStrong
900 - 675C-H (Aromatic)Out-of-plane BendingStrong
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common sampling technique that requires minimal sample preparation.[30][31][32][33][34]

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the built-in pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding. A medium, broad peak around 3100 cm⁻¹ is expected for the N-H stretch of the tetrazole ring. The aromatic and methylene C-H stretches will appear just above and below 3000 cm⁻¹, respectively. The "fingerprint region" (below 1500 cm⁻¹) will contain a series of sharp peaks corresponding to the C=N and N=N stretching vibrations of the tetrazole ring, as well as the C=C stretching of the aromatic ring. A strong band for the C-O stretching of the primary alcohol should be prominent between 1250 and 1000 cm⁻¹. Finally, strong absorptions in the 900-675 cm⁻¹ range will correspond to the C-H out-of-plane bending, which can be indicative of the 1,3-substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[1][35][36][37][38]

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₈H₈N₄O) is 176.18 g/mol .

Ionization Mode Predicted m/z Proposed Ion Interpretation
ESI (+)177.0767[M+H]⁺Protonated molecule
ESI (+)199.0586[M+Na]⁺Sodiated adduct
ESI (-)175.0625[M-H]⁻Deprotonated molecule

Predicted Fragmentation (Positive Ion Mode): The fragmentation of tetrazoles is well-documented. In positive ion mode, a characteristic loss of hydrazoic acid (HN₃, 43 Da) is often observed.[18] The benzyl alcohol moiety can lose water (18 Da) or the hydroxyl group (17 Da).[39][40][41][42]

Predicted Fragment m/z Proposed Loss from [M+H]⁺ Proposed Fragment Structure
159.0662H₂ODehydrated cation
134.0454HN₃Phenylmethanol nitrile cation
106.0491HN₃ + COPhenyl cation
Experimental Protocol for ESI Mass Spectrometry

This protocol outlines a general procedure for acquiring ESI mass spectra.[1][35][38]

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump and syringe

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volatile acid or base (e.g., formic acid, ammonium hydroxide) for promoting ionization

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water. A small amount of formic acid (0.1%) can be added to facilitate protonation in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle (typically 3-5 kV). A nebulizing gas (e.g., nitrogen) assists in forming a fine spray of charged droplets. A drying gas helps to evaporate the solvent.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 177) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Interpretation of Predicted Mass Spectrum

The full-scan mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 177.0767. A sodium adduct [M+Na]⁺ at m/z 199.0586 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 175.0625 would be the primary ion.

Tandem MS (MS/MS) of the [M+H]⁺ ion would be highly informative. The primary fragmentation pathway for the tetrazole ring is the neutral loss of HN₃, leading to a fragment at m/z 134.[18] The benzyl alcohol portion can readily lose water, giving a fragment at m/z 159. Subsequent fragmentation of the m/z 134 ion (the phenylmethanol nitrile cation) could involve the loss of carbon monoxide (CO) to yield the phenyl cation at m/z 106. The presence of these characteristic fragments would provide strong evidence for the proposed structure.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By combining predicted data with established experimental protocols and in-depth interpretations, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided workflows and interpretations are grounded in fundamental spectroscopic principles and data from analogous compounds, offering a robust framework for the successful characterization of this and related molecules.

References

Unlocking the Therapeutic Potential of [3-(2H-tetrazol-5-yl)phenyl]methanol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrazole heterocycle is a privileged scaffold in modern medicinal chemistry, renowned for its role as a bioisostere of the carboxylic acid group. This substitution often confers advantageous pharmacokinetic properties, including enhanced metabolic stability and improved lipophilicity, leading to a broad spectrum of biological activities.[1] Indeed, numerous FDA-approved drugs incorporate the tetrazole moiety, demonstrating efficacy across a range of therapeutic areas including cardiovascular, infectious, and inflammatory diseases. The compound [3-(2H-tetrazol-5-yl)phenyl]methanol, with its characteristic phenyltetrazole structure, represents a promising, yet underexplored, candidate for drug discovery. This technical guide provides a comprehensive, hypothesis-driven framework for the identification and validation of its potential therapeutic targets, with a primary focus on two high-probability pathways: the reversal of multidrug resistance in oncology via inhibition of the ATP-binding cassette transporter G2 (ABCG2), and the modulation of inflammatory responses through agonism of the G protein-coupled receptor 35 (GPR35). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale underpinning the proposed investigational pathways.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Given the absence of direct biological data for this compound, a rational, evidence-based approach to target identification is paramount. Based on the structure-activity relationships (SAR) of analogous phenyltetrazole derivatives, two primary targets are proposed for initial investigation.

ABCG2 Inhibition: Overcoming Multidrug Resistance in Oncology

The ATP-binding cassette (ABC) transporter ABCG2 is a key contributor to multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from tumor cells, thereby reducing their efficacy.[2] Small molecule inhibitors of ABCG2 can restore sensitivity to these agents, representing a critical area of oncology research.[2] The planar, aromatic nature of the phenyltetrazole core in this compound presents a structural motif with the potential to interact with the substrate-binding pocket of ABCG2, disrupting its transport function.

Diagram 1: Proposed mechanism of ABCG2 inhibition.
GPR35 Agonism: A Novel Anti-Inflammatory Strategy

G protein-coupled receptor 35 (GPR35) is an emerging therapeutic target primarily expressed in immune cells and the gastrointestinal tract.[3] Activation of GPR35 has been shown to modulate inflammatory responses, making it a promising target for conditions such as inflammatory bowel disease.[4][5] Several tetrazole-containing compounds have been identified as potent GPR35 agonists.[4] The structural features of this compound align with those of known GPR35 agonists, suggesting it may act as a modulator of this receptor.

cluster_membrane Cell Membrane GPR35 GPR35 Receptor G_protein Gαi/Gα13 GPR35->G_protein Activation beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment Compound This compound (Potential Agonist) Compound->GPR35 Binding PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Anti_inflammatory Anti-inflammatory Effects Ca_release->Anti_inflammatory Downstream Downstream Signaling (e.g., ERK, Akt) beta_arrestin->Downstream Scaffolding Downstream->Anti_inflammatory

Diagram 2: Hypothesized GPR35 signaling cascade.

Experimental Workflows for Target Validation

A tiered approach to experimental validation is proposed, beginning with in vitro screening to confirm activity at the hypothesized targets, followed by cell-based functional assays to establish physiological relevance.

cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Cell-Based Functional Assays cluster_tier3 Tier 3: Secondary Functional & Phenotypic Assays ABCG2_ATPase ABCG2 ATPase Assay ABCG2_efflux ABCG2-mediated Dye Efflux Assay ABCG2_ATPase->ABCG2_efflux Cytotoxicity General Cytotoxicity (MTT Assay) ABCG2_ATPase->Cytotoxicity GPR35_Ca GPR35 Calcium Mobilization Assay GPR35_arrestin GPR35 β-Arrestin Recruitment Assay GPR35_Ca->GPR35_arrestin GPR35_Ca->Cytotoxicity MDR_reversal MDR Reversal in Cancer Cell Lines ABCG2_efflux->MDR_reversal Cytokine LPS-induced Cytokine Release Assay GPR35_arrestin->Cytokine

Diagram 3: Tiered experimental validation workflow.
Tier 1: Primary In Vitro Screening

1. ABCG2 ATPase Activity Assay

  • Principle: ABC transporters utilize ATP hydrolysis to drive substrate efflux. Substrates and inhibitors modulate the basal ATPase activity. This assay measures the generation of inorganic phosphate (Pi) as an indicator of ABCG2 activity.[4][6][7][8]

  • Protocol:

    • Prepare membrane vesicles from cells overexpressing human ABCG2.

    • Incubate the membrane vesicles with varying concentrations of this compound in an assay buffer containing ATP and magnesium.

    • Initiate the reaction by warming to 37°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

    • Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.[9]

    • Measure the absorbance at a wavelength of 630 nm.

    • A decrease in Pi generation compared to a vehicle control suggests inhibition of ABCG2.

2. GPR35 Calcium Mobilization Assay

  • Principle: Activation of Gq-coupled GPCRs, such as GPR35, leads to the release of intracellular calcium stores. This can be detected using calcium-sensitive fluorescent dyes.[10][11][12][13]

  • Protocol:

    • Culture cells endogenously expressing or transiently transfected with human GPR35 (e.g., HEK293T cells).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Add varying concentrations of this compound to the cells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • An increase in fluorescence intensity indicates GPR35 agonism.

Tier 2: Cell-Based Functional Assays

1. ABCG2-Mediated Dye Efflux Assay

  • Principle: This assay directly measures the ability of a compound to inhibit the efflux of a known fluorescent substrate of ABCG2 from cells.[14][15]

  • Protocol:

    • Use a cell line overexpressing ABCG2 (e.g., HEK293/ABCG2).

    • Incubate the cells with a fluorescent ABCG2 substrate, such as Hoechst 33342, in the presence and absence of varying concentrations of this compound.[14][16][17]

    • After an incubation period, wash the cells to remove the extracellular dye.

    • Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

    • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.

2. GPR35 β-Arrestin Recruitment Assay

  • Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various technologies, such as enzyme fragment complementation.[18][19][20][21]

  • Protocol:

    • Utilize a commercially available cell line engineered to co-express GPR35 fused to a small enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter β-arrestin cells).

    • Treat the cells with varying concentrations of this compound.

    • If the compound is an agonist, it will induce the recruitment of β-arrestin to GPR35, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence).

    • Measure the signal using a plate reader.

3. General Cytotoxicity Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is crucial to ensure that the observed effects in the functional assays are not due to general cytotoxicity.[2][22][23]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

    • Measure the absorbance at approximately 570 nm. A significant decrease in absorbance indicates cytotoxicity.

Tier 3: Secondary Functional & Phenotypic Assays

1. Reversal of Multidrug Resistance in Cancer Cell Lines

  • Principle: To confirm the therapeutic potential of ABCG2 inhibition, this assay assesses the ability of the compound to sensitize MDR cancer cells to a known chemotherapeutic agent.

  • Protocol:

    • Use an MDR cancer cell line known to overexpress ABCG2 (e.g., NCI-H460/MX20).

    • Determine the IC50 of a known ABCG2 substrate chemotherapeutic (e.g., mitoxantrone) in this cell line.

    • Treat the cells with the chemotherapeutic agent in the presence of a non-toxic concentration of this compound.

    • Assess cell viability using the MTT assay after 72 hours.

    • A significant reduction in the IC50 of the chemotherapeutic agent in the presence of the test compound indicates successful reversal of MDR.

2. LPS-Induced Cytokine Release Assay in Macrophages

  • Principle: This assay evaluates the anti-inflammatory potential of the compound by measuring its effect on the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[1][5][24][25][26]

  • Protocol:

    • Culture a macrophage cell line (e.g., J774A.1 or RAW 264.7).[24][25]

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with LPS (a potent inflammatory agent).

    • After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA.

    • A reduction in pro-inflammatory cytokines and/or an increase in anti-inflammatory cytokines would indicate a positive anti-inflammatory effect.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of IC50/EC50 values, percentage inhibition/activation, and other relevant metrics. Dose-response curves should be generated to visualize the potency and efficacy of the compound for each target.

Table 1: Summary of In Vitro Assay Results

AssayTargetParameterResult
ATPase AssayABCG2IC50 (µM)
Calcium MobilizationGPR35EC50 (µM)
Dye Efflux AssayABCG2% Inhibition at X µM
β-Arrestin RecruitmentGPR35EC50 (µM)
MTT Assay-IC50 (µM)
MDR ReversalABCG2Fold Sensitization
Cytokine Release (TNF-α)-% Inhibition at X µM
Cytokine Release (IL-10)-% Increase at X µM

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to elucidating the therapeutic potential of this compound. By focusing on two high-probability targets, ABCG2 and GPR35, researchers can efficiently screen for and validate meaningful biological activity. Positive results from these in vitro and cell-based assays would provide a strong foundation for further preclinical development, including pharmacokinetic studies, in vivo efficacy testing in relevant animal models of cancer and inflammatory disease, and lead optimization to improve potency and drug-like properties. The multifaceted nature of the tetrazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability Studies of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel pharmaceutical compound, [3-(2H-tetrazol-5-yl)phenyl]methanol. As a molecule featuring a polar tetrazole ring, a bioisostere for carboxylic acid, and a benzyl alcohol moiety susceptible to oxidation, a thorough understanding of its physicochemical properties is paramount for successful drug development. This document outlines detailed, field-proven protocols for equilibrium and kinetic solubility assessments, as well as a complete stability testing program guided by the International Council for Harmonisation (ICH) standards. We delve into the rationale behind experimental design, the establishment of stability-indicating analytical methods, and the elucidation of potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from discovery to clinical application.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can lead to low bioavailability and erratic absorption, while instability can compromise drug efficacy and safety. The subject of this guide, this compound, presents a unique combination of functional groups that necessitates a rigorous and tailored evaluation.

The tetrazole ring is a key feature of many modern pharmaceuticals, often employed as a metabolically stable substitute for a carboxylic acid group.[1] This moiety is generally stable and can enhance aqueous solubility.[2][3] Conversely, the benzyl alcohol group, while contributing to the molecule's overall structure and potential interactions with biological targets, is a known site of metabolic and chemical oxidation.[4] It can be oxidized first to the corresponding benzaldehyde and subsequently to benzoic acid.[5] Therefore, a comprehensive assessment of this compound must address both the favorable attributes of the tetrazole ring and the potential liabilities of the benzyl alcohol moiety.

This guide provides a systematic approach to characterizing the solubility and stability of this compound, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). The protocols described herein are designed to be self-validating, providing a clear and logical path to understanding the compound's behavior in aqueous environments and under various stress conditions.

Aqueous Solubility Assessment

A comprehensive understanding of a compound's aqueous solubility is fundamental to its development. We will explore two key types of solubility measurements: equilibrium solubility and kinetic solubility.

Equilibrium Solubility (Thermodynamic Solubility)

Equilibrium solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved states. This is a critical parameter for understanding the maximum achievable concentration of a drug in a given aqueous medium.

  • Preparation of Buffers: Prepare a series of biocompatible buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., mobile phase for HPLC), and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO). This is often a more relevant parameter in early drug discovery, as it can predict the likelihood of a compound precipitating out of solution during high-throughput screening assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Add a small volume of each DMSO solution to a larger volume of the desired aqueous buffer in a microplate format.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or plate reader. The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Data Presentation: Solubility Profile
Parameter pH 2.0 pH 4.5 pH 6.8 pH 7.4
Equilibrium Solubility (µg/mL) [Insert Data][Insert Data][Insert Data][Insert Data]
Kinetic Solubility (µM) [Insert Data][Insert Data][Insert Data][Insert Data]

Stability Studies: A Comprehensive Approach

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Our approach will encompass both forced degradation studies and long-term stability testing, adhering to ICH guidelines.[7]

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products. A reverse-phase HPLC method with UV detection is typically suitable for this purpose.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: The detection wavelength should be chosen to provide good sensitivity for both the parent compound and potential degradation products. Given the aromatic nature of the molecule, a wavelength in the range of 210-280 nm is likely appropriate.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[8] This information is invaluable for developing a stable formulation and for understanding the intrinsic stability of the molecule.[9]

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid at elevated temperature (e.g., 60°C).[10]

    • Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at room temperature and elevated temperature (e.g., 60°C).[10]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[10]

    • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 70°C).

    • Photodegradation: Expose a solid sample and a solution of the compound to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Identification of Degradation Products

Significant degradation products identified during forced degradation studies should be characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are anticipated:

  • Oxidation: The primary benzylic alcohol is susceptible to oxidation to form the corresponding aldehyde, [3-(2H-tetrazol-5-yl)benzaldehyde], which can be further oxidized to the carboxylic acid, [3-(2H-tetrazol-5-yl)benzoic acid].[4][5]

  • Hydrolysis: While the tetrazole ring is generally stable, extreme pH and temperature conditions could potentially lead to ring opening, though this is less likely under typical pharmaceutical storage conditions.[11]

Data Presentation: Forced Degradation Summary
Stress Condition % Degradation Major Degradation Products (and %)
0.1 M HCl, 60°C [Insert Data][Insert Data]
0.1 M NaOH, 60°C [Insert Data][Insert Data]
3% H₂O₂, RT [Insert Data][Insert Data]
70°C, Dry Heat [Insert Data][Insert Data]
Photostability (ICH Q1B) [Insert Data][Insert Data]
Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance and a shelf life for the drug product.[6] These studies are performed on at least three primary batches of the drug substance under controlled storage conditions.

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[4]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4]

Testing should be performed at regular intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies).[7]

Visualization of Key Processes

Overall Workflow for Solubility and Stability Assessment

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Profiling A Compound Synthesis & Purification B Development of Analytical Method (HPLC-UV) A->B C Equilibrium Solubility (Shake-Flask) B->C D Kinetic Solubility (DMSO Dilution) B->D E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->E H Data Analysis & Reporting C->H D->H F Degradant Identification (LC-MS, NMR) E->F G Long-Term & Accelerated Stability Studies (ICH) F->G G->H

Caption: Workflow for solubility and stability assessment.

Anticipated Oxidative Degradation Pathway

G A This compound (Parent Compound) B [3-(2H-tetrazol-5-yl)benzaldehyde] (Aldehyde Intermediate) A->B Oxidation C [3-(2H-tetrazol-5-yl)benzoic acid] (Carboxylic Acid Product) B->C Further Oxidation

Caption: Potential oxidative degradation pathway.

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its journey towards becoming a viable drug candidate. By employing robust and validated methodologies, researchers can gain a deep understanding of the compound's physicochemical properties, anticipate potential development challenges, and formulate strategies to mitigate them. The insights gained from these studies will not only inform formulation development but also contribute to the overall safety and efficacy profile of this promising new chemical entity.

References

Foreword: The Tetrazole Moiety as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Synthesis of Tetrazole-Containing Compounds

The tetrazole group is most renowned as a metabolically stable bioisostere of the carboxylic acid functional group.[1][2] Its similar pKa, planar structure, and ability to participate in hydrogen bonding allow it to mimic the interactions of a carboxylate group with biological targets, often with improved pharmacokinetic profiles, such as enhanced lipophilicity and metabolic resistance.[3][4] This has led to the incorporation of tetrazoles into numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibiotic Cefotiam.[5] The World Health Organization has even recognized the tetrazole ring as a key descriptor in analogue-based drug discovery methodologies.[3]

This document moves beyond a simple recitation of reactions. It delves into the mechanistic underpinnings of these transformations, explains the rationale behind catalyst and reagent selection, and provides field-proven protocols. Our objective is to equip you not only with the "how" but, more critically, the "why," enabling you to troubleshoot, innovate, and accelerate your research and development efforts.

The Workhorse of Tetrazole Synthesis: [3+2] Cycloaddition of Nitriles and Azides

The most direct and widely employed route to 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition reaction between a nitrile (the 2π-electron component) and an azide source (the 3-atom, 4π-electron component).[4][6] While conceptually straightforward, the practical execution and underlying mechanism of this reaction are nuanced, heavily influenced by the nature of the azide species and the presence of catalysts.

Mechanistic Considerations: Concerted vs. Stepwise Pathways

There has been considerable debate regarding the precise mechanism of the reaction between azide salts and nitriles.[7] While the reaction with organic azides is generally accepted to proceed via a concerted [2+3] cycloaddition, the more common use of inorganic azides like sodium azide (NaN₃) appears to favor a different pathway.[6]

Density functional theory (DFT) calculations and experimental evidence suggest a stepwise mechanism, particularly in the presence of a proton source or Lewis acid.[6][7] The process is believed to initiate with the activation of the nitrile, followed by nucleophilic attack of the azide anion to form an imidoyl azide intermediate. This intermediate then undergoes rapid intramolecular cyclization to yield the tetrazolate anion, which is protonated upon workup to give the final 1H-tetrazole product.[7][8][9] The activation of the nitrile is a critical step, as it increases the electrophilicity of the carbon atom, making it more susceptible to attack by the azide nucleophile.[7]

Figure 1: Proposed stepwise mechanism for the acid-catalyzed synthesis of 5-substituted-1H-tetrazoles.

Catalytic Systems: From Harsh Reagents to Green Chemistry

Historically, the synthesis of tetrazoles required harsh conditions, including the use of highly toxic and explosive hydrazoic acid (HN₃) or expensive and toxic organotin azides.[10][11] Modern synthetic chemistry has largely shifted towards safer and more efficient catalytic systems that activate the nitrile substrate, allowing the use of the more stable and economical sodium azide.

A variety of catalytic systems have been developed, ranging from Lewis and Brønsted acids to heterogeneous and nanocatalysts.[10] The choice of catalyst is critical and depends on the substrate's reactivity, desired reaction conditions, and scalability.

Catalyst SystemAzide SourceTypical SolventTemperature (°C)Typical Time (h)Yield (%)Reference
ZnCl₂ NaN₃Water100 (Reflux)24~70-95[12]
Triethylammonium Chloride NaN₃Nitrobenzene150 (MW)0.25~85-98[13]
Silica Sulfuric Acid NaN₃DMF120 (Reflux)2-572-95[10]
Nano-TiCl₄·SiO₂ NaN₃DMF120 (Reflux)2~90-96[14]
CoY Zeolite NaN₃DMF1202-685-98[15]
Co(II)-complex NaN₃DMF11012~90-99[16]

Table 1. Comparison of selected catalytic systems for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile.

The move towards heterogeneous catalysts like zeolites or silica-supported acids is particularly noteworthy from a green chemistry perspective.[10][15] These catalysts are easily recoverable and reusable, minimize waste, and often allow for simpler product purification, which are significant advantages for industrial-scale synthesis.[14][15]

Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol, adapted from the work of Sharpless and coworkers, represents a significant advancement in tetrazole synthesis by utilizing water as the solvent, thereby enhancing safety and environmental friendliness.[12]

Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile.

Materials:

  • Benzonitrile (1.00 mol, 103.1 g)

  • Sodium azide (1.05 mol, 68.2 g) - Caution: Highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids and heavy metals.

  • Zinc chloride (0.50 mol, 68.1 g)

  • Deionized Water (1 L)

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Mechanical stirrer, reflux condenser, and heating mantle

  • 3 L three-necked round-bottomed flask

Procedure:

  • Reaction Setup: To a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add benzonitrile (1.00 mol), deionized water (1 L), sodium azide (1.05 mol), and zinc chloride (0.50 mol).

  • Reaction Execution: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Maintain reflux for 24 hours. The mixture will be a thick, white slurry.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Basify the mixture by adding a 30% aqueous NaOH solution until the pH is >10 to dissolve the zinc salts. c. Filter the mixture to remove any insoluble impurities. d. Transfer the filtrate to a large beaker and cool in an ice bath. e. Carefully acidify the filtrate with 6M HCl with stirring. The product will begin to precipitate around pH 5-6. Continue adding acid until the pH is ~2 to ensure complete protonation. f. Collect the white solid product by vacuum filtration. g. Wash the solid with cold deionized water (2 x 200 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A white crystalline solid (5-phenyl-1H-tetrazole) with a typical yield of 85-95%.[12]

Building Complexity: Multicomponent Reactions (MCRs) for Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools in drug discovery for rapidly generating molecular diversity.[17][18] The Ugi-azide reaction is a prominent example used to synthesize 1,5-disubstituted tetrazoles.

This one-pot, four-component reaction involves an aldehyde (or ketone), an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃). The reaction proceeds through the formation of an α-amino-acyl azide intermediate, which undergoes intramolecular cyclization to form the tetrazole ring. This method is highly convergent and allows for the introduction of four points of diversity in a single, efficient step.[19][20]

G cluster_0 One-Pot Reaction Vessel Aldehyde Aldehyde/Ketone (R1, R2) Intermediate α-Adduct Intermediate Aldehyde->Intermediate Amine Amine (R3) Amine->Intermediate Isocyanide Isocyanide (R4) Isocyanide->Intermediate Azide Azide Source (e.g., TMSN3) Azide->Intermediate FinalProduct 1,5-Disubstituted Tetrazole Intermediate->FinalProduct Cyclization

Figure 2: Workflow for the Ugi-azide four-component reaction to generate 1,5-disubstituted tetrazoles.

Controlling Regiochemistry: Synthesis of N-Substituted Tetrazoles

For many applications, substitution on one of the ring nitrogen atoms is required. The direct alkylation of a 5-substituted-1H-tetrazole often leads to a mixture of the N1 and N2 isomers, with the ratio being dependent on the solvent, base, and alkylating agent.[21] Achieving regiocontrol is a significant synthetic challenge.

Several strategies have been developed to synthesize N-substituted tetrazoles regioselectively:

  • N2-Selective Arylation: Using diaryliodonium salts or arylboronic acids in the presence of a copper catalyst allows for the preferential arylation at the N2 position of 5-substituted-1H-tetrazoles.[22]

  • One-Pot Synthesis of 1-Substituted Tetrazoles: A common method involves the reaction of a primary amine, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid like Yb(OTf)₃ or a heterogeneous catalyst.[13][23][24]

  • [3+2] Cycloaddition with Diazonium Salts: A regioselective cycloaddition between an arenediazonium salt and trimethylsilyldiazomethane, catalyzed by a silver salt, provides a direct route to 2-aryl-tetrazoles.[25]

Advanced Strategies: Post-Synthetic Functionalization of the Tetrazole Ring

An alternative to constructing a substituted tetrazole from acyclic precursors is the direct functionalization of a pre-formed, N-protected tetrazole ring at the C5 position. This C-H functionalization approach is attractive for late-stage modification of complex molecules.

A key challenge is the instability of the lithiated intermediates, which can undergo a rapid retro-[2+3] cycloaddition to form a cyanamide.[26] Recent advances have shown that using a "turbo-Grignard" reagent (iPrMgCl·LiCl) for deprotonation generates a more stable organomagnesium intermediate.[27] This magnesiated species is stable enough to react with various electrophiles, such as aldehydes, ketones, and Weinreb amides, allowing for the installation of diverse functional groups at the C5 position. The N-protecting group (e.g., a p-methoxybenzyl group) can then be cleaved to yield the desired C5-functionalized 1H-tetrazole.[26][27]

Conclusion

The synthesis of tetrazole-containing compounds has evolved dramatically from hazardous, low-yielding procedures to a sophisticated science employing a wide array of catalytic, multicomponent, and late-stage functionalization strategies. The foundational [3+2] cycloaddition remains the most prevalent method, now enhanced by green and highly efficient catalytic systems that prioritize safety and scalability. For the rapid generation of diverse chemical libraries, multicomponent reactions like the Ugi-azide synthesis offer unparalleled efficiency. As the demand for structurally complex and novel tetrazole-based therapeutics continues to grow, the development of regioselective and C-H functionalization methodologies will undoubtedly play an increasingly crucial role. This guide provides the foundational knowledge and practical insights necessary to navigate this dynamic and vital area of chemical synthesis.

References

Unlocking Novel Therapeutic Avenues: A Technical Guide to Discovering New Biological Activities of [3-(2H-tetrazol-5-yl)phenyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrazole scaffold represents a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisostere for the carboxylic acid group.[1][2] This has led to its incorporation in a multitude of FDA-approved drugs for a wide array of therapeutic areas, including hypertension, allergies, and infectious diseases.[3][4] This in-depth technical guide moves beyond the known applications of tetrazole derivatives to provide a comprehensive framework for the discovery of novel biological activities for a specific subclass: [3-(2H-tetrazol-5-yl)phenyl]methanol derivatives. As a Senior Application Scientist, this document synthesizes established principles with actionable, field-proven insights to empower researchers in identifying and validating new therapeutic potentials for this promising class of compounds. We will delve into the strategic design of screening cascades, from initial high-throughput phenotypic screens to targeted validation assays, and outline a systematic approach to elucidating the mechanism of action and establishing a robust structure-activity relationship.

The Strategic Imperative for Novel Bioactivity Discovery

The relentless challenge of drug resistance and the need for more effective and safer therapeutics demand a continuous search for novel molecular entities and new applications for existing scaffolds. The this compound scaffold, while structurally related to known bioactive tetrazoles, presents a unique opportunity for discovering first-in-class medicines.[5] A key advantage of exploring novel activities for such derivatives lies in the potential for repurposing and repositioning, which can significantly shorten the drug development timeline. This guide advocates for a dual-pronged approach, combining the unbiased power of phenotypic screening with the precision of target-based validation.[6][7]

Foundational Chemistry: Synthesis of the Core Scaffold

A reliable and scalable synthetic route to the core molecule, this compound, and its derivatives is paramount for any discovery campaign. While a specific, detailed protocol for this exact molecule is not widely published, a robust synthesis can be readily adapted from established methods for preparing substituted phenyl-tetrazoles. The most common and versatile method involves the [3+2] cycloaddition of an azide source with a nitrile.[8]

Proposed Synthetic Protocol: this compound

This protocol is a representative example and may require optimization.

  • Starting Material: 3-(hydroxymethyl)benzonitrile.

  • Cycloaddition Reaction:

    • Dissolve 3-(hydroxymethyl)benzonitrile (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF).

    • Add sodium azide (1.5 equivalents) and a catalyst, such as ammonium chloride or a Lewis acid like zinc chloride (catalytic amount).

    • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring, leading to precipitation of the product.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Discovery Engine: A Multi-tiered Screening Cascade

The discovery of novel biological activities necessitates a systematic and multi-faceted screening approach. This guide proposes a hierarchical cascade designed to efficiently identify and validate promising lead compounds.

Figure 1: A multi-tiered screening cascade for novel bioactivity discovery.
Tier 1: High-Throughput Phenotypic Screening (HTS)

Phenotypic screening offers an unbiased approach to discovering compounds that elicit a desired cellular response without a preconceived molecular target.[5][6] This is particularly advantageous for identifying first-in-class medicines.[7]

  • Cell Culture: Plate human cancer cell lines (e.g., U87MG glioblastoma, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a concentration gradient of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the cytotoxic or anti-proliferative activity of the compounds.

Compound IDU87MG IC50 (µM)MCF-7 IC50 (µM)Normal Fibroblast IC50 (µM)
Lead Compound 1 5.28.1> 100
Derivative A 2.14.5> 100
Derivative B 15.822.3> 100
Positive Control 1.52.050.0

Table 1: Hypothetical cytotoxicity data for a lead compound and its derivatives.

Tier 2: Target Deconvolution and In Vitro Validation

Once a "hit" with a desirable phenotypic effect is identified, the next critical step is to determine its molecular target(s). This process, known as target deconvolution, is essential for understanding the mechanism of action.[9][10]

  • Affinity Chromatography: The bioactive compound is immobilized on a solid support to "fish out" its binding partners from a cell lysate.[11]

  • Computational Prediction: In silico methods can predict potential drug-target interactions based on the compound's structure and known protein binding sites.[12][13]

  • Chemical Proteomics: This approach uses chemical probes to identify protein targets in a cellular context.

Given that many tetrazole-containing compounds have been shown to possess anti-cancer properties, protein kinases are a plausible target class.[1] Dysregulation of kinase signaling pathways is a hallmark of many cancers.[14]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for high-throughput kinase screening.[14]

  • Reaction Setup: In a 384-well plate, combine the purified kinase, a biotinylated peptide substrate, and the test compound.

  • Kinase Reaction Initiation: Add ATP to initiate the phosphorylation reaction and incubate at room temperature.

  • Detection: Stop the reaction and add a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Data Acquisition: Measure the TR-FRET signal. A decrease in the signal indicates inhibition of the kinase.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Figure 2: Workflow for a TR-FRET based in vitro kinase assay.

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Identifying the molecular target is only part of the story. Understanding how the compound modulates the downstream signaling pathway is crucial for predicting its physiological effects. Based on the kinase inhibition data, a plausible signaling pathway to investigate would be the NF-κB pathway, a key regulator of inflammation and cell survival that is often dysregulated in cancer.[15][16]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory & Survival Genes DNA->Genes Transcription

Figure 3: A simplified representation of the NF-κB signaling pathway.

In Vivo Validation: From Bench to Preclinical Models

Promising in vitro results must be validated in a living organism to assess efficacy and potential toxicity.

Zebrafish Model for Rapid Toxicity and Efficacy Screening

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput drug screening due to its rapid development, optical transparency, and genetic tractability.[8][17] It serves as an excellent intermediary step before more extensive mammalian studies.[18]

Murine Xenograft Models for Anticancer Efficacy

For oncology applications, human tumor xenograft models in immunodeficient mice are the gold standard for preclinical evaluation of anticancer agents.[1]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87MG) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Lead Optimization: The Role of Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

R-Group Modification at the Methanol PositionKinase Inhibition IC50 (µM)Cell Proliferation IC50 (µM)
-CH₂OH (Lead)0.55.2
-CH₂F0.22.1
-C(O)H1.210.5
-CH₂OCH₃0.87.3

Table 2: Hypothetical SAR data for modifications to the methanol group.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and integrated strategy for the discovery of novel biological activities for this compound derivatives. By embracing a workflow that begins with unbiased phenotypic screening and progresses through rigorous target validation, mechanism of action studies, and in vivo efficacy testing, researchers can unlock the full therapeutic potential of this promising chemical scaffold. The future of drug discovery with tetrazole derivatives will likely involve the integration of artificial intelligence and machine learning to predict drug-target interactions more accurately and to design novel derivatives with enhanced therapeutic profiles.[13] The principles and protocols detailed herein provide a robust foundation for these future endeavors, ultimately contributing to the development of the next generation of innovative medicines.

References

A Technical Guide to the Theoretical and Computational Study of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the theoretical and computational investigation of [3-(2H-tetrazol-5-yl)phenyl]methanol. This compound incorporates a phenylmethanol scaffold and a tetrazole ring, a well-established bioisostere for the carboxylic acid group, making it a molecule of significant interest in medicinal chemistry.[1][2][3][4][5] We delineate a multi-part computational workflow, beginning with fundamental quantum mechanical analysis of the molecular structure and progressing to advanced simulations of its interaction with a relevant biological target. The methodologies detailed herein, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, are designed to furnish a deep understanding of the molecule's physicochemical properties, reactivity, and therapeutic potential. Each section explains the causality behind the choice of computational methods and provides structured protocols, data interpretation guidelines, and illustrative visualizations to empower researchers in the field of rational drug design.[6][7][8]

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring is a critical pharmacophore in modern drug discovery.[9][10] Although not found in nature, its unique physicochemical properties make it an invaluable tool for medicinal chemists.[1][4] The primary utility of the 5-substituted tetrazole moiety lies in its role as a metabolically stable isostere of a carboxylic acid.[1][3][4] It shares a similar pKa and planar structure with the carboxyl group, allowing it to engage in similar biological interactions, but it is resistant to many metabolic transformations that carboxylic acids undergo.[3][11] This bioisosteric replacement can enhance lipophilicity, improve oral bioavailability, and reduce side effects.[3][9] Consequently, the tetrazole nucleus is a component of numerous marketed drugs, including the antihypertensive "sartan" class of Angiotensin II receptor blockers (ARBs) like Losartan and Valsartan.[1][3][12]

The subject of this guide, this compound, serves as a prototypical scaffold. Understanding its intrinsic properties through computational methods provides a blueprint for designing more complex, next-generation therapeutics. This document outlines the essential theoretical and computational protocols to fully characterize this molecule and predict its behavior in a biological context.

Part 1: Quantum Mechanical Analysis: Structure, Electronic Properties, and Spectra

The foundational step in characterizing any molecule for drug design is to understand its three-dimensional structure, stability, and electronic nature. Density Functional Theory (DFT) is a robust quantum mechanical method for this purpose, offering a favorable balance between computational cost and accuracy for organic molecules.[13][14]

Methodology: Geometry Optimization and Vibrational Analysis

Causality: Before any other property can be reliably calculated, the molecule's minimum energy conformation (its most stable 3D shape) must be determined. A DFT-based geometry optimization achieves this. Following optimization, a vibrational frequency calculation is crucial. It serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum, which can be used to corroborate experimental findings.

Protocol:

  • Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup:

    • Method: Select the B3LYP hybrid functional. B3LYP is widely used and provides reliable results for a broad range of organic systems.

    • Basis Set: Employ the 6-311++G(d,p) basis set. This Pople-style basis set is extensive enough to accurately describe the electronic distribution, including lone pairs and diffuse electrons (indicated by ++), and polarization functions (d,p) which account for non-spherical electron density.

  • Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA). The job should specify both geometry optimization (Opt) and frequency calculation (Freq).

  • Analysis:

    • Verify the optimization has converged.

    • Confirm the absence of imaginary frequencies.

    • Analyze key geometric parameters (bond lengths, angles, dihedrals).

Methodology: Electronic Properties and Chemical Reactivity

Causality: The electronic landscape of a molecule dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into its electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical stability.[15] A Molecular Electrostatic Potential (MESP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for predicting non-covalent interactions with a biological target.

Protocol:

  • Input: Use the optimized geometry from the previous step.

  • Calculation: Perform a single-point energy calculation using the same DFT method and basis set (B3LYP/6-311++G(d,p)). Ensure the software is instructed to generate orbital and electron density information.

  • Data Extraction & Visualization:

    • Extract HOMO and LUMO energy values. Calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • Generate and render the 3D surfaces for the HOMO, LUMO, and MESP map using visualization software.

Data Summary: Calculated Molecular Properties

PropertyValueInterpretation
HOMO Energy(Calculated Value)Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy(Calculated Value)Energy of the first unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)(Calculated Value)Indicator of chemical stability and reactivity; a larger gap implies higher stability.
Dipole Moment(Calculated Value)Measure of the molecule's overall polarity.

Visualization: Quantum Chemistry Workflow

cluster_0 Part 1: Quantum Mechanical Analysis A 1. Initial 3D Structure (Molecular Builder) B 2. DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Verification (No Imaginary Frequencies?) B->C E Predicted IR Spectrum B->E D Optimized Geometry C->D Yes F 4. Single-Point Energy Calculation D->F G HOMO/LUMO Analysis (Reactivity, Stability) F->G H MESP Map (Interaction Sites) F->H

Caption: Workflow for DFT-based molecular property prediction.

Part 2: Application in Drug Design: A Molecular Docking Case Study

To demonstrate the practical application of this molecule, we will conduct a hypothetical case study involving its docking to a relevant biological target. Given that the tetrazole moiety is a hallmark of Angiotensin II receptor blockers (ARBs), we select the Angiotensin II Receptor Type 1 (AT1R) as our target.[12] Molecular docking is a computational method that predicts the preferred binding orientation and affinity of a ligand to a protein.[6][16]

Methodology: Structure-Based Molecular Docking

Causality: Molecular docking allows us to generate a hypothesis about how this compound might bind to the AT1 receptor.[8] By analyzing the resulting binding pose and interaction energy (docking score), we can identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, aromatic stacking) that contribute to binding affinity. This information is invaluable for guiding further lead optimization.[7]

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the human AT1 receptor from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign partial charges.[17]

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Use software (e.g., AutoDock Tools, Open Babel) to assign rotatable bonds and save it in the required pdbqt format.[17]

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a 3D box centered on the known binding site of the receptor, typically identified from a co-crystallized ligand or from literature.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. The algorithm will explore various conformations of the ligand within the defined grid box and score them.

  • Results Analysis:

    • Analyze the output file, which contains the binding affinities (in kcal/mol) and coordinates for the top-ranked binding poses.

    • Visualize the ligand-protein complex in a molecular viewer (e.g., PyMOL, Chimera) to inspect the specific interactions.

Visualization: Molecular Docking Workflow

cluster_1 Part 2: Molecular Docking Workflow PDB 1. Obtain Receptor Structure (e.g., AT1R from PDB) PrepP 2. Prepare Receptor (Remove water, Add H's) PDB->PrepP Ligand 1. Obtain Ligand Structure (DFT Optimized) PrepL 2. Prepare Ligand (Define rotatable bonds) Ligand->PrepL Grid 3. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Results (Binding Score & Pose) Dock->Analyze Visualize 6. Visualize Interactions (PyMOL, Chimera) Analyze->Visualize

Caption: Step-by-step workflow for molecular docking.

Data Summary: Hypothetical Docking Results

ParameterResultInterpretation
Binding Affinity (kcal/mol)(Calculated Value)A more negative value indicates stronger predicted binding affinity.
Key Interacting ResiduesLys199, His256, Arg167Residues in the AT1R active site forming crucial contacts with the ligand.[18]
Types of InteractionsHydrogen bond, Salt bridgeThe tetrazole ring may form a salt bridge with Lys199, mimicking a carboxylate.[18]

Part 3: Advanced Analysis: Assessing Dynamic Stability

While docking provides a static snapshot of binding, biological systems are dynamic. Molecular Dynamics (MD) simulation is a powerful technique that models the movements of atoms and molecules over time, providing insights into the stability of a protein-ligand complex in a simulated physiological environment.[19][20][21]

Methodology: Molecular Dynamics (MD) Simulation

Causality: An MD simulation can validate the docking results by assessing whether the predicted binding pose is stable over a period of nanoseconds.[20] It reveals the flexibility of the ligand and protein, the persistence of key interactions, and can provide a more accurate estimation of binding free energy.[19][20]

Protocol:

  • System Setup:

    • Use the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.

    • Place the complex in a periodic box of water molecules (solvation) to mimic the cellular environment.

    • Add counter-ions to neutralize the system's charge.

  • Force Field Assignment:

    • Assign a force field (e.g., AMBER, GROMOS) to the system. The force field is a set of parameters that defines the potential energy of the atoms and bonds.

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand. This is followed by a final equilibration phase without restraints.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time to assess structural stability. A stable RMSD indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking study to see if they persist throughout the simulation.

Visualization: MD Simulation Logic

cluster_2 Part 3: Molecular Dynamics Logic cluster_3 Trajectory Analysis Start 1. Start with Docked Complex Solvate 2. Solvate & Add Ions Start->Solvate Equil 3. Minimize & Equilibrate Solvate->Equil Run 4. Production MD Run (50-100 ns) Equil->Run Traj 5. Generate Trajectory Run->Traj RMSD RMSD (Stability) Traj->RMSD RMSF RMSF (Flexibility) Traj->RMSF Hbond Interaction Analysis (Persistence) Traj->Hbond

Caption: Logical flow of an MD simulation and subsequent analysis.

Conclusion

This technical guide has outlined a systematic, multi-stage computational approach for the in-depth study of this compound. By integrating Density Functional Theory, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive profile of this molecule, from its fundamental quantum properties to its dynamic behavior within a therapeutic target. The causality-driven protocols and structured analyses presented here provide a robust framework for evaluating this and similar molecular scaffolds, thereby accelerating the data-driven design of novel therapeutic agents.

References

The Ascendant Role of [3-(2H-tetrazol-5-yl)phenyl]methanol and its Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole moiety, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable ability to serve as a bioisostere for the carboxylic acid group, coupled with its metabolic stability, has cemented its place in the design of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of [3-(2H-tetrazol-5-yl)phenyl]methanol and its analogs, a class of compounds that exemplifies the therapeutic potential of tetrazole-based scaffolds. We will navigate the synthetic intricacies, delve into the mechanistic underpinnings of their biological activity, and present key structure-activity relationship data, offering a comprehensive resource for researchers in the field.

The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, lending it a unique set of physicochemical properties.[3] Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. This anionic character is crucial for its interaction with biological targets, often mimicking the binding of a carboxylate group.[1] However, unlike carboxylic acids, tetrazoles are generally more resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[4] These attributes have led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs, spanning a wide range of therapeutic areas including cardiovascular diseases, infectious diseases, and cancer.[2]

Navigating the Synthetic Landscape

The construction of the tetrazole ring is a well-established area of organic synthesis, with the [3+2] cycloaddition reaction between a nitrile and an azide being the most prevalent method.[2] This reaction offers a versatile and efficient route to a wide array of 5-substituted-1H-tetrazoles.

Synthesis of this compound: A Prototypical Approach

The synthesis of the parent compound, this compound, can be efficiently achieved from 3-cyanobenzyl alcohol. The following protocol outlines a representative procedure based on established methodologies.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzyl alcohol (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of ~2. This will precipitate the tetrazole product.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality in Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the cycloaddition reaction.

  • Azide Source and Catalyst: The combination of sodium azide and ammonium chloride in situ generates hydrazoic acid (HN₃), the reactive azide species for the cycloaddition. Using a Lewis acid catalyst like zinc chloride can also promote the reaction.[5]

  • Temperature: The reaction is typically heated to overcome the activation energy of the cycloaddition.

  • Acidification: The tetrazole product is acidic and will be in its salt form in the basic reaction mixture. Acidification is necessary to protonate the tetrazole ring and induce its precipitation.

A Greener Alternative: One-Pot Synthesis from Benzyl Alcohols

Recent advancements have focused on developing more sustainable synthetic methods. A notable example is the one-pot synthesis of 5-substituted 1H-tetrazoles directly from benzyl alcohols.[6][7] This approach involves the in-situ oxidation of the benzyl alcohol to the corresponding benzonitrile, which then undergoes the [3+2] cycloaddition with an azide source.

Conceptual Workflow: One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Benzyl Alcohol Benzyl Alcohol In-situ Oxidation In-situ Oxidation Benzyl Alcohol->In-situ Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->In-situ Oxidation Azide Source Azide Source [3+2] Cycloaddition [3+2] Cycloaddition Azide Source->[3+2] Cycloaddition Benzonitrile Intermediate Benzonitrile Intermediate In-situ Oxidation->Benzonitrile Intermediate Benzonitrile Intermediate->[3+2] Cycloaddition Final Product 5-Substituted-1H-tetrazole [3+2] Cycloaddition->Final Product

Caption: Conceptual workflow of the one-pot synthesis of 5-substituted-1H-tetrazoles from benzyl alcohols.

This method offers several advantages, including reduced reaction steps, minimized waste generation, and improved overall efficiency.[6]

Biological Activities and Mechanisms of Action

Analogs of this compound have demonstrated a wide spectrum of biological activities, with their role as angiotensin II receptor blockers (ARBs) being particularly prominent.

Angiotensin II Receptor Blockade: A Key Therapeutic Strategy

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin II, the primary effector of the RAS, exerts its physiological effects by binding to the angiotensin II type 1 (AT1) receptor.[7] Chronic activation of the AT1 receptor is implicated in the pathophysiology of hypertension, heart failure, and diabetic nephropathy.[7]

Tetrazole-containing compounds, such as the blockbuster drug Losartan, act as potent and selective antagonists of the AT1 receptor.[8] The acidic tetrazole moiety plays a pivotal role in their mechanism of action by mimicking the carboxylate group of the endogenous ligand, angiotensin II, and engaging in crucial interactions within the receptor's binding pocket.[9] Specifically, the tetrazole anion can form a salt bridge with a positively charged arginine residue (Arg167) in the AT1 receptor, leading to insurmountable antagonism.[10]

Signaling Pathway of the AT1 Receptor and its Blockade

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium levels and activation of protein kinase C (PKC).[11] These signaling events culminate in vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[11]

AT1 receptor blockers, by competitively inhibiting the binding of angiotensin II, effectively abrogate these downstream signaling pathways, resulting in vasodilation, reduced aldosterone levels, and antiproliferative effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activates Aldo Aldosterone Secretion AT1R->Aldo PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Vaso Vasoconstriction Ca->Vaso Growth Cell Growth PKC->Growth AngII Angiotensin II AngII->AT1R Activates ARB [3-(2H-tetrazol-5-yl)phenyl] methanol Analog (ARB) ARB->AT1R Blocks

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) Receptor and its inhibition by an Angiotensin Receptor Blocker (ARB).

Data Presentation: Structure-Activity Relationships

The biological activity of this compound analogs is highly dependent on their structural features. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective compounds. The following table summarizes representative data for tetrazole-containing compounds as enzyme inhibitors, highlighting the impact of structural modifications on their inhibitory potency.

Compound IDTarget EnzymeR Group ModificationIC₅₀ (nM)Reference
IIIa Xanthine Oxidoreductase (XOR)Tricyclic core with specific substitutions26.3 ± 1.21[12]
IIIc Xanthine Oxidoreductase (XOR)Tricyclic core with different substitutions29.3 ± 0.88[12]
PD 123,319 Angiotensin II (AT2 subtype specific)Tetrahydro-imidazo[4,5-c]pyridine derivative34[13]
7c Cyclooxygenase-2 (COX-2)Pyridine derivative230[14]
AV2 UreaseEster derivative of Valsartan-[8]

Key SAR Insights:

  • Position of the Tetrazole: The ortho-position of the tetrazole on the phenyl ring is often crucial for high-affinity binding to the AT1 receptor.[15]

  • Lipophilic Side Chains: The presence of appropriate lipophilic groups can enhance binding affinity and improve pharmacokinetic properties.

  • Bioisosteric Replacements: The tetrazole ring itself is a successful bioisostere of the carboxylic acid group, and further modifications to the scaffold can fine-tune the compound's activity and selectivity.

Conclusion and Future Directions

This compound and its analogs represent a compelling class of compounds with significant therapeutic potential, particularly in the realm of cardiovascular disease. The synthetic accessibility of the tetrazole ring, coupled with its favorable physicochemical and metabolic properties, ensures its continued prominence in drug discovery. Future research in this area will likely focus on the development of novel analogs with enhanced selectivity for specific receptor subtypes, leading to improved therapeutic indices and reduced off-target effects. Furthermore, the exploration of these compounds for new therapeutic applications beyond cardiovascular disease remains a promising avenue for investigation.

References

Methodological & Application

Synthesis of [3-(2H-tetrazol-5-yl)phenyl]methanol: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in a multitude of therapeutic agents. Its unique physicochemical properties, particularly its role as a bioisostere for the carboxylic acid group, have cemented its importance in drug design. [3-(2H-tetrazol-5-yl)phenyl]methanol is a valuable building block in the synthesis of more complex pharmaceutical intermediates, notably in the development of angiotensin II receptor antagonists and other cardiovascular drugs. This document provides a comprehensive, in-depth guide to the synthesis, purification, and characterization of this compound, tailored for researchers and professionals in drug development. The protocol herein is a robust, self-validating system, grounded in established chemical principles and supported by authoritative literature.

Chemical Profile and Reagents

A thorough understanding of the key reagents is paramount for a successful and safe synthesis. The table below summarizes the essential properties of the reactants and the final product.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
3-(Hydroxymethyl)benzonitrileC₈H₇NO133.1569374-36-7Starting material; a substituted benzonitrile.
Sodium AzideNaN₃65.0126628-22-8Azide source; highly toxic and potentially explosive.
Ammonium ChlorideNH₄Cl53.4912125-02-9Catalyst; acts as a proton source to activate the nitrile.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Aprotic polar solvent; suitable for this reaction.
This compoundC₈H₈N₄O176.18179057-20-6Target compound; a 5-substituted-1H-tetrazole.[1]

Reaction Mechanism and Rationale

The synthesis of this compound from 3-(hydroxymethyl)benzonitrile is a classic example of a [3+2] cycloaddition reaction. This powerful transformation is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of five-membered rings.

The generally accepted mechanism for this reaction, when using an ammonium salt as a catalyst, involves the in-situ formation of hydrazoic acid (HN₃). The ammonium chloride acts as a proton source, which protonates the nitrile nitrogen, thereby activating the nitrile group towards nucleophilic attack. The azide anion then attacks the activated nitrile, leading to a linear intermediate that rapidly cyclizes to form the tetrazole ring. The formation of the aromatic tetrazole ring is a strong thermodynamic driving force for this reaction.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 3-HMB 3-(Hydroxymethyl)benzonitrile ActivatedNitrile Activated Nitrile (Protonated) 3-HMB->ActivatedNitrile NH4Cl (proton source) NaN3 Sodium Azide AzideAttack Nucleophilic Attack by Azide Anion NaN3->AzideAttack NH4Cl Ammonium Chloride ActivatedNitrile->AzideAttack Cyclization Intramolecular Cyclization AzideAttack->Cyclization Product This compound Cyclization->Product Synthesis_Workflow Start Start Reagents Combine 3-(Hydroxymethyl)benzonitrile, NaN3, NH4Cl in DMF Start->Reagents Reaction Heat at 120-125 °C for 18-24 hours Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction continue if incomplete Workup Cool, pour into ice water, and acidify with HCl Monitoring->Workup if complete Isolation Filter the precipitate Workup->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification Drying Dry under vacuum Purification->Drying Product Obtain pure this compound Drying->Product

References

analytical methods for the purity assessment of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Purity Assessment of [3-(2H-tetrazol-5-yl)phenyl]methanol

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the robust purity assessment of this compound (CAS No: 179057-20-6), a key heterocyclic building block in pharmaceutical and materials science research.[1][2] The tetrazole moiety, a well-established bioisostere for carboxylic acids, imparts unique physicochemical properties that are leveraged in drug design for enhanced metabolic stability and bioavailability.[3] Consequently, rigorous verification of its purity is paramount to ensure the integrity, safety, and reproducibility of downstream applications. This guide presents an integrated, multi-technique approach, detailing protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, providing researchers, scientists, and drug development professionals with the necessary tools for comprehensive quality control.

Integrated Analytical Workflow for Purity Determination

A multi-faceted analytical strategy is essential for a complete purity profile. No single technique can simultaneously provide structural confirmation, identify all potential impurities (isomeric, process-related, degradation), and quantify the main component with high accuracy. The following workflow illustrates the synergistic relationship between chromatographic separation, spectroscopic identification, and thermal stability analysis.

Purity_Workflow cluster_start Sample Preparation cluster_primary Primary Purity & Impurity Profiling cluster_secondary Structural & Physicochemical Confirmation cluster_end Final Assessment Sample This compound (Bulk Substance) HPLC HPLC-UV (Quantitative Purity) Sample->HPLC Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) (Identity & Structural Purity) Sample->NMR Structural Verification Thermal Thermal Analysis (DSC / TGA) (Melting Point & Stability) Sample->Thermal Physicochemical Properties LCMS LC-MS (Impurity ID) HPLC->LCMS Peak Identification Report Certificate of Analysis (Purity Report) HPLC->Report LCMS->Report NMR->Report Thermal->Report

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Impurity Profiling

Principle and Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of this compound. The compound's aromatic nature and moderate polarity make it well-suited for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase. This method provides excellent resolution for separating the main component from process-related impurities and potential degradants, allowing for precise quantification based on peak area percentage.

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (LC-MS grade, ~99%)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible with mass spectrometry, allowing the same method to be used for LC-MS analysis.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase for good retention of aromatic compounds.
Mobile Phase Gradient Elution (See below)Provides optimal separation of early and late-eluting impurities.
Gradient 0-20 min: 10% to 90% BA broad gradient ensures elution of a wide range of potential impurities.
20-25 min: 90% B (hold)Washes the column of highly non-polar compounds.
25-30 min: Re-equilibrate to 10% BPrepares the column for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 235 nmSelected based on the UV absorbance maximum of the aromatic system.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
System Suitability and Self-Validation

To ensure the trustworthiness of the results, system suitability tests must be performed before sample analysis. This is achieved by making five replicate injections of a standard solution.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 2.0% for Peak Area and Retention TimeDemonstrates the precision and reproducibility of the system.

Data Analysis: Purity is calculated using the area percent normalization method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS): Identity Confirmation and Impurity Identification

Principle and Rationale: Mass spectrometry is an indispensable tool for confirming the molecular identity of the primary HPLC peak and for the structural elucidation of unknown impurities.[5] When coupled with HPLC (LC-MS), it provides mass information for each separated component. Electrospray Ionization (ESI) is the preferred technique for this molecule, as it is a soft ionization method suitable for polar compounds.

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer with an ESI source.

  • Sample Preparation: Use the same sample prepared for HPLC analysis (~10-50 µg/mL is often sufficient).

  • MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI Positive ([M+H]⁺) & Negative ([M-H]⁻)Running in both modes provides comprehensive data and confirms the molecular ion.
Mass Range m/z 50-500Covers the expected molecular weight (176.18 g/mol ) and potential fragments or dimers.[1]
Capillary Voltage 3.0 - 4.0 kVOptimizes the ionization process.
Nebulizer Gas (N₂) Flow As per instrument recommendationAssists in desolvation and ion formation.
Drying Gas (N₂) Temperature 300 - 350 °CFacilitates solvent evaporation.

Data Interpretation:

  • Identity Confirmation: The primary peak in the chromatogram should exhibit a mass corresponding to the expected molecular ion. For this compound (C₈H₈N₄O), the expected masses are:

    • [M+H]⁺ = 177.0771 m/z

    • [M-H]⁻ = 175.0615 m/z

  • Impurity Identification: Any impurity peaks observed in the HPLC-UV chromatogram can be analyzed for their molecular weight. This data, combined with knowledge of the synthetic route, allows for the proposal of impurity structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Verification

Principle and Rationale: NMR spectroscopy provides unambiguous confirmation of the chemical structure.[6] ¹H and ¹³C NMR spectra give detailed information about the number and connectivity of atoms in the molecule. This technique is highly effective for identifying isomeric impurities that may co-elute in chromatography and for confirming that the primary component is indeed the correct structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5] Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Chemical Shifts (in DMSO-d₆):

    • ¹H NMR:

      • Aromatic Protons (phenyl ring): ~δ 7.2-7.8 ppm (complex multiplets).

      • Methylene Protons (-CH₂OH): ~δ 4.5 ppm (singlet or doublet, depending on coupling to the hydroxyl proton).

      • Hydroxyl Proton (-OH): ~δ 5.0-5.5 ppm (broad singlet, exchangeable with D₂O).

      • Tetrazole Proton (-NH): A very broad, downfield signal, often >15 ppm, which can be difficult to observe. The C-H proton of an unsubstituted tetrazole ring appears far downfield, but this compound has a substituted ring.[5]

    • ¹³C NMR:

      • Tetrazole Carbon: ~δ 150-160 ppm. The carbon atom of the tetrazole ring is characteristically deshielded.[5]

      • Aromatic Carbons: ~δ 120-140 ppm.

      • Methylene Carbon (-CH₂OH): ~δ 60-65 ppm.

Data Interpretation: The presence of all expected signals with correct chemical shifts, multiplicities, and integrations confirms the structure. The absence of significant unassigned signals indicates high structural purity.

Thermal Analysis (TGA/DSC): Stability and Physicochemical Characterization

Principle and Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of the compound. DSC measures heat flow to determine the melting point and identify exothermic decomposition events, which are common for nitrogen-rich tetrazole compounds.[7][8] TGA measures mass loss as a function of temperature, indicating decomposition temperature and the presence of residual solvents or water.

Experimental Protocol: TGA/DSC
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.[5]

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Instrument Parameters:

ParameterRecommended SettingRationale
Temperature Range Ambient to 400 °CCovers the expected melting and decomposition range for tetrazole compounds.
Heating Rate 10 °C/minA standard rate that provides good resolution of thermal events.[5]
Atmosphere Nitrogen (N₂)Provides an inert environment to prevent oxidative decomposition.
Gas Flow Rate 20-50 mL/minPurges decomposition products from the analysis chamber.

Data Interpretation:

  • DSC: The thermogram will show an endothermic peak corresponding to the melting point of the pure substance. Sharp melting peaks are indicative of high purity. Broad peaks may suggest the presence of impurities. The onset of a sharp exothermic peak indicates the decomposition temperature.[8]

  • TGA: The TGA curve should remain flat until the onset of decomposition, where a sharp drop in mass will occur. Any significant mass loss before the decomposition temperature may indicate the presence of volatile impurities like residual solvent or water.

References

Application Notes & Protocols for the Biological Screening of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Screening [3-(2H-tetrazol-5-yl)phenyl]methanol

The tetrazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] Compounds bearing this heterocycle have demonstrated a remarkable breadth of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The subject of this guide, this compound, is a novel chemical entity (NCE) whose therapeutic potential remains to be elucidated. This document provides a comprehensive, multi-tiered screening strategy designed to systematically investigate the biological activity of this compound. Our approach is grounded in established principles of drug discovery, beginning with broad phenotypic screens and progressing to more defined, target-based assays.

Section 1: Compound Profile and Handling

  • Compound: this compound

  • Structure:

  • Molecular Formula: C₈H₈N₄O

  • Key Feature: The presence of a 2H-tetrazole ring, which may confer acidic properties and the potential to interact with a variety of biological targets. The phenylmethanol group provides a structural scaffold that can be further modified.

Protocol 1.1: Compound Solubilization and Storage

The solubility and stability of a test compound are critical for accurate and reproducible screening results.

  • Solvent Selection: Begin by assessing the solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for compound libraries.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For cellular assays, prepare working solutions by diluting the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Section 2: A Tiered Screening Cascade for Unveiling Biological Activity

A hierarchical screening approach is the most efficient method for characterizing an NCE.[5][6][7] This strategy prioritizes broad, high-throughput primary screens to identify potential "hits," which are then subjected to more rigorous secondary and mechanistic assays for confirmation and characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Engagement Verification a Anticancer Cytotoxicity Screen e Cell Cycle Analysis a->e If cytotoxic f Apoptosis Assays a->f If cytotoxic b Anti-inflammatory Screen g Cytokine Profiling (TNF-α, IL-6) b->g If anti-inflammatory h COX-2 Inhibition Assay b->h If anti-inflammatory c Angiotensin II Receptor Binding Screen i AT1 Receptor Functional Assay c->i If binding observed d Antimicrobial Screen j Minimum Inhibitory Concentration (MIC) Determination d->j If antimicrobial k Cellular Thermal Shift Assay (CETSA) e->k Validate target f->k Validate target g->k Validate target h->k Validate target i->k Validate target j->k Validate target

Figure 1: A tiered screening cascade for this compound.

Section 3: Tier 1 - Primary Screening Protocols

The objective of primary screening is to broadly survey the compound's activity across diverse biological areas suggested by the tetrazole pharmacophore.

Anticancer Cytotoxicity Screening

Many tetrazole derivatives have demonstrated anticancer properties.[8][9] A primary screen against a panel of cancer cell lines is a logical starting point.

Protocol 3.1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MDA-MB-231 - breast) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Cell Line This compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
HepG2> 1000.8
A54925.41.2
MDA-MB-23115.80.5

Table 1: Hypothetical cytotoxicity data for this compound.

Anti-inflammatory Screening

The tetrazole scaffold is present in compounds with anti-inflammatory activity.[11] A primary screen can assess the compound's ability to modulate key inflammatory pathways.

Protocol 3.2.1: NF-κB Translocation Assay

The NF-κB signaling pathway is a central regulator of inflammation.[12][13] This high-content screening assay visualizes the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.[14]

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or U2OS) in 96-well imaging plates.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α or IL-1β.[14]

  • Fixation and Staining: Fix the cells and stain for NF-κB (e.g., using an antibody against the p65 subunit) and the nucleus (e.g., with DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear-to-cytoplasmic intensity ratio of the NF-κB signal.

  • Data Analysis: Determine the concentration at which the compound inhibits 50% of stimulus-induced NF-κB translocation (IC₅₀).

Angiotensin II Receptor Binding Screen

The tetrazole group is a key feature of angiotensin II receptor blockers (ARBs).[15] A competitive binding assay can determine if the compound interacts with the AT1 receptor.

Protocol 3.3.1: Competitive Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the AT1 receptor.[16][17]

  • Membrane Preparation: Use cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).[18]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled AT1 receptor antagonist (e.g., ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist like losartan).

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for the test compound.

Section 4: Tier 2 - Secondary and Mechanistic Assays

Positive results from the primary screens warrant further investigation to confirm the activity and elucidate the mechanism of action.

For Anticancer "Hits"

If the compound shows cytotoxicity, it is crucial to determine if the effect is cytostatic (inhibiting growth) or cytotoxic (causing cell death) and by what mechanism.

Protocol 4.1.1: Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

For Anti-inflammatory "Hits"

If the compound inhibits NF-κB translocation, further assays can pinpoint its effect on downstream inflammatory mediators.

Protocol 4.2.1: Cytokine Release Assay

This assay measures the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Cell Culture: Use immune cells such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

  • Treatment and Stimulation: Pre-treat the cells with the compound, then stimulate them with lipopolysaccharide (LPS).

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).[19]

Section 5: Tier 3 - Target Engagement Verification

Confirming that a compound directly interacts with its putative target within a cellular environment is a critical step in drug development.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target interaction in intact cells.[20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.[22][23]

G a Treat cells with compound or vehicle control b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble and precipitated proteins b->c d Detect soluble target protein (e.g., Western Blot) c->d e Plot protein concentration vs. temperature d->e f Observe thermal shift for compound-treated sample e->f

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 37°C to 70°C in increments) for a short duration (e.g., 3 minutes).[23]

  • Lysis: Lyse the cells (e.g., through freeze-thaw cycles).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein in the supernatant using a specific antibody via Western blot or other detection methods.[22]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.[24]

Section 6: Concluding Remarks

This application note provides a structured and scientifically rigorous framework for the initial biological characterization of this compound. The proposed tiered approach, from broad primary screening to specific target engagement assays, allows for an efficient and comprehensive evaluation of this novel chemical entity. The results from this screening cascade will be instrumental in guiding future lead optimization and preclinical development efforts.

References

The Versatile Building Block: [3-(2H-tetrazol-5-yl)phenyl]methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of bioisosteric replacements for common functional groups is a cornerstone of rational drug design. The tetrazole moiety, in particular, has emerged as a privileged structure, frequently employed as a metabolically stable surrogate for the carboxylic acid group.[1][2] This substitution can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.[3] Among the diverse array of tetrazole-containing synthons, [3-(2H-tetrazol-5-yl)phenyl]methanol stands out as a particularly valuable and versatile building block. Its unique bifunctional nature, possessing both a nucleophilic hydroxymethyl group and the acidic tetrazole ring, opens a gateway to a multitude of synthetic transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₄O[4]
Molecular Weight 176.18 g/mol [4]
CAS Number 179057-20-6[4]
Appearance White to off-white solid (typical)Commercially available
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DMF)General knowledge
pKa (tetrazole N-H) ~4.5 - 5.0 (comparable to carboxylic acids)[3]

Synthetic Utility and Key Transformations

The synthetic value of this compound lies in the reactivity of its benzylic alcohol. This functional group can be readily transformed into a variety of other functionalities, thereby expanding its utility as a versatile intermediate. The primary transformations involve conversion to a leaving group for nucleophilic substitution or oxidation to an aldehyde for subsequent carbon-carbon bond-forming reactions.

G main This compound bromide 5-(3-(Bromomethyl)phenyl)-1H-tetrazole main->bromide PBr₃ or HBr/AcOH aldehyde 3-(2H-tetrazol-5-yl)benzaldehyde main->aldehyde Oxidation (e.g., PCC, MnO₂) alkylation Alkylation Products (e.g., Ethers, Sartan Intermediates) bromide->alkylation Nucleophilic Substitution wittig Alkenes (Wittig Reaction) aldehyde->wittig Ylide reductive_amination Amines (Reductive Amination) aldehyde->reductive_amination Amine, Reducing Agent

Caption: Key synthetic transformations of this compound.

From Alcohol to Electrophile: Synthesis of 5-(3-(Bromomethyl)phenyl)-1H-tetrazole

A crucial derivatization of the parent alcohol is its conversion to the corresponding benzyl bromide. This transformation activates the benzylic position, turning it into a potent electrophile for subsequent alkylation reactions. This intermediate is particularly significant in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans".[5][6]

Protocol 1: Bromination of this compound

Causality: This protocol employs phosphorus tribromide (PBr₃), a classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction. The use of a non-protic solvent like dichloromethane (DCM) is essential to prevent quenching of the PBr₃. The reaction is typically run at low temperatures to control the exothermicity and minimize side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃) (0.4 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-(3-(bromomethyl)phenyl)-1H-tetrazole as a white solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton and the upfield shift of the benzylic protons in the ¹H NMR spectrum, along with the appearance of a new C-Br signal in the ¹³C NMR spectrum, will confirm the successful transformation.

Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

The brominated intermediate, 5-(3-(bromomethyl)phenyl)-1H-tetrazole, is a key precursor for the synthesis of various sartans. The general synthetic strategy involves the N-alkylation of a suitable heterocyclic core, such as an imidazole or a benzimidazole derivative, with the bromomethylphenyltetrazole moiety.[5][7]

G Start This compound Step1 Bromination (PBr₃) Start->Step1 Intermediate1 5-(3-(Bromomethyl)phenyl)-1H-tetrazole Step1->Intermediate1 Step2 N-Alkylation Intermediate1->Step2 Intermediate2 Protected Sartan Precursor Step2->Intermediate2 Reactant2 Heterocyclic Core (e.g., Imidazole derivative) Reactant2->Step2 Step3 Further Functionalization & Deprotection Intermediate2->Step3 End Final Sartan Drug (e.g., Losartan, Valsartan) Step3->End

Caption: General workflow for the synthesis of sartan drugs.

Protocol 2: N-Alkylation for the Synthesis of a Sartan Precursor

Causality: This protocol describes a typical N-alkylation reaction under basic conditions. A non-nucleophilic base, such as potassium carbonate, is used to deprotonate the acidic N-H of the heterocyclic core, generating a nucleophile that attacks the electrophilic benzylic carbon of 5-(3-(bromomethyl)phenyl)-1H-tetrazole. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this type of reaction as it solvates the cation of the base, enhancing the nucleophilicity of the anion, and has a high boiling point, allowing for elevated reaction temperatures if necessary.

Step-by-Step Methodology:

  • Preparation: To a solution of the appropriate imidazole derivative (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Addition of Electrophile: Add a solution of 5-(3-(bromomethyl)phenyl)-1H-tetrazole (1.1 eq) in anhydrous DMF to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product.

Self-Validation: Successful alkylation can be confirmed by the disappearance of the N-H proton of the imidazole in the ¹H NMR spectrum and the appearance of new signals corresponding to the methylene bridge and the phenyltetrazole moiety. High-resolution mass spectrometry will confirm the molecular weight of the product.

Oxidation to 3-(2H-tetrazol-5-yl)benzaldehyde: A Gateway to Further C-C Bond Formation

The benzylic alcohol can also be oxidized to the corresponding aldehyde, 3-(2H-tetrazol-5-yl)benzaldehyde. This transformation opens up a vast array of synthetic possibilities, including Wittig reactions, reductive aminations, and aldol condensations, allowing for the introduction of diverse substituents and the extension of the carbon skeleton.

Protocol 3: Oxidation of this compound to the Aldehyde

Causality: This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent that is particularly effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous non-polar solvent like DCM. The celite is used during the work-up to facilitate the removal of the chromium byproducts.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, prepare a suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Filtration: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts. Wash the pad thoroughly with diethyl ether.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel to afford 3-(2H-tetrazol-5-yl)benzaldehyde.

Self-Validation: The successful oxidation is confirmed by the appearance of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and the disappearance of the alcohol proton and the methylene protons of the starting material. The carbonyl carbon can be observed in the ¹³C NMR spectrum around 190 ppm.

Conclusion

This compound is a highly valuable and adaptable building block in organic synthesis, particularly for applications in medicinal chemistry. Its strategic importance is underscored by its utility in the synthesis of blockbuster drugs like sartans. The ability to readily functionalize its hydroxymethyl group into either an electrophilic handle or a carbonyl group provides synthetic chemists with a powerful tool for molecular construction. The protocols detailed herein offer a practical guide for the effective utilization of this important synthon, emphasizing the causality behind the experimental choices to ensure robust and reproducible outcomes. As the demand for novel and complex bioactive molecules continues to grow, the role of versatile building blocks like this compound will undoubtedly continue to expand.

References

Application Note: A Scalable and Validated Protocol for the Synthesis of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrazole Scaffolds in Drug Discovery

The tetrazole ring is a privileged scaffold in modern medicinal chemistry, primarily serving as a robust bioisostere for the carboxylic acid functional group.[1] This substitution enhances critical drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity, leading to improved pharmacokinetic profiles.[2] Consequently, tetrazole moieties are integral components of numerous blockbuster drugs, such as the antihypertensive agent losartan.[1] The target molecule of this guide, [3-(2H-tetrazol-5-yl)phenyl]methanol (CAS: 179057-20-6), is a valuable building block for synthesizing a wide array of complex active pharmaceutical ingredients (APIs).[3][4]

This document provides a comprehensive, step-by-step protocol for the scaled-up synthesis of this key intermediate. The presented methodology is designed for safety, scalability, and reproducibility, addressing the specific hazards associated with the reagents. We will delve into the causality behind procedural choices, offering insights grounded in established chemical principles to empower researchers, scientists, and drug development professionals in their synthetic campaigns.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route proceeds in two distinct, high-yielding steps starting from the readily available commodity chemical, methyl 3-cyanobenzoate. This strategy prioritizes safety and efficiency for large-scale production.

  • Step 1: [3+2] Cycloaddition for Tetrazole Formation. The core of the synthesis is the conversion of the nitrile group into the tetrazole ring via a [3+2] cycloaddition reaction with sodium azide.

  • Step 2: Ester Reduction. The final step involves the selective reduction of the methyl ester to the primary alcohol, yielding the target compound.

Rationale for Catalyst and Solvent Selection

The traditional method for this cycloaddition involves the in-situ generation of hydrazoic acid (HN₃), a substance that is both highly toxic and dangerously explosive.[5] To circumvent this significant operational hazard, especially at scale, our protocol employs zinc chloride (ZnCl₂) as a Lewis acid catalyst. The zinc ion coordinates to the nitrogen of the nitrile, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the azide anion. This catalytic approach avoids the accumulation of free hydrazoic acid, creating a markedly safer process.[6][7][8] N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point, which allows for sufficient thermal energy to drive the reaction, and its excellent solvating power for the reagents involved.[5][9]

Rationale for Reducing Agent Selection

For the second step, Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent. It is a powerful and non-selective reductant, ideal for the clean and complete conversion of the methyl ester to the corresponding primary alcohol. While other reducing agents exist, LiAlH₄ provides a rapid and efficient transformation, which is often advantageous in multi-step syntheses. Careful control of the reaction temperature and a rigorously planned quenching procedure are critical for the safe use of this reagent at scale.

Mandatory Safety Protocols: Handling Sodium Azide

WARNING: Sodium azide (NaN₃) is a Particularly Hazardous Substance (PHS) that is acutely toxic and can form explosive compounds. Strict adherence to the following safety protocols is mandatory.[10][11]

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[12][13] Target organs include the central nervous system and the heart.[10]

  • Explosion Hazard:

    • Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[10][12] All work must be conducted in an acidic-vapor-free environment.

    • Metals: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form shock-sensitive, explosive metal azides.[10][11] NEVER use metal spatulas for handling solid NaN₃. Use only ceramic, Teflon, or plastic implements.[10] Ensure reaction and waste vessels are free from incompatible metal components.

    • Heat: Solid sodium azide can decompose violently if heated above 275 °C.[10]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, long pants, closed-toe shoes, chemical safety goggles, and double-layered nitrile gloves must be worn.[13][14] All manipulations of solid NaN₃ must be performed within a certified chemical fume hood.[12]

  • Waste Disposal: All azide-containing waste is considered hazardous. It must not be poured down the drain, as explosive metal azides can form in the plumbing.[11] Quench any residual azide in the reaction mixture as described in the protocol before disposal into a designated, non-metallic hazardous waste container.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in appropriate glassware or a reactor system within a walk-in fume hood.

Part 1: Synthesis of Methyl 3-(2H-tetrazol-5-yl)benzoate

Diagram 1: Reaction Pathway for Step 1

cluster_reactants Reactants cluster_product Product R1 Methyl 3-cyanobenzoate Catalyst ZnCl₂ DMF, 120 °C R1->Catalyst R2 Sodium Azide (NaN₃) R2->Catalyst P1 Methyl 3-(2H-tetrazol-5-yl)benzoate Catalyst->P1

Caption: [3+2] Cycloaddition to form the tetrazole intermediate.

Table 1: Reagents and Materials for Part 1

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)
Methyl 3-cyanobenzoate13531-48-1161.16150.0 g0.931
Sodium Azide (NaN₃)26628-22-865.0172.6 g1.117 (1.2 eq)
Zinc Chloride (ZnCl₂), Anhydrous7646-85-7136.30152.0 g1.115 (1.2 eq)
N,N-Dimethylformamide (DMF)68-12-273.09750 mL-
Hydrochloric Acid (37%)7647-01-036.46~250 mL-
Ethyl Acetate141-78-688.112 L-
Deionized Water7732-18-518.024 L-
Sodium Sulfate, Anhydrous7757-82-6142.04As needed-

Experimental Procedure:

  • Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a heating mantle, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with methyl 3-cyanobenzoate (150.0 g), anhydrous zinc chloride (152.0 g), and DMF (750 mL).

  • Initiate Stirring: Begin vigorous stirring to form a slurry.

  • Azide Addition: Carefully add the sodium azide (72.6 g) in portions over 15-20 minutes. Use a powder funnel and plastic or ceramic spatulas only.

  • Reaction Heating: Heat the reaction mixture to 120 °C and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 18-24 hours).

  • Cooling and Quenching: Once complete, cool the mixture to room temperature (< 25 °C). Very slowly and carefully, pour the reaction mixture into a separate vessel containing 2 L of vigorously stirred ice-cold water.

  • Acidification: In a well-ventilated fume hood, slowly add 37% HCl to the aqueous mixture until the pH is ~1-2. This will protonate the tetrazole and dissolve zinc salts. A white precipitate of the product will form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove residual salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purity and Yield: The product is typically obtained as a white solid with >95% purity. Expected yield: 175-185 g (92-97%). Further purification is usually not necessary for the next step.

Part 2: Synthesis of this compound

Diagram 2: Reaction Pathway for Step 2

R1 Methyl 3-(2H-tetrazol-5-yl)benzoate Step1 1) LiAlH₄, THF, 0 °C to RT R1->Step1 P1 This compound Step2 2) H₂O, NaOH(aq), H₂SO₄(aq) Quench Step1->Step2 Step2->P1

Caption: Ester reduction to yield the final product.

Table 2: Reagents and Materials for Part 2

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)
Methyl 3-(2H-tetrazol-5-yl)benzoate200504-63-6204.18170.0 g0.833
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.9538.0 g1.00 (1.2 eq)
Tetrahydrofuran (THF), Anhydrous109-99-972.111.7 L-
Deionized Water7732-18-518.0238 mL-
Sodium Hydroxide Solution (15% w/v)1310-73-240.0038 mL-
Sulfuric Acid (10% v/v)7664-93-998.08~500 mL-
Ethyl Acetate141-78-688.112 L-
Sodium Sulfate, Anhydrous7757-82-6142.04As needed-

Experimental Procedure:

  • Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Ensure the system is completely dry and purged with nitrogen.

  • LiAlH₄ Slurry: Under a positive nitrogen pressure, carefully charge the reactor with anhydrous THF (1.0 L) followed by the portion-wise addition of LiAlH₄ powder (38.0 g). Cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Substrate Addition: Dissolve the methyl 3-(2H-tetrazol-5-yl)benzoate (170.0 g) in anhydrous THF (700 mL). Transfer this solution to the addition funnel and add it dropwise to the LiAlH₄ slurry over 1.5-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.

  • Quenching (Fieser Method): CAUTION: This is a highly exothermic process that generates hydrogen gas. Ensure adequate cooling and ventilation. Cool the reaction mixture back down to 0-5 °C. Sequentially and very slowly, add the following reagents dropwise:

    • Deionized Water (38 mL)

    • 15% Sodium Hydroxide solution (38 mL)

    • Deionized Water (114 mL)

  • Granulation: After the final water addition, warm the mixture to room temperature and stir vigorously for 1-2 hours. The grey slurry should transform into a granular, white, filterable solid (lithium and aluminum salts).

  • Filtration: Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 200 mL).

  • Acidification and Extraction: Combine the filtrates and transfer to a separatory funnel. Wash with 10% sulfuric acid (~500 mL) to remove any remaining salts. Separate the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/heptane mixture to afford the final product as a white crystalline solid.

  • Final Product: Expected yield: 132-140 g (90-95%). Purity by HPLC: >99%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[4]

Workflow and Process Control

A successful scale-up relies on a well-defined workflow with critical in-process controls (IPCs) to ensure safety, quality, and reproducibility.

Diagram 3: Overall Synthesis Workflow

cluster_step1 Part 1: Tetrazole Formation cluster_step2 Part 2: Ester Reduction S1_Setup Reactor Setup & Purge S1_Charge Charge Reactants (Ester, ZnCl₂, DMF) S1_Setup->S1_Charge S1_Azide Portion-wise NaN₃ Addition (Use non-metal tools) S1_Charge->S1_Azide S1_React Heat to 120 °C (18-24h) S1_Azide->S1_React S1_IPC1 IPC-1: Reaction Completion (TLC/HPLC) S1_React->S1_IPC1 S1_Quench Cool & Quench (Pour into H₂O) S1_IPC1->S1_Quench S1_Isolate Acidify, Filter & Dry S1_Quench->S1_Isolate S1_Product Intermediate Product: Methyl 3-(2H-tetrazol-5-yl)benzoate S1_Isolate->S1_Product S2_Add Dropwise Addition of Intermediate S1_Product->S2_Add Proceed to Part 2 S2_Setup Dry Reactor Setup & Purge S2_Charge Charge LiAlH₄ & THF Cool to 0 °C S2_Setup->S2_Charge S2_Charge->S2_Add S2_React Warm to RT (2-3h) S2_Add->S2_React S2_IPC2 IPC-2: Reaction Completion (TLC/HPLC) S2_React->S2_IPC2 S2_Quench Cool & Fieser Quench (H₂O, NaOH, H₂O) S2_IPC2->S2_Quench S2_Isolate Filter, Extract & Concentrate S2_Quench->S2_Isolate S2_Purify Recrystallize S2_Isolate->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: Step-by-step workflow from starting materials to final product.

Conclusion

This application note details a robust, safe, and scalable two-step synthesis for this compound. By employing a Lewis acid-catalyzed cycloaddition, the protocol mitigates the significant hazards associated with hydrazoic acid, making it suitable for larger-scale production. The subsequent high-yielding reduction step provides the target building block in excellent purity. The explicit safety guidelines, detailed procedural steps, and process controls outlined herein provide a self-validating framework for professionals in the pharmaceutical and chemical research fields.

References

Application Notes and Protocols for the Functionalization of the Methanol Group in [3-(2H-Tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound [3-(2H-tetrazol-5-yl)phenyl]methanol is a versatile scaffold in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.[1][2] The benzylic alcohol group serves as a key handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed application notes and protocols for the selective functionalization of the methanol group in this molecule, addressing the unique chemical environment presented by the acidic tetrazole ring.

Understanding the Substrate: Reactivity and Considerations

The presence of both a benzylic alcohol and an acidic tetrazole ring (pKa ≈ 4.9) on the same molecule necessitates careful consideration of reaction conditions to achieve chemoselectivity.[3]

  • The Benzylic Alcohol: This primary alcohol is activated towards nucleophilic substitution and oxidation due to its benzylic position.

  • The Tetrazole Moiety: The NH proton of the tetrazole is acidic and will be deprotonated by bases. This can lead to the formation of a tetrazolate anion, which may alter the molecule's solubility and reactivity. The nitrogen atoms of the tetrazole ring can also act as coordinating ligands for metal catalysts, potentially influencing their catalytic activity.[4][5]

Protecting Group Strategy: In reactions that are sensitive to acidic protons or employ strong bases, protection of the tetrazole nitrogen may be necessary. Common protecting groups for tetrazoles include the trityl (Tr) and p-methoxybenzyl (PMB) groups.[6][7] These can be installed under standard conditions and removed selectively.

I. Oxidation of the Methanol Group to an Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, 3-(2H-tetrazol-5-yl)benzaldehyde, provides a crucial intermediate for various subsequent transformations such as reductive amination and Wittig reactions.

Rationale for Method Selection

Mild oxidation conditions are paramount to prevent over-oxidation to the carboxylic acid and to avoid potential side reactions with the tetrazole ring. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of benzylic alcohols due to its high chemoselectivity and mild, neutral reaction conditions. Other methods, such as Swern or Dess-Martin periodinane (DMP) oxidations, are also effective but require careful control of stoichiometry and temperature. A recently reported method using N-heterocycle-stabilized iodanes also shows promise for mild oxidation of activated alcohols.[8][9][10]

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is recommended for its simplicity, mildness, and high chemoselectivity for benzylic alcohols.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add activated MnO₂ (10-20 eq by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 3-(2H-tetrazol-5-yl)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: This procedure should provide the desired aldehyde in good to excellent yield with minimal side products.

II. Etherification of the Methanol Group

The formation of benzyl ethers introduces lipophilic character and can be used to link the core scaffold to other molecular fragments.

Rationale for Method Selection

The Williamson ether synthesis, while a classic method, requires a strong base which would deprotonate the tetrazole. Therefore, acid-catalyzed or metal-catalyzed methods are preferable. An iron-catalyzed dehydrative etherification offers a greener alternative.[11] For more sensitive substrates or to introduce a wider range of alkyl groups, the Mitsunobu reaction is a powerful tool.[12][13][14][15][16]

Protocol 2: Iron-Catalyzed Dehydrative Etherification

This protocol describes a cross-etherification with another alcohol under mild, environmentally friendly conditions.[11]

Materials:

  • This compound

  • Alcohol (R-OH, e.g., ethanol, isopropanol) (excess)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Pyridine bis-thiazoline ligand

  • Anhydrous solvent (e.g., Propylene Carbonate)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired alcohol (R-OH, 5-10 eq), FeCl₂·4H₂O (10 mol%), and the pyridine bis-thiazoline ligand (12 mol%).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2 M).

  • Heat the reaction mixture at 70-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: This method should provide the unsymmetrical ether in good yield.

Protocol 3: Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction allows for the formation of ethers with a wide range of alcohols under mild, neutral conditions.[12][13][14][15][16]

Materials:

  • This compound

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Expected Outcome: The Mitsunobu reaction is generally high-yielding, but purification can be challenging due to the byproducts.

III. Esterification of the Methanol Group

Esterification is a common transformation to produce prodrugs or to modify the physicochemical properties of a molecule.

Rationale for Method Selection

Standard Fischer esterification with strong acids is not ideal due to potential reactions with the tetrazole. Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), provides a mild and effective alternative.

Protocol 4: Steglich Esterification

Materials:

  • This compound

  • Carboxylic acid (R-COOH) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add DCC (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. A precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Filter off the DCU precipitate and wash with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Expected Outcome: This method typically provides high yields of the desired ester.

IV. Conversion of the Methanol Group to a Halide

The conversion of the benzylic alcohol to a benzyl halide (chloride or bromide) creates a reactive electrophile for subsequent nucleophilic substitution reactions.

Rationale for Method Selection

Traditional methods using thionyl chloride or phosphorus tribromide can be harsh and may not be compatible with the tetrazole ring. The Appel reaction provides a much milder alternative for this transformation.

Protocol 5: Appel Reaction for Benzyl Halide Synthesis

Materials:

  • This compound

  • Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve triphenylphosphine (1.5 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the carbon tetrahalide (1.5 eq) and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within a few hours.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to remove triphenylphosphine oxide.

Expected Outcome: The Appel reaction is a reliable method for converting alcohols to halides under mild conditions and should provide the desired benzyl halide in good yield.

Summary of Functionalization Techniques

FunctionalizationReagents and ConditionsKey AdvantagesPotential Challenges
Oxidation MnO₂, DCM, rtHigh chemoselectivity, mild conditionsLong reaction times
Etherification FeCl₂·4H₂O, Ligand, R-OH, 70-120 °CGreen, catalyticRequires elevated temperatures
PPh₃, DIAD/DEAD, R-OH, THF, 0 °C to rtMild, broad scopeStoichiometric byproducts
Esterification DCC, DMAP, R-COOH, DCM, 0 °C to rtMild, high yieldingDCU byproduct can complicate purification
Halogenation PPh₃, CCl₄/CBr₄, DCM/MeCN, rtMild, reliableStoichiometric phosphine oxide byproduct

Visualization of Reaction Pathways

Functionalization_Pathways cluster_start Starting Material cluster_oxidation Oxidation cluster_etherification Etherification cluster_esterification Esterification cluster_halogenation Halogenation Start This compound Aldehyde 3-(2H-Tetrazol-5-yl)benzaldehyde Start->Aldehyde MnO₂ Ether Benzyl Ether Derivative Start->Ether R-OH, FeCl₂ or Mitsunobu Ester Benzyl Ester Derivative Start->Ester R-COOH, DCC/DMAP Halide Benzyl Halide Derivative Start->Halide PPh₃, CX₄

Caption: Key functionalization pathways for this compound.

References

Application Notes & Protocols: A Framework for Efficacy Testing of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing and executing in vitro assays for determining the biological efficacy of the novel compound, [3-(2H-tetrazol-5-yl)phenyl]methanol. As the specific biological target of this compound is not yet defined in publicly accessible literature, this guide takes a proactive, hypothesis-driven approach. We will explore methodologies to test its potential activity against two distinct and therapeutically relevant targets: the Angiotensin II Type 2 Receptor (AT2R) and the c-Met receptor tyrosine kinase. This dual-hypothesis framework not only provides a robust starting point for characterization of this compound but also serves as a template for the broader process of small molecule drug discovery and validation. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure scientific rigor and reproducibility.

Introduction: A Hypothesis-Driven Approach to Target Validation

The compound this compound possesses a tetrazole ring, a well-known bioisostere for the carboxylic acid group. This structural feature is present in numerous FDA-approved drugs and is known to interact with a variety of biological targets. Given the structural alerts, we propose two plausible, yet distinct, mechanisms of action for investigation.

Hypothesis 1: this compound acts as an agonist of the Angiotensin II Type 2 Receptor (AT2R). The AT2R is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Unlike the AT1 receptor, which mediates vasoconstriction and cell proliferation, AT2R activation is associated with vasodilation, anti-inflammatory effects, and apoptosis, making it an attractive therapeutic target.[3][4] A primary signaling pathway for AT2R is the production of nitric oxide (NO).[1][2][3][4]

Hypothesis 2: this compound acts as an inhibitor of the c-Met receptor tyrosine kinase. The c-Met proto-oncogene and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[5][6] Consequently, c-Met is a validated and compelling target for cancer therapy.[5][7]

This guide will provide detailed protocols to test both hypotheses, enabling researchers to build a comprehensive efficacy profile for this compound.

Efficacy Testing for AT2 Receptor Agonism

To determine if this compound functions as an AT2R agonist, we will utilize a functional assay that measures a key downstream signaling event: the production of nitric oxide (NO). This is a reliable and quantifiable readout for AT2R activation.[1][2][8][9][10]

Signaling Pathway Overview

Activation of the G-protein coupled AT2R initiates several downstream cascades, with one of the most prominent being the activation of the bradykinin/nitric oxide/cGMP pathway, leading to vasodilation.[3][11] This makes NO production a direct and measurable consequence of receptor agonism.

AT2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Hypothetical Agonist) AT2R AT2 Receptor Agonist->AT2R Binds Gi Gi Protein AT2R->Gi Activates eNOS_inactive eNOS (inactive) Gi->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes Arginine L-Arginine Arginine->eNOS_active Citrulline L-Citrulline NO->Citrulline

Caption: Hypothetical AT2R signaling pathway leading to Nitric Oxide production.

Experimental Workflow: Nitric Oxide Detection

The core of this investigation is a cell-based fluorescence assay to quantify NO production. We will use 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a cell-permeable dye that becomes highly fluorescent upon reacting with NO.[1][12][13][14]

NO_Assay_Workflow start Start seed_cells Seed AT2R-CHO and CHO-K1 (control) cells in 96-well plates start->seed_cells incubate1 Incubate 48h to confluence seed_cells->incubate1 load_dye Load cells with 5µM DAF-FM Diacetate for 30 min incubate1->load_dye wash_cells Wash cells to remove excess probe load_dye->wash_cells incubate2 Incubate 15-30 min for dye de-esterification wash_cells->incubate2 stimulate Stimulate with test compound, C21 (positive control), and vehicle incubate2->stimulate incubate3 Incubate for 15 min stimulate->incubate3 fix_cells Fix cells incubate3->fix_cells read_fluorescence Read fluorescence (Ex: 495nm, Em: 515nm) fix_cells->read_fluorescence end End read_fluorescence->end

Caption: Workflow for the DAF-FM diacetate-based Nitric Oxide detection assay.

Detailed Protocol: AT2R Functional Assay for NO Production

Objective: To quantify the dose-dependent production of nitric oxide in response to this compound in cells expressing the human AT2 receptor.

Cell Lines:

  • Experimental: CHO-K1 cells stably transfected with the human AT2 receptor (AT2R-CHO).[1][8][9][15]

  • Negative Control: Wild-type CHO-K1 cells (non-transfected) to ensure the observed effect is AT2R-specific.[1][2]

Materials:

  • AT2R-CHO and CHO-K1 cells

  • Ham's F12 Medium, 10% FBS, appropriate selection antibiotics (e.g., G418, Zeocin)[15]

  • Black-walled, clear-bottom 96-well plates[16]

  • DAF-FM Diacetate (5 mM stock in DMSO)[12][13]

  • This compound (test compound)

  • C21 (known selective AT2R agonist; positive control)[1][17]

  • PD123319 (selective AT2R antagonist; for validation)[17]

  • Vehicle (e.g., 0.1% DMSO in assay buffer)

  • Assay Buffer (e.g., HBSS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence plate reader (Excitation 495 nm, Emission 515 nm)

Procedure:

  • Cell Seeding: Seed both AT2R-CHO and CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 5,000 cells/well.[1] Culture for 48 hours at 37°C, 5% CO2, until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control C21 in assay buffer. A typical concentration range for initial screening is 0.1 nM to 10 µM.[1]

  • Dye Loading: a. Prepare a 5 µM working solution of DAF-FM diacetate in assay buffer.[1][10] b. Gently aspirate the culture medium from the cells and wash once with assay buffer. c. Add 100 µL of the DAF-FM diacetate working solution to each well and incubate for 30 minutes at 37°C.[1]

  • Washing and De-esterification: a. Aspirate the dye solution and wash the cells twice with assay buffer to remove any extracellular probe. b. Add 100 µL of fresh assay buffer to each well and incubate for an additional 15-30 minutes to allow for complete intracellular de-esterification of the dye.[12][13]

  • Cell Stimulation: a. Aspirate the assay buffer. b. Add 100 µL of the prepared compound dilutions (test compound, C21, vehicle control) to the respective wells. c. To confirm AT2R specificity, pre-treat a set of wells with the antagonist PD123319 (e.g., 10 µM) for 10-15 minutes before adding the highest concentration of the test compound or C21. d. Incubate the plate for 15 minutes at 37°C.[1][2]

  • Fixation & Measurement: a. Aspirate the compound solutions and add 100 µL of fixation solution. Incubate for 15 minutes at room temperature. b. Wash the wells twice with PBS. c. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a plate reader (Ex: 495 nm, Em: 515 nm).[16]

Data Analysis and Expected Outcomes
ParameterDescriptionExample Data
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum response.C21: ~7.4 nM[15]
Maximal Response The maximum fluorescence signal achieved, expressed as a percentage of the positive control (C21).Test Compound: 85% of C21
AT2R Specificity The response to the test compound should be significantly reduced in the presence of the antagonist PD123319 and absent in non-transfected CHO-K1 cells.[1][2]Test Compound + PD123319: <10% response
Z'-factor A statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.Assay Z': 0.65

A positive result would be a dose-dependent increase in fluorescence in AT2R-CHO cells, but not in CHO-K1 cells, which is blockable by an AT2R antagonist. This would strongly support the hypothesis that this compound is an AT2R agonist.

Efficacy Testing for c-Met Kinase Inhibition

To investigate the second hypothesis, we will employ a tiered approach, starting with a direct biochemical assay followed by cell-based functional assays. This cascade will determine if the compound directly inhibits the c-Met kinase and if this inhibition translates to anti-cancer effects in relevant cell models.

Signaling Pathway Overview

Binding of HGF to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activates downstream signaling pathways like PI3K/AKT and RAS/MAPK, which drive cell proliferation, survival, and migration.[5][18] An effective inhibitor would block this initial phosphorylation event.

cMet_Signaling cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->cMet Blocks PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Migration Cell Migration & Invasion RAS_MAPK->Migration

Caption: Simplified c-Met signaling pathway and the point of hypothetical inhibition.

Protocol 1: Biochemical c-Met Kinase Assay

Objective: To determine the direct inhibitory activity and calculate the IC50 value of this compound against recombinant human c-Met kinase.

Methodology: This assay can be performed using commercially available kits (e.g., from BPS Bioscience or Creative Diagnostics) which typically employ a non-isotopic, ELISA-based format.[19][20]

Principle:

  • Recombinant c-Met kinase is incubated with a specific substrate (e.g., a synthetic poly-Glu-Tyr peptide) and ATP in a microplate well.

  • The test compound is added at various concentrations.

  • The reaction proceeds, and the kinase phosphorylates the substrate.

  • The amount of phosphorylated substrate is quantified using a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and a colorimetric readout.[20]

Brief Protocol:

  • Prepare serial dilutions of this compound. Known c-Met inhibitors like Crizotinib or SU11274 should be used as positive controls.[7]

  • In a 96-well plate, add assay buffer, ATP, the test compound dilutions, and the substrate.

  • Initiate the reaction by adding the recombinant c-Met enzyme.

  • Incubate at 30°C for the recommended time (e.g., 45-60 minutes).

  • Stop the reaction and wash the wells.

  • Add the anti-phosphotyrosine antibody and incubate.

  • Wash, then add the detection reagent (e.g., TMB substrate).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based c-Met Phosphorylation Assay

Objective: To confirm that the test compound inhibits c-Met autophosphorylation in a cellular context.

Cell Line Selection: Use a cancer cell line with c-Met pathway activation. For example:

  • Constitutively Active: MKN-45 or SNU-5 (gastric cancer, MET amplified) are excellent models as they show HGF-independent c-Met phosphorylation.[6][21][22]

  • Ligand-Induced: H441 (lung cancer) can be used to study inhibition of HGF-stimulated phosphorylation.[18][23]

Methodology: A sandwich ELISA format is a robust method for this purpose.[21][24]

Brief Protocol:

  • Seed MKN-45 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 2-4 hours.

  • Lyse the cells using a specialized lysis buffer containing protease and phosphatase inhibitors.[24]

  • Transfer the cell lysates to a microplate pre-coated with a c-Met capture antibody.

  • Incubate to allow the c-Met protein to bind.

  • Wash the plate and add a detection antibody specific for phosphorylated c-Met (e.g., anti-pY1234/1235).

  • Quantify the bound detection antibody using a secondary HRP-conjugated antibody and colorimetric substrate.

  • Measure absorbance and calculate the IC50 for the inhibition of cellular c-Met phosphorylation.

Protocol 3: Cell Migration (Wound Healing) Assay

Objective: To assess the functional effect of c-Met inhibition by the test compound on cancer cell migration.

Principle: The wound healing or scratch assay is a straightforward method to study directional cell migration in vitro. A gap is created in a confluent cell monolayer, and the rate at which cells move to close the gap is measured over time.[25][26]

Procedure:

  • Cell Seeding: Seed MKN-45 or another suitable cell line in a 6-well or 12-well plate. Grow until a 95-100% confluent monolayer is formed.[25]

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.[27][28]

  • Washing: Gently wash the wells 2-3 times with PBS or serum-free medium to remove detached cells and debris.[25][27]

  • Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound or a vehicle control.

  • Imaging: Immediately capture images of the scratch at defined points (Time 0). Place the plate in an incubator.

  • Time-Lapse Analysis: Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) for 24-48 hours.

  • Quantification: Measure the area or width of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the Time 0 image.[26]

Data Presentation:

TreatmentConcentration% Wound Closure at 24h
Vehicle Control0.1% DMSO95 ± 5%
Test Compound1 µM40 ± 8%
Test Compound10 µM15 ± 6%
Crizotinib1 µM20 ± 7%

A significant, dose-dependent decrease in the percentage of wound closure compared to the vehicle control would indicate that the compound effectively inhibits cell migration.

Conclusion and Future Directions

This document outlines a structured, hypothesis-driven approach for the initial in vitro efficacy assessment of this compound. By systematically testing for both AT2R agonism and c-Met inhibition, researchers can efficiently determine the most promising therapeutic avenue for this compound. Positive results in these assays would warrant further investigation, including selectivity profiling against other kinases or receptors, and progression to more complex in vitro models (e.g., 3D spheroid cultures, transwell invasion assays[29][30][31][32]) and subsequent in vivo efficacy studies. This rigorous, multi-faceted strategy ensures that the development of this compound is built upon a solid foundation of validated biological activity.

References

Application of [3-(2H-tetrazol-5-yl)phenyl]methanol in the Synthesis of Metal-Organic Frameworks: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Linker for Advanced MOF Architectures

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1] The tunability of their structure and function is largely dictated by the interplay between the metal nodes and the organic linkers. While carboxylate-based linkers have been extensively studied, there is a growing interest in ligands incorporating alternative coordinating moieties to access novel topologies and functionalities.[2]

This guide focuses on the application of a promising, yet underexplored, linker: [3-(2H-tetrazol-5-yl)phenyl]methanol . This molecule presents a unique combination of coordinating groups. The tetrazole ring, a bioisostere of the carboxylic acid group, is a well-established coordinating moiety in MOF chemistry, known for its ability to form robust frameworks due to its multiple nitrogen donors.[3][4] The introduction of a methanol group on the phenyl ring offers an additional, and potentially more flexible, coordination site compared to the more rigid carboxylates. This hydroxyl group can also serve as a post-synthetic modification handle, enabling the grafting of other functional groups onto the MOF structure. The inherent asymmetry of this meta-substituted phenyl ring can also lead to the formation of non-centrosymmetric or chiral MOFs, which are of significant interest for applications in nonlinear optics and enantioselective separations.

This document provides a comprehensive overview of the synthesis of MOFs using this compound, detailing a representative solvothermal synthesis protocol, essential characterization techniques, and a discussion of the structure-property relationships that make this linker a compelling building block for next-generation functional materials.

Rationale for Ligand Selection: The Role of Tetrazole and Methanol Moieties

The choice of this compound as a linker is underpinned by the distinct chemical properties of its coordinating groups. The tetrazole ring can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions, facilitating the formation of high-dimensional, stable frameworks.[4] The nitrogen-rich nature of the tetrazole ring can also impart specific properties to the resulting MOF, such as enhanced CO2 affinity and catalytic activity.[3]

The methanol group, on the other hand, introduces a "softer" coordination site compared to the deprotonated carboxylate group. This can lead to different coordination geometries and potentially more dynamic framework behaviors. Furthermore, the hydroxyl proton can participate in hydrogen bonding, influencing the packing of the framework and the interactions with guest molecules.

The logical relationship between the ligand's structure and the potential properties of the resulting MOF is illustrated in the diagram below.

cluster_properties Ligand This compound Tetrazole Tetrazole Ring (N-rich, multiple coordination modes) Ligand->Tetrazole Methanol Methanol Group (-CH2OH, flexible coordination, H-bonding) Ligand->Methanol Phenyl meta-Substituted Phenyl Spacer (Structural rigidity and asymmetry) Ligand->Phenyl High_Stability High Thermal & Chemical Stability Tetrazole->High_Stability Catalytic_Activity Enhanced Catalytic Activity Tetrazole->Catalytic_Activity Functional_Pores Functionalized Pores Methanol->Functional_Pores Drug_Delivery Drug Delivery Potential Methanol->Drug_Delivery Novel_Topology Novel Topology & Porosity Phenyl->Novel_Topology MOF_Properties Resulting MOF Properties Novel_Topology->MOF_Properties High_Stability->MOF_Properties Functional_Pores->MOF_Properties Catalytic_Activity->MOF_Properties Drug_Delivery->MOF_Properties cluster_prep 1. Reagent Preparation cluster_reaction 2. Solvothermal Reaction cluster_isolation 3. Product Isolation & Activation Ligand_Sol Dissolve Ligand in DMF/Methanol Combine Combine Solutions in Autoclave Ligand_Sol->Combine Metal_Sol Dissolve Zn(NO₃)₂·6H₂O in DMF Metal_Sol->Combine Seal_Heat Seal and Heat in Oven (e.g., 120°C for 48h) Combine->Seal_Heat Cool Cool to Room Temperature Seal_Heat->Cool Filter Filter and Collect Crystals Cool->Filter Wash Wash with Fresh DMF Filter->Wash Solvent_Ex Solvent Exchange with Methanol Wash->Solvent_Ex Activate Activate under Vacuum Solvent_Ex->Activate

References

Application Notes and Protocols for the Preparation of [3-(2H-Tetrazol-5-yl)phenyl]methanol Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process, providing crucial insights into how molecular structure influences biological activity. The tetrazole ring has emerged as a highly valuable pharmacophore, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This is attributed to its similar pKa, planar structure, and increased metabolic stability, which can lead to improved pharmacokinetic properties such as enhanced cell permeability and bioavailability.[2][3][4] The scaffold, [3-(2H-tetrazol-5-yl)phenyl]methanol, presents a versatile platform for SAR exploration, offering three key points for diversification: the benzylic alcohol, the phenyl ring, and the tetrazole nitrogen atoms. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for preparing a library of derivatives based on this core structure, enabling researchers to systematically probe the chemical space and identify compounds with superior therapeutic potential.

I. Synthesis of the Core Scaffold: [3-(1H-Tetrazol-5-yl)phenyl]methanol

The foundational step in this SAR campaign is the efficient synthesis of the core scaffold. A reliable and scalable route begins with the commercially available 3-cyanobenzyl alcohol. The key transformation is the [2+3] cycloaddition of an azide source to the nitrile functionality to form the tetrazole ring.

G cluster_0 Synthesis of Core Scaffold 3_cyanobenzyl_alcohol 3-Cyanobenzyl Alcohol reagents NaN3, NH4Cl in DMF cycloaddition [2+3] Cycloaddition scaffold [3-(1H-Tetrazol-5-yl)phenyl]methanol

Diagram 1: Synthetic workflow for the core scaffold.

Protocol 1: Synthesis of [3-(1H-Tetrazol-5-yl)phenyl]methanol

This protocol details the conversion of 3-cyanobenzyl alcohol to the target tetrazole via a catalyzed cycloaddition reaction.

Materials:

  • 3-Cyanobenzyl Alcohol (commercially available)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyanobenzyl alcohol (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-cyanobenzyl alcohol.

  • Reaction: Heat the mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford [3-(1H-tetrazol-5-yl)phenyl]methanol as a solid. The final product is also commercially available for researchers who wish to proceed directly to derivatization.[5]

II. Derivatization Strategies for SAR Studies

With the core scaffold in hand, a diverse library of analogues can be generated by targeting three primary sites: the benzylic hydroxyl group (O-alkylation and O-acylation), and the tetrazole ring (N-alkylation).

G cluster_O_alkylation O-Alkylation (Ethers) cluster_O_acylation O-Acylation (Esters) cluster_N_alkylation N-Alkylation (Tetrazole) scaffold [3-(1H-Tetrazol-5-yl)phenyl]methanol O_alkylation R-X, Base (e.g., NaH) in THF/DMF scaffold->O_alkylation O_acylation R-COCl or (RCO)2O, Base (e.g., Pyridine) scaffold->O_acylation N_alkylation R-X, Base (e.g., K2CO3) in Acetone/DMF scaffold->N_alkylation ether_product Ether Derivatives (R-O-CH2-Ar-Tet) O_alkylation->ether_product ester_product Ester Derivatives (R-COO-CH2-Ar-Tet) O_acylation->ester_product N_product N1 and N2 Isomers (R-Tet-Ar-CH2OH) N_alkylation->N_product

Diagram 2: Derivatization strategies from the core scaffold.

A. O-Alkylation and O-Acylation of the Benzylic Alcohol

Modification of the hydroxyl group allows for the exploration of how changes in steric bulk, hydrogen bonding capacity, and lipophilicity in this region impact biological activity.

Protocol 2: General Procedure for O-Alkylation (Ether Synthesis)

This protocol describes a standard Williamson ether synthesis.

Materials:

  • [3-(1H-Tetrazol-5-yl)phenyl]methanol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Deprotonation: Dissolve the starting alcohol in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add NaH portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for O-Acylation (Ester Synthesis)

Esterification is a straightforward method to introduce a variety of acyl groups.

Materials:

  • [3-(1H-Tetrazol-5-yl)phenyl]methanol (1.0 eq)

  • Acyl chloride or acid anhydride (1.2 eq)

  • Pyridine or Triethylamine (Et₃N) as base and/or solvent

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve the starting alcohol in anhydrous DCM or pyridine in a flask under an inert atmosphere.

  • Acylation: Add the base (if not using pyridine as solvent), followed by the dropwise addition of the acyl chloride or anhydride at 0 °C.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue by column chromatography.

Derivative TypeReagent ExampleBaseTypical Conditions
Ether (O-Alkylation) Methyl IodideNaHTHF, 0 °C to RT
Benzyl BromideNaHDMF, 0 °C to RT
Ester (O-Acylation) Acetyl ChloridePyridineDCM, 0 °C to RT
Benzoyl ChlorideEt₃N, DMAP (cat.)DCM, 0 °C to RT
Table 1: Example Conditions for O-Derivatization.
B. N-Alkylation of the Tetrazole Ring

Alkylation of the tetrazole ring can significantly influence the compound's electronic properties and its ability to act as a hydrogen bond donor or acceptor. A critical consideration in N-alkylation is the formation of regioisomers (N1 and N2 alkylated products), as the reaction can occur at two different nitrogen atoms of the tetrazole ring.[6] The ratio of these isomers is influenced by the alkylating agent, base, and solvent. For SAR studies, the separation and individual testing of these isomers are crucial.

Protocol 4: General Procedure for N-Alkylation of the Tetrazole

This procedure typically yields a mixture of N1 and N2 isomers, which will require chromatographic separation.

Materials:

  • [3-(1H-Tetrazol-5-yl)phenyl]methanol (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide, propyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetone or DMF

Procedure:

  • Reaction Setup: Suspend the starting tetrazole and the base (K₂CO₃ or Cs₂CO₃) in acetone or DMF.

  • Alkylation: Add the alkyl halide and heat the mixture to reflux (for acetone) or 60-80 °C (for DMF).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification and Separation: Dry the organic layer over MgSO₄ and concentrate. The resulting mixture of N1 and N2 isomers must be separated by careful column chromatography on silica gel. The relative polarity of the isomers can vary, but often the N2 isomer is less polar. Spectroscopic techniques, particularly ¹³C NMR, are essential for distinguishing the isomers, as the chemical shift of the tetrazole carbon is typically further downfield in the N2-substituted isomer compared to the N1-substituted isomer.

III. Application in SAR Studies

The synthesized library of derivatives, systematically varying the R groups at the ether, ester, and tetrazole nitrogen positions, can be subjected to biological screening. The resulting activity data will allow for the construction of a robust SAR model. For example, SAR studies on 1-benzyl-5-aryltetrazoles as P2X7 receptor antagonists have demonstrated the importance of substitutions on both the benzyl and phenyl moieties.[7] By evaluating the biological activity of each purified derivative, researchers can deduce:

  • Influence of the Hydroxymethyl Group: Comparing the parent alcohol with its ether and ester derivatives reveals the importance of the hydrogen bond donating ability of the -OH group.

  • Steric and Electronic Effects: A series of alkyl and aryl ethers/esters can probe the size and electronic nature of the binding pocket.

  • Role of the Tetrazole NH: Comparing the activity of the N-unsubstituted parent with the N1- and N2-alkylated derivatives will clarify whether the acidic proton is required for activity and if there is a preferred orientation of the substituent on the tetrazole ring within the target's active site.

IV. Conclusion

This application note provides a structured and detailed guide for the synthesis of a diverse array of derivatives of this compound. By following the outlined protocols for the preparation of the core scaffold and its subsequent O-alkylation, O-acylation, and N-alkylation, researchers can efficiently generate a compound library tailored for comprehensive Structure-Activity Relationship studies. The systematic exploration of chemical space around this versatile scaffold is a powerful strategy in the pursuit of novel therapeutic agents with optimized efficacy and drug-like properties.

References

Troubleshooting & Optimization

overcoming solubility issues of [3-(2H-tetrazol-5-yl)phenyl]methanol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [3-(2H-tetrazol-5-yl)phenyl]methanol

A-Level-Headed Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Issues in Biological Assays

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the solubility of this compound in in vitro biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to make informed decisions in your research.

Part 1: Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its structure—containing a phenyl ring, a hydroxymethyl group, and a tetrazole ring—presents a unique combination of hydrophobicity and hydrophilicity.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is a tale of two competing features:

  • The Phenyl and Methanol Groups: The benzene ring is inherently hydrophobic, while the methanol group (-CH₂OH) can participate in hydrogen bonding, adding a degree of hydrophilicity.

  • The Tetrazole Ring: This is the most influential group. Tetrazoles are often used in medicinal chemistry as bioisosteric replacements for carboxylic acids.[1][2] They are weakly acidic, with pKa values similar to carboxylic acids (around 4.5-5.0).[3] This means that at physiological pH (around 7.4), the tetrazole ring will be predominantly deprotonated to form the more soluble tetrazolate anion.[3]

The interplay between the hydrophobic phenyl ring and the ionizable, hydrophilic tetrazole ring dictates the compound's overall solubility profile.

Q2: I can't find a reported aqueous solubility for this specific compound. How can I get a rough estimate?

A2: While an experimental value is always best, you can get a qualitative idea by observing its behavior. A simple test is to attempt to dissolve a small, known amount (e.g., 1 mg) in a known volume of your aqueous assay buffer (e.g., 1 mL PBS, pH 7.4). If it doesn't dissolve by visual inspection, its solubility is likely low (< 1 mg/mL). Given its structure, poor aqueous solubility is a reasonable starting assumption.

Part 2: Troubleshooting Common Solubility Problems

This section is designed to be a practical, step-by-step guide to resolving solubility issues you might encounter during your experiments.

The Universal First Step: The DMSO Stock Solution

For most poorly soluble compounds, the initial step is to create a concentrated stock solution in an organic solvent, which is then diluted into the aqueous assay medium.[4]

Q3: Which organic solvent should I use for my stock solution, and at what concentration?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions for biological assays.[5][6] It's a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[7]

Protocol for Preparing a DMSO Stock Solution:

  • Determine Target Concentration: Aim for a high but achievable concentration (e.g., 10-100 mM). A higher stock concentration allows for smaller volumes to be added to your assay, minimizing the final DMSO concentration.

  • Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube or vial. Add the required volume of 100% anhydrous DMSO.

  • Ensure Complete Solubilization: Vortex thoroughly. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound precipitation.[8]

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What's happening and what can I do?

A4: This is a very common problem known as "crashing out." It occurs because the compound, which is stable in a high concentration of DMSO, is suddenly introduced into a predominantly aqueous environment where its solubility is much lower.[9] Here’s a systematic approach to troubleshoot this issue:

G start Precipitation Observed Upon Dilution step1 Optimize Dilution Technique start->step1 step2 Decrease Final Concentration step1->step2 If precipitation persists step3 Adjust pH of Assay Medium step2->step3 If precipitation persists step4 Use Co-solvents step3->step4 If problem is severe step5 Advanced Formulation Strategies step4->step5 For very difficult compounds end Compound Solubilized step5->end

Caption: A step-by-step troubleshooting workflow for addressing compound precipitation.

1. Optimize Your Dilution Technique:

  • Pre-warm the medium: Pre-warming your cell culture medium to 37°C can sometimes help.[4]

  • Add stock to medium, not vice-versa: Add the DMSO stock dropwise to the vortexing or swirling assay medium. This promotes rapid dispersion.[4]

  • Use an intermediate dilution step: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. For example, dilute a 100 mM DMSO stock to 10 mM in DMSO first, then dilute the 10 mM stock into your aqueous medium.[4]

2. Decrease the Final Assay Concentration: The simplest solution is often to lower the final concentration of your compound. Your desired concentration may be exceeding its kinetic solubility limit in the assay medium.

3. Leverage the Tetrazole's Acidity: pH Adjustment Since the tetrazole moiety is acidic, its solubility is highly pH-dependent.[1] The deprotonated (anionic) form is more soluble in water.

  • Check the pH of your medium: Standard cell culture media are typically buffered to pH 7.2-7.4.

  • Consider a slightly more basic buffer: If your assay permits, increasing the pH of the final solution (e.g., to pH 8.0) can significantly increase the solubility of this compound by favoring the formation of the more soluble tetrazolate anion.[10] Always verify that a minor pH shift doesn't affect your assay's performance or cell viability.

4. Keep the Final DMSO Concentration in Check: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[11]

  • General Guideline: Aim for a final DMSO concentration of ≤ 0.5%.[6]

  • Sensitive Cell Lines: Some cell lines may show stress at concentrations as low as 0.1%.[9]

  • Essential Control: Always include a "vehicle control" in your experiments (i.e., cells treated with the same final concentration of DMSO without your compound) to account for any solvent effects.

Cell TypeGeneral DMSO ToleranceRecommended Max Concentration
Most robust cell linesModerate0.5% (v/v)
Primary cells, stem cellsLow to Moderate0.1% - 0.2% (v/v)
Sensitive cell linesLow≤ 0.1% (v/v)
Caption: General guidelines for DMSO tolerance in cell-based assays.

Part 3: Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, more advanced formulation techniques may be necessary. These are particularly useful for in vivo studies but can be adapted for in vitro work.

Q5: I've tried everything above and my compound still isn't soluble enough for my needs. What are my options?

A5: For highly insoluble compounds, you can explore the use of solubilizing excipients. The two most common classes are cyclodextrins and surfactants/lipid-based systems.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[13][14]

  • How it Works: The hydrophobic phenyl ring of your compound can fit into the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the insoluble part of your molecule.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high aqueous solubility and low toxicity.[14]

  • Experimental Protocol:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add your compound (either neat or as a DMSO stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is fully dissolved.

    • This complex can then be diluted into your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Lipid-based formulations and surfactants can solubilize hydrophobic compounds by forming micelles or other colloidal structures in aqueous solutions.[15][16]

  • How it Works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[15]

  • Commonly Used Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological assays.

  • Considerations:

    • Start with very low concentrations (e.g., 0.01% - 0.1%).

    • Surfactants can interfere with some assays or affect cell membrane integrity, so thorough validation with appropriate controls is essential.

G start Initial Troubleshooting Failed q1 Is the assay sensitive to detergents/lipids? start->q1 strat1 Use Cyclodextrins (e.g., HP-β-CD) q1->strat1 Yes strat2 Use Surfactants (e.g., Tween® 80) q1->strat2 No validate Validate with Vehicle Controls strat1->validate strat2->validate

Caption: Decision tree for selecting an advanced solubilization strategy.

References

improving the purification process of synthesized [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of [3-(2H-tetrazol-5-yl)phenyl]methanol. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Our focus is on delivering practical, field-tested insights grounded in scientific principles to ensure the highest purity of your synthesized compound.

I. Understanding the Purification Challenges

The purification of this compound presents a unique set of challenges stemming from its molecular structure. The presence of both a polar tetrazole ring and a hydroxymethyl group on the phenyl ring imparts a high degree of polarity to the molecule. This can lead to issues such as poor solubility in common non-polar organic solvents and strong interactions with silica gel during column chromatography, potentially causing streaking and poor separation.

Common impurities in the synthesis of this compound, which typically involves the cycloaddition of sodium azide to 3-cyanobenzyl alcohol, include unreacted starting materials and residual sodium azide. The removal of these impurities is crucial for obtaining a high-purity final product.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present. Here’s a systematic approach to resolve this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent. Then, allow the solution to cool to room temperature very slowly. Insulating the flask can facilitate gradual cooling, which encourages crystal lattice formation over oiling.

  • Solvent System Modification: The polarity of your solvent may be too high. Consider switching to a solvent with a lower boiling point or employing a mixed solvent system. For a polar compound like this compound, a mixture of a polar solvent in which it is soluble (e.g., ethanol, methanol, or acetone) and a non-polar anti-solvent in which it is less soluble (e.g., hexanes, heptane, or toluene) can be effective.[1][2]

  • Pre-purification: Significant impurities can depress the melting point of your compound, leading to oiling. A preliminary purification step, such as a quick column chromatography, can remove these impurities and facilitate successful crystallization.[3]

Question: What are suitable solvent systems for the recrystallization of this compound?

Answer: Due to its polar nature, good starting points for recrystallization solvents include:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, or water for highly polar compounds.[1]

  • Mixed Solvent Systems:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Water

    • Ethyl acetate/Hexanes[2]

It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of crude product. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]

Question: My compound is not crystallizing, even after cooling the solution in an ice bath. What steps can I take?

Answer: Failure to crystallize is often due to either the solution being too dilute or nucleation being inhibited. Try the following techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[3]

  • Reduce Solvent Volume: Your solution may be too dilute. Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[3]

  • Lower the Temperature: If an ice bath (0 °C) is ineffective, try a colder bath, such as an ice-salt mixture or a dry ice/acetone bath, to further decrease the solubility.[3]

Column Chromatography Issues

Question: My this compound is streaking on the TLC plate and eluting very slowly, if at all, from my silica gel column. How can I improve the separation?

Answer: The polar nature of the tetrazole and hydroxyl groups leads to strong interactions with the acidic silica gel. This can be overcome by:

  • Mobile Phase Modification: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica.

    • For acidic compounds like tetrazoles, adding a small percentage (0.5-2%) of acetic acid or formic acid to your mobile phase can significantly improve peak shape and elution.

    • Alternatively, a small amount of a polar solvent like methanol in your ethyl acetate/hexane mobile phase can also help.

  • Use of a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded-phase silica like diol or amino-propyl silica gel.

  • Reverse-Phase Chromatography: Given the compound's polarity, reverse-phase chromatography (e.g., using a C18 column) with a mobile phase of water and acetonitrile or methanol is an excellent alternative.[5][6]

Question: How can I effectively remove unreacted 3-cyanobenzyl alcohol from my product?

Answer: 3-cyanobenzyl alcohol is less polar than the tetrazole product. Therefore, it should elute earlier from a normal-phase silica gel column. A gradient elution, starting with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate in hexanes), should provide good separation. Monitor the fractions by TLC to identify and isolate the pure product fractions.

III. Detailed Purification Protocols

The following are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for purifying crude material that is relatively free of highly polar or non-polar impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, crystals of pure this compound should form. To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Silica Gel Column Chromatography

This method is effective for separating the product from less polar impurities like unreacted 3-cyanobenzyl alcohol and other non-polar byproducts.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Methanol (optional modifier)

  • Acetic acid (optional modifier)

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a series of eluents with increasing polarity (e.g., 20%, 40%, 60%, 80% ethyl acetate in hexanes). If needed, add 0.5% acetic acid to each mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, bubble-free column. Drain the excess solvent until the solvent level is just above the silica bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the initial low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis of the crude mixture.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Purity Assessment

A multi-pronged analytical approach is essential to confirm the purity of the final product.

Analytical TechniquePurposeKey Parameters to Observe
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect impurities.A single major peak with purity >98% by area percentage. Absence of peaks corresponding to starting materials or byproducts.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm chemical structure and identify impurities.Correct chemical shifts, integration values, and splitting patterns for all protons. Absence of signals from residual solvents or impurities.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Confirm the carbon framework of the molecule.The chemical shift of the tetrazole carbon is a key indicator of correct ring formation.
Mass Spectrometry (MS) Determine the molecular weight.A molecular ion peak corresponding to the exact mass of this compound.
Melting Point Assess purity.A sharp melting point range consistent with the literature value for the pure compound.

V. Safety Considerations: Handling Sodium Azide

The synthesis of tetrazoles often involves sodium azide, a highly toxic and potentially explosive reagent. Strict adherence to safety protocols is paramount.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7]

  • Explosion Hazard:

    • Avoid contact with heavy metals (e.g., lead, copper) as this can form highly explosive metal azides. Do not use metal spatulas.[7]

    • Do not mix with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃).[8]

    • Avoid heating solid sodium azide, as it can decompose violently.

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]

  • Waste Disposal:

    • Quench any residual azide in the reaction mixture before workup.

    • Dispose of all azide-containing waste according to your institution's hazardous waste guidelines. Never pour azide solutions down the drain. [7]

VI. Visual Workflow and Troubleshooting Guide

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column High Impurity Load Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column->Analysis Re-analyze Analysis->Column Fails Specs Pure Pure Product (>99%) Analysis->Pure Meets Specs

Caption: General purification workflow for this compound.

Recrystallization Troubleshooting

RecrystallizationTroubleshooting Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals SlowCool Re-dissolve & Cool Slowly OilingOut->SlowCool Yes Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Yes ChangeSolvent Change Solvent/Use Mixed Solvents SlowCool->ChangeSolvent Still Oiling Out PrePurify Pre-purify by Column Chromatography ChangeSolvent->PrePurify Still Oiling Out Concentrate Reduce Solvent Volume Induce->Concentrate Still No Crystals LowerTemp Use Colder Bath Concentrate->LowerTemp Still No Crystals

Caption: Decision tree for troubleshooting common recrystallization problems.

VII. References

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References

addressing side reactions in the synthesis of tetrazole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Tetrazoles are a cornerstone in medicinal chemistry, often serving as metabolically stable bioisosteres for carboxylic acids in numerous FDA-approved drugs.[1][2] However, their synthesis, while well-established, is not without its challenges. This resource consolidates field-proven insights and mechanistic understanding to help you navigate and resolve common side reactions and synthetic hurdles.

Troubleshooting Guide: Addressing Common Synthetic Issues

This section addresses specific problems encountered during the synthesis of tetrazoles, particularly via the common [3+2] cycloaddition of nitriles and azides. Each entry details the probable causes and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Tetrazole

Q: My [3+2] cycloaddition reaction between a nitrile and sodium azide is giving very low yields or failing completely. The starting material remains largely unconsumed according to TLC/LC-MS analysis. What are the likely causes and how can I fix this?

A: This is a frequent issue that can typically be traced back to insufficient activation of the nitrile substrate or issues with the reagents and reaction conditions.

Causality Analysis:

The [3+2] cycloaddition of an azide anion to a nitrile is not a concerted process; it requires the nitrile to be activated to facilitate the initial nucleophilic attack by the azide.[3][4] This activation is the rate-limiting step.[3] Without proper activation, the high energy barrier for the reaction will not be overcome, especially for electron-rich or sterically hindered nitriles.

Troubleshooting Workflow:

G start Low Yield Detected check_reagents 1. Verify Reagent Quality - Is NaN3 fresh and dry? - Is the nitrile pure? - Is the solvent anhydrous? start->check_reagents check_catalyst 2. Assess Catalyst/Acid Source - Is the Lewis acid (e.g., ZnBr2) active? - Is the Brønsted acid (e.g., NH4Cl) fully dissolved? check_reagents->check_catalyst Reagents OK optimize_temp 3. Optimize Reaction Temperature - Is the temperature high enough? (Typically 100-150 °C) check_catalyst->optimize_temp Catalyst OK optimize_time 4. Extend Reaction Time - Has the reaction run long enough? (Monitor by TLC/LC-MS) optimize_temp->optimize_time Temp OK solution Yield Improved optimize_time->solution Time Optimized

Caption: Troubleshooting workflow for low tetrazole yield.

Actionable Solutions:

  • Enhance Nitrile Activation:

    • Lewis Acid Catalysis: The use of Lewis acids like zinc bromide (ZnBr₂) or aluminum salts is highly effective.[5] The Lewis acid coordinates to the nitrile nitrogen, increasing its electrophilicity. The Sharpless protocol, using ZnBr₂ in water, is a robust method for a wide range of nitriles.[5]

    • Brønsted Acid Additives: Ammonium chloride (NH₄Cl) or triethylamine hydrochloride (Et₃N·HCl) are commonly used.[6] These serve as a source of protons to activate the nitrile. In situ formation of hydrazoic acid (HN₃), a potent reactant, is often the key species in these reactions.[3][4] Safety Note: Hydrazoic acid is highly toxic and explosive. All reactions involving azides and acids must be conducted in a well-ventilated fume hood with appropriate safety measures in place.[4]

  • Optimize Reaction Conditions:

    • Solvent: High-boiling polar aprotic solvents like DMF or NMP are standard choices as they effectively dissolve sodium azide and allow for the high temperatures (110-150 °C) often required.[6][7]

    • Temperature: For unreactive nitriles, increasing the temperature is often necessary. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by allowing for rapid heating to high temperatures.[6][8]

    • Reagent Stoichiometry: An excess of sodium azide (1.5-3 equivalents) is typically used to drive the reaction to completion.

Summary of Common Catalysts/Additives for Nitrile Activation:

Catalyst / AdditiveTypical SolventTemperature (°C)Key AdvantagesPotential Side Reactions
NH₄Cl DMF110-130Inexpensive, widely used.Incomplete reaction for deactivated nitriles.
Et₃N·HCl DMF, Toluene110-130Good for many substrates.[6]Similar to NH₄Cl.
ZnBr₂ H₂O, DMF100-120High yields, broad scope.[5]Nitrile hydration to amide in aqueous media.[7]
(n-Bu)₂SnO DMF120-150Effective for stubborn cases.Organotin contamination in the product.
Problem 2: Formation of Isomeric Byproducts (1- vs. 2-Substituted Tetrazoles)

Q: I am performing an N-alkylation on my 5-substituted-1H-tetrazole, but I'm getting a mixture of the 1- and 2-alkylated regioisomers that are difficult to separate. How can I control the selectivity of this reaction?

A: This is a classic challenge stemming from the tautomeric nature of the 1H-tetrazole ring and the similar nucleophilicity of the N1 and N2 positions of the tetrazolate anion. Controlling the regioselectivity requires careful selection of the alkylating agent, solvent, and reaction conditions.

Mechanistic Insight:

The 5-substituted-1H-tetrazole exists in equilibrium with its 2H-tautomer.[2] Deprotonation forms a delocalized anion with significant electron density on both N1 and N2. The outcome of alkylation (the N1/N2 ratio) is a complex interplay of steric effects, electronic effects, the nature of the counter-ion, and solvent polarity.

G cluster_0 Tetrazolate Anion Resonance cluster_1 Alkylation Pathways (R'-X) R-CN4- [R-CNNNN]⁻ N1_Product N1-Alkylated Product (Kinetic/Thermodynamic Control) R-CN4-->N1_Product Attack at N1 N2_Product N2-Alkylated Product (Kinetic/Thermodynamic Control) R-CN4-->N2_Product Attack at N2

Caption: Competing N1 and N2 alkylation pathways.

Strategies for Controlling Regioselectivity:

  • Kinetic vs. Thermodynamic Control:

    • Polar Aprotic Solvents (DMF, Acetonitrile): These solvents favor the formation of the N2-isomer, which is often the kinetically preferred product due to the higher charge density on the N2 atom.

    • Protic Solvents or Phase-Transfer Catalysis: These conditions can sometimes favor the N1-isomer, which is often the thermodynamically more stable product.

  • Steric Hindrance:

    • Bulky Alkylating Agents: Using a sterically demanding alkylating agent (e.g., a triphenylmethyl or p-methoxybenzyl group) will preferentially lead to alkylation at the less sterically hindered N2 position.

    • Bulky 5-Substituent: A large group at the C5 position of the tetrazole can direct incoming electrophiles to the N1 position.

  • Directed Synthesis: To avoid the issue altogether, consider synthetic routes that build the substituted ring directly, such as using a substituted azide (R-N₃) in the cycloaddition with a nitrile. This unequivocally yields the 1,5-disubstituted product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of amide byproduct formation during tetrazole synthesis?

A1: The formation of a primary amide (R-CONH₂) is due to the hydration of the starting nitrile. This side reaction is particularly prevalent when using Lewis acids like ZnBr₂ in the presence of water, as the catalyst can also activate the nitrile towards attack by water.[7] To minimize this, you can use anhydrous conditions or switch to a non-aqueous system (e.g., NaN₃/NH₄Cl in DMF).

Q2: My reaction involves an electron-withdrawing group on the nitrile, and I'm seeing an unexpected byproduct. What could it be?

A2: Strongly electron-withdrawing groups can shift the ring-chain tautomerism equilibrium towards the open-chain azido-imine form (R-C(=N-N₃)-X).[2] This species can be unstable or react further to generate impurities. If this is suspected, milder reaction conditions (lower temperature, shorter time) may be required to favor the cyclized tetrazole.

Q3: Are there safer alternatives to sodium azide and hydrazoic acid?

A3: While sodium azide is the most common reagent, concerns over its toxicity and the explosive nature of hydrazoic acid are valid. Some alternatives include:

  • Trimethylsilyl Azide (TMSN₃): Often used in organic solvents and can be more manageable than NaN₃/acid combinations.

  • Diphenyl Phosphorazidate (DPPA): Can be used to convert amides or aldoximes directly to tetrazoles, avoiding nitriles and sodium azide altogether.[5]

  • Continuous Flow Synthesis: Performing the reaction in a microreactor minimizes the amount of hazardous material present at any given time, significantly improving safety, especially at high temperatures.[7]

Q4: How can I best purify my final tetrazole product?

A4: Purification depends on the properties of your compound.

  • Acidic 1H-Tetrazoles: Many 5-substituted-1H-tetrazoles are acidic (pKa similar to carboxylic acids).[2] The workup often involves acidifying the basic reaction mixture to a low pH (e.g., pH 1-2 with HCl) to protonate the tetrazole and cause it to precipitate from the aqueous solution.[6] The resulting solid can then be collected by filtration and washed.

  • Neutral Tetrazoles: For N-substituted tetrazoles, standard silica gel column chromatography is typically effective.[6]

  • Analytical Purity Confirmation: Purity should always be confirmed by a combination of techniques, such as NMR, LC-MS, and elemental analysis, to ensure the absence of isomers and other impurities.[9]

Detailed Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example of a common laboratory-scale synthesis using the sodium azide/ammonium chloride method.[4]

Reaction Scheme:

Benzonitrile + NaN₃ --(NH₄Cl, DMF, 125 °C)--> 5-Phenyl-1H-tetrazole

Materials:

  • Benzonitrile (1.03 g, 10 mmol)

  • Sodium Azide (NaN₃) (0.975 g, 15 mmol) - CAUTION: Highly Toxic!

  • Ammonium Chloride (NH₄Cl) (0.80 g, 15 mmol)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • Hydrochloric Acid (6 M)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (10 mmol), sodium azide (15 mmol), and ammonium chloride (15 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Heating: Heat the reaction mixture in an oil bath to 125 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into 100 mL of deionized water.

  • Workup - Acidification: While stirring, slowly add 6 M HCl to the aqueous mixture. The 5-phenyl-1H-tetrazole product is acidic and will precipitate as a white solid as the solution becomes acidic (target pH ~1-2). Perform this step in a fume hood as toxic HN₃ gas may be evolved.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any remaining salts.

  • Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically in the range of 70-90%.

References

Technical Support Center: Characterization of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [3-(2H-tetrazol-5-yl)phenyl]methanol (CAS: 179057-20-6).[1][2] This guide is structured to address the specific and often complex challenges encountered during the analytical characterization of this molecule. As a substituted phenyltetrazole, this compound presents unique issues related to tautomerism, chromatographic behavior, and spectral interpretation. This resource provides in-depth, experience-driven answers and troubleshooting protocols to ensure the integrity and accuracy of your experimental results.

Section 1: Structural Elucidation & The Tautomerism Challenge

The most significant challenge in characterizing 5-substituted 1H-tetrazoles is the existence of prototropic tautomers.[3] Although the name [3-(2H -tetrazol-5-yl)phenyl]methanol specifies a particular isomer, in solution and often in the solid state, an equilibrium exists between the 1H and 2H forms.[4][5] This equilibrium is critical to understand as it directly impacts spectroscopic data.

G cluster_0 Tautomeric Equilibrium 1H_Tautomer [3-(1H-tetrazol-5-yl)phenyl]methanol 2H_Tautomer This compound 1H_Tautomer->2H_Tautomer Proton Transfer

Caption: Tautomeric equilibrium of the tetrazole ring.

FAQs & Troubleshooting

Question: My ¹H NMR spectrum shows two sets of aromatic signals and a very broad N-H peak. Is my sample impure?

Answer: Not necessarily. This is a classic indicator of tautomerism in solution. The 1H- and 2H-tautomers are distinct chemical entities that interconvert, and if this exchange is slow on the NMR timescale, you will observe separate signals for each. The equilibrium ratio is influenced by factors like solvent polarity, temperature, and pH.[6]

  • Causality: The electronic environment of the phenyl ring and the benzylic methanol group is different in the 1H and 2H forms, leading to distinct chemical shifts for the protons. The acidic N-H proton is often broadened due to chemical exchange with the solvent or trace water, and its position is highly variable. In DMSO-d₆, this proton can appear as a very broad signal significantly downfield, sometimes beyond 15 ppm.[7]

  • Troubleshooting Protocol: D₂O Exchange

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The broad signal corresponding to the acidic N-H proton will disappear or significantly diminish as the proton exchanges with deuterium. This confirms the presence of an exchangeable proton and supports the tautomerism hypothesis.

Question: I can't assign the tetrazole carbon in my ¹³C NMR spectrum. Where should I look?

Answer: The carbon atom within the tetrazole ring is characteristically deshielded due to the electron-withdrawing effect of the four nitrogen atoms. Its signal is typically found in the downfield region of the spectrum, generally between 142 and 164 ppm.[8] The exact chemical shift can vary slightly between the 1H and 2H tautomers, potentially resulting in two closely spaced signals or a single broadened peak depending on the exchange rate.

Section 2: Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural information through fragmentation analysis.[8] For 5-substituted tetrazoles, the fragmentation pattern is highly dependent on the ionization mode.

FAQs & Troubleshooting

Question: What are the expected fragmentation patterns for this compound in ESI-MS?

Answer: The fragmentation of the tetrazole ring is a key diagnostic feature.

  • Positive Ion Mode ([M+H]⁺): The most characteristic fragmentation pathway is the neutral loss of hydrazoic acid (HN₃, 43 Da).[8][9]

  • Negative Ion Mode ([M-H]⁻): In this mode, the typical fragmentation involves the elimination of a neutral molecule of nitrogen (N₂, 28 Da).[8][9]

Observing these specific losses provides strong evidence for the presence of the tetrazole ring.

G cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) M_H [M+H]⁺ (m/z 177.08) Fragment_pos Fragment Ion M_H->Fragment_pos - HN₃ (43 Da) M_H_neg [M-H]⁻ (m/z 175.07) Fragment_neg Fragment Ion M_H_neg->Fragment_neg - N₂ (28 Da)

Caption: Key ESI-MS fragmentation pathways for the title compound.

Question: My mass spectrum shows a base peak that doesn't correspond to the molecular ion. What could be the issue?

Answer: This could be due to in-source fragmentation or the presence of an easily ionizable impurity.

  • Troubleshooting Steps:

    • Lower Cone Voltage: Reduce the cone voltage (or equivalent parameter) on your mass spectrometer. A high cone voltage can induce fragmentation in the ion source before the ions reach the mass analyzer.

    • Check Purity: Analyze the sample by LC-MS to correlate the peak in the chromatogram with the observed mass. This will determine if the unexpected mass belongs to your compound or an impurity.

    • Adduct Formation: In ESI, it is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware was not properly rinsed or if buffers containing these salts were used. These adducts are often more stable than the protonated molecule and may not fragment as readily.

Section 3: Chromatographic Purity and Analysis

Achieving good peak shape and reliable separation for tetrazole-containing compounds can be challenging due to their acidic nature.

FAQs & Troubleshooting

Question: I am observing significant peak tailing during HPLC analysis on a C18 column. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. The tetrazole ring has a pKa similar to that of carboxylic acids, meaning it will be deprotonated and anionic at neutral pH.[6][10] This anion can interact with residual, positively charged silanol groups on the silica backbone of the C18 column, leading to tailing.

  • Troubleshooting Protocol: Mobile Phase Optimization

    • Suppress Ionization: The most effective solution is to lower the pH of the mobile phase. Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases. This will ensure the tetrazole moiety is fully protonated (neutral), minimizing silanol interactions and dramatically improving peak shape.

    • Column Choice: If tailing persists, consider using a column with a different stationary phase (e.g., Phenyl-Hexyl) or a modern, highly end-capped column designed to minimize silanol activity.

Table 1: Example HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 2.5-5 µm particle sizeStandard for reversed-phase; ensure it is well end-capped.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to suppress ionization of the tetrazole.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; modifier maintains consistent pH.
Gradient 5% to 95% B over 15-20 minGeneral-purpose gradient for purity analysis.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Detection UV at 254 nmThe phenyl ring provides strong chromophore for UV detection.
Column Temp. 30-40 °CImproves efficiency and reduces viscosity.

Section 4: Stability and Handling

Proper handling and storage are crucial for maintaining the integrity of tetrazole-containing compounds.

Question: Are there any specific stability concerns for this compound?

Answer: Yes. While many tetrazole derivatives are stable under standard laboratory conditions, they are a high-nitrogen content heterocycle and can be susceptible to thermal degradation.[6]

  • Thermal Stability: High temperatures can induce decomposition, often involving the extrusion of dinitrogen (N₂).[3][11] It is crucial to avoid excessive heating during experiments (e.g., when removing solvent under vacuum). A thermogravimetric analysis (TGA) would likely show a sharp decomposition event.

  • Storage: The compound should be stored in a cool, dark, and dry environment. As a standard precaution for any research chemical, it should be kept in a well-sealed container to protect it from moisture and light.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-(2H-tetrazol-5-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore catalyst selection, reaction conditions, and troubleshooting common issues encountered in the laboratory. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Strategic Approaches to Synthesis: FAQs

The synthesis of this compound presents an interesting chemoselectivity challenge, revolving around the formation of the tetrazole ring and the reduction of a carbonyl group. Here, we address the fundamental strategic decisions you will face.

1. What are the primary synthetic routes to this compound?

There are two principal retrosynthetic pathways to consider:

  • Route A: Tetrazole Formation Followed by Reduction. This approach begins with a cyanobenzoic acid derivative, proceeds with the catalytic [3+2] cycloaddition to form the tetrazole ring, and concludes with the reduction of the carboxylic acid to a primary alcohol.

  • Route B: Reduction Followed by Tetrazole Formation. This route starts with the reduction of a cyanobenzoic acid or cyanobenzaldehyde derivative to 3-cyanobenzyl alcohol, followed by the catalytic formation of the tetrazole ring.

Each route has its own set of advantages and potential challenges related to functional group compatibility.

2. Which synthetic route is generally preferred and why?

Route A (Tetrazole First) is often the more robust and preferred pathway. The primary reason is the sensitivity of many catalysts used for tetrazole formation to protic groups like the hydroxyl in benzyl alcohol. The carboxylic acid group is generally more tolerant of the conditions required for the azide-nitrile cycloaddition. While the tetrazole ring is relatively stable, the subsequent reduction step must be chosen carefully to avoid side reactions.

3. What are the key considerations for catalyst selection in the [3+2] cycloaddition step?

Catalyst selection is critical for achieving high yield and purity. The primary role of the catalyst is to activate the nitrile group towards nucleophilic attack by the azide ion.[1][2] Key factors to consider include:

  • Catalyst Type: Both homogeneous and heterogeneous catalysts are effective. Homogeneous catalysts, such as zinc[1][3][4] and cobalt complexes[5][6], often exhibit high activity. Heterogeneous catalysts, like zeolites[7] and supported metal nanoparticles[8], offer the significant advantage of easier separation and reusability.[9][10]

  • Reaction Conditions: Temperature, solvent, and reaction time are heavily influenced by the chosen catalyst. Milder conditions are generally preferable to minimize side reactions.

  • Substrate Scope: While many catalysts are effective for simple benzonitriles, the presence of other functional groups can influence catalyst performance.

  • Safety: The use of sodium azide requires caution due to its toxicity and the potential formation of explosive hydrazoic acid, especially under acidic conditions.[3]

4. Can the tetrazole ring be reduced during the final reduction step in Route A?

The tetrazole ring is generally stable to hydride-based reducing agents like Lithium Aluminum Hydride (LiAlH₄) under standard conditions. However, overly harsh conditions or prolonged reaction times could potentially lead to side reactions. It is crucial to perform the reduction at low temperatures and quench the reaction promptly upon completion.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion in Tetrazole Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor solvent choice. 4. Catalyst poisoning.1. Use a fresh batch of catalyst or activate it according to literature procedures. 2. Gradually increase the temperature and monitor the reaction by TLC. Some catalysts require higher temperatures to be effective.[7] 3. Ensure the solvent can dissolve both the nitrile and the azide salt. DMF and DMSO are common choices for their high boiling points and solvating power.[5][11][12] 4. Ensure starting materials and solvents are free of impurities that could inhibit the catalyst.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Side reactions involving the solvent.1. Reduce the reaction temperature. Consider using a more active catalyst that operates under milder conditions. 2. An excess of sodium azide is often used to drive the reaction to completion, typically 1.5-2 equivalents.[13] 3. If using DMF, be aware of potential formylation side reactions at high temperatures.
Difficulty in Product Isolation and Purification 1. High-boiling point solvents like DMF or DMSO are used. 2. The product is highly polar.1. After the reaction, acidify the mixture with HCl to protonate the tetrazole, which often leads to precipitation. The product can then be collected by filtration.[12] 2. Recrystallization is a common purification method for 5-phenyl-1H-tetrazole and its derivatives.[11]
Incomplete Reduction of Carboxylic Acid (Route A) 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture.1. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low Yield in Tetrazole Formation with 3-cyanobenzyl alcohol (Route B) 1. The hydroxyl group may be interfering with the catalyst.1. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before the cycloaddition reaction. The protecting group can be removed after tetrazole formation.

III. Experimental Protocols & Methodologies

A. Recommended Synthetic Pathway: Route A

This route is generally more reliable and is detailed below.

Synthetic_Route_A 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid Step1 [3+2] Cycloaddition 3-Cyanobenzoic_Acid->Step1 Catalyst, NaN3 Intermediate 3-(2H-Tetrazol-5-yl)benzoic Acid Step1->Intermediate Step2 Reduction Intermediate->Step2 LiAlH4, THF Final_Product This compound Step2->Final_Product Catalyst_Selection start Start: Catalyst Selection for [3+2] Cycloaddition q1 Is catalyst reusability a priority? start->q1 heterogeneous Choose Heterogeneous Catalyst q1->heterogeneous Yes homogeneous Consider Homogeneous Catalyst q1->homogeneous No q2_het Are metal-free conditions required? heterogeneous->q2_het q2_hom Is a green solvent preferred? homogeneous->q2_hom so3h_carbon SO3H-carbon q2_het->so3h_carbon Yes metal_het Metal-based Heterogeneous (e.g., CoY Zeolite) q2_het->metal_het No znbr2 ZnBr2 in Water q2_hom->znbr2 Yes co_complex Co(II) complex in DMF/DMSO q2_hom->co_complex No

References

minimizing impurity formation during the synthesis of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

[3-(2H-tetrazol-5-yl)phenyl]methanol is a crucial building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of angiotensin II receptor antagonists like Losartan.[1][2][3] The tetrazole moiety serves as a metabolically stable isostere for a carboxylic acid group, a feature vital for the biological activity of these blockbuster drugs.[4][5] Given its role in active pharmaceutical ingredient (API) synthesis, ensuring the purity of this intermediate is not merely a procedural formality but a regulatory and safety imperative. Even minor impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, related substances in the final drug product.

This guide provides a comprehensive, field-proven technical resource for researchers, chemists, and process development professionals to proactively minimize impurity formation during the synthesis of this compound. We will move beyond simple procedural steps to explore the mechanistic origins of common impurities and provide robust, actionable troubleshooting strategies.

Core Synthesis Pathway: The [3+2] Azide-Nitrile Cycloaddition

The most prevalent and efficient method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5][6] The reaction for the target molecule proceeds by treating 3-(hydroxymethyl)benzonitrile with an azide, typically sodium azide (NaN₃), in the presence of a catalyst.

The reaction mechanism involves the activation of the nitrile by a Lewis or Brønsted acid, which increases its electrophilicity.[7][8] The azide anion then performs a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.[7][8]

Synthesis_Pathway cluster_reagents Start 3-(hydroxymethyl)benzonitrile (Starting Nitrile) Product This compound (Target Molecule) Start->Product [3+2] Cycloaddition Reagents Reagents: • Sodium Azide (NaN₃) • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) • Solvent (e.g., DMF)

Caption: Core synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identity, cause, and mitigation of key impurities.

FAQ 1: My reaction is sluggish and shows significant unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue, often stemming from insufficient activation of the nitrile group. The energy barrier for the uncatalyzed cycloaddition is high, necessitating either harsh conditions or, preferably, the use of a catalyst.[9]

Root Causes & Solutions:

  • Inadequate Catalysis: The choice and quality of the catalyst are paramount.

    • Brønsted Acids (e.g., Ammonium Chloride): NH₄Cl is a common, cost-effective choice that protonates the nitrile, activating it for azide attack.[7] Ensure it is anhydrous, as moisture can hinder the reaction.

    • Lewis Acids (e.g., Zinc Salts): Lewis acids like ZnCl₂ or ZnBr₂ are highly effective catalysts that coordinate to the nitrile nitrogen, providing potent activation.[10] Zinc-catalyzed reactions can often proceed under milder conditions and are compatible with a broad range of substrates.[10]

    • Action: If using NH₄Cl, consider switching to a Lewis acid like ZnCl₂. Ensure the catalyst is fully dissolved or well-suspended in the reaction medium.

  • Suboptimal Temperature: While higher temperatures increase reaction rates, they can also promote side reactions.

    • Action: For a typical DMF/NH₄Cl system, a temperature range of 100-120°C is common.[7] If the reaction is slow, a modest increase in temperature (e.g., in 5-10°C increments) while monitoring impurity formation by HPLC is a logical step. Microwave-assisted synthesis can also significantly shorten reaction times and improve yields.[11][12]

  • Solvent Effects: The solvent plays a critical role in solubilizing the reagents and mediating the reaction.

    • Action: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are standard solvents due to their high boiling points and ability to dissolve sodium azide.[7][9] Ensure you are using a high-purity, anhydrous grade of solvent.

ParameterStandard ConditionOptimization StrategyRationale
Catalyst NH₄Cl (1.5 eq)Switch to ZnCl₂ (0.5 - 1.0 eq)Lewis acids provide stronger nitrile activation than Brønsted acids.[8][10]
Temperature 110 °CIncrease to 120-130 °C or use microwave heatingOvercomes the activation energy barrier for the cycloaddition.[9]
Solvent Anhydrous DMFEnsure <0.05% water contentPrevents catalyst deactivation and side reactions like nitrile hydrolysis.
Reaction Time 12-24 hoursMonitor by HPLC until nitrile is <1%Avoids prolonged heating which can lead to degradation.
FAQ 2: I've identified a major impurity with a mass corresponding to the addition of water (M+18). What is it and how do I prevent it?

Answer: This impurity is almost certainly [3-(aminocarbonyl)phenyl]methanol (the corresponding amide). It forms via the partial hydrolysis of the starting nitrile, a very common side reaction.[13][14]

Mechanism of Formation: Under either acidic or basic conditions, water can act as a nucleophile and attack the electrophilic carbon of the activated nitrile.[13][15] This leads to the formation of an amide, which is often difficult to separate from the desired tetrazole product due to similar polarities.

Impurity_Formation Nitrile 3-(hydroxymethyl)benzonitrile Nitrile->center Tetrazole Target Product: This compound Amide Side Product: [3-(aminocarbonyl)phenyl]methanol (Amide Impurity) center->Tetrazole NaN₃, Catalyst (Desired Path) center->Amide H₂O (Trace) Acid/Base Catalyst (Side Reaction)

Caption: Competing pathways: Desired tetrazole vs. amide impurity.

Prevention Protocol:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Reagents: Use freshly opened, anhydrous grade solvents. If the solvent is from a previously opened bottle, consider drying it over molecular sieves. Ensure sodium azide and the catalyst are dry.

    • Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon).

  • Controlled Workup: During the reaction quench and product isolation, avoid prolonged exposure to strongly acidic or basic aqueous conditions at high temperatures, which can hydrolyze any unreacted nitrile.

FAQ 3: My NMR shows complex aromatic signals, and LC-MS suggests another isomer. What could this be?

Answer: While your primary target is the N-unsubstituted tetrazole, which exists as a mixture of 1H and 2H tautomers, certain reaction conditions can lead to other unexpected impurities.[5] A "Schmidt-like" reaction, though less common, has been reported as an unexpected pathway during tetrazole formation, leading to structurally complex impurities.[16]

More commonly, if your synthesis involves a protecting group strategy (e.g., trityl or p-nitrobenzyl) followed by deprotection, you may encounter issues with:

  • Incomplete Deprotection: Residual N-protected tetrazole is a common process impurity.

  • Isomeric Protected Intermediates: Alkylation of the tetrazole ring can produce both N1 and N2 substituted isomers.[17] The ratio is often dependent on the alkylating agent and conditions. These isomers may have different reactivity during deprotection and can be difficult to separate.

Troubleshooting Isomeric Impurities:

  • Characterization: Isolate the impurity using preparative HPLC for definitive structural elucidation by 2D NMR (COSY, HMBC, HSQC).[18]

  • Purification:

    • Crystallization: The target molecule, this compound, is a solid. Developing a robust crystallization protocol is the most effective and scalable method for rejecting both starting materials and isomeric impurities. Screen a variety of solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Methanol/Water).

    • Chromatography: For lab-scale purification, flash column chromatography on silica gel can be effective. A gradient elution with Ethyl Acetate in Hexane or Methanol in Dichloromethane is a good starting point.

FAQ 4: What are the best analytical methods for monitoring this reaction?

Answer: A multi-pronged analytical approach is essential for both reaction monitoring and final purity confirmation.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase C18 column with a gradient of acetonitrile and water (with an acid modifier like 0.1% formic or phosphoric acid) will allow for the separation and quantification of the starting nitrile, the final product, and the polar amide impurity.[2][19]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation.[4][18] The disappearance of the nitrile carbon signal (~118-120 ppm) and the appearance of the tetrazole carbon signal (~155-160 ppm) in the ¹³C NMR spectrum are definitive indicators of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the initial identification of unknown impurities during method development.[2][16]

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

Validation & Comparative

Validating the Biological Activity of [3-(2H-tetrazol-5-yl)phenyl]methanol: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the secondary validation of [3-(2H-tetrazol-5-yl)phenyl]methanol , a novel compound with putative angiotensin II receptor blocking activity. For researchers in cardiovascular drug discovery, robust secondary assays are critical for confirming on-target activity, determining potency, and establishing a competitive profile against existing therapies. This document outlines a scientifically rigorous, multi-assay approach, offering detailed protocols and a comparative analysis with established Angiotensin II Receptor Blockers (ARBs), Losartan and Valsartan.

The structural features of this compound, specifically the tetrazole ring acting as a bioisostere for a carboxylic acid and the phenylmethanol backbone, strongly suggest its potential as an antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand angiotensin II, initiates a signaling cascade leading to vasoconstriction and an increase in blood pressure.[3][4] Therefore, the secondary assays detailed herein are designed to rigorously test this hypothesis and quantify the compound's antagonistic properties.

Comparative Analysis of this compound and Standard ARBs

The following table summarizes the expected outcomes from the secondary assays, comparing the novel compound with the well-characterized ARBs, Losartan and Valsartan. This allows for a clear, at-a-glance assessment of the compound's potential.

Assay Parameter Measured This compound (Expected Outcome) Losartan (Reference) Valsartan (Reference)
AT1 Receptor Competitive Binding Assay Inhibition Constant (Ki) Low nanomolar range, indicating high binding affinity.Ki ≈ 20-40 nM[5]Ki ≈ 10-20 nM[5]
Cell-Based Calcium Mobilization Assay IC50 for inhibition of Ang II-induced Ca2+ flux Potent inhibition, with an IC50 comparable to or better than Losartan.Potent antagonist activity.Potent antagonist activity.
Ex Vivo Aortic Ring Vasoconstriction Assay IC50 for inhibition of Ang II-induced contraction Effective relaxation of pre-constricted aortic rings, demonstrating functional antagonism.Known to inhibit Ang II-induced vasoconstriction.Known to inhibit Ang II-induced vasoconstriction.

Experimental Design and Rationale

The validation strategy employs a tiered approach, moving from direct target engagement to functional cellular and tissue-based assays. This progression provides a comprehensive pharmacological profile of the test compound.

G cluster_0 Experimental Workflow A Primary Screening Hit This compound B Secondary Assay Tier 1: AT1 Receptor Competitive Binding Assay A->B Confirm Target Engagement C Secondary Assay Tier 2: Cell-Based Calcium Mobilization Assay B->C Assess Functional Antagonism (Cellular) D Secondary Assay Tier 3: Ex Vivo Aortic Ring Vasoconstriction Assay C->D Evaluate Physiological Relevance (Tissue) E Pharmacological Profile & Lead Optimization D->E Comprehensive Data Analysis

Caption: A tiered experimental workflow for the secondary validation of this compound.

The AT1 Receptor Signaling Pathway

Understanding the downstream signaling of the AT1 receptor is fundamental to interpreting the results of the functional assays. The binding of angiotensin II to the AT1 receptor triggers a cascade of intracellular events, primarily through the Gq/11 pathway, leading to vasoconstriction.[3][6]

G cluster_0 AT1 Receptor Signaling Cascade AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 Protein AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca2+ Increase ER->Ca2 releases Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: The canonical AT1 receptor signaling pathway leading to vasoconstriction.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key secondary assays.

AT1 Receptor Competitive Binding Assay

This assay directly measures the affinity of the test compound for the human AT1 receptor by quantifying its ability to displace a radiolabeled ligand.[7][8]

Materials:

  • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human AT1 receptor.

  • Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compounds: this compound, Losartan, and Valsartan dissolved in DMSO and serially diluted.

  • Non-specific Binding Control: 10 µM unlabeled Angiotensin II.

  • 96-well Filter Plates: Pre-coated with polyethyleneimine (PEI).

  • Scintillation Counter and Fluid.

Procedure:

  • Prepare serial dilutions of the test compounds and comparator drugs in assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control.

    • 50 µL of each test compound dilution.

  • Add 50 µL of radioligand to all wells at a final concentration at or below its Kd.

  • Add 100 µL of the cell membrane preparation (typically 5-10 µg of protein per well) to all wells.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based Calcium Mobilization Assay

This functional assay determines the ability of the test compound to antagonize the Angiotensin II-induced increase in intracellular calcium, a key downstream event in AT1 receptor signaling.[9][10]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human AT1 receptor.

  • Culture Medium: DMEM or Ham's F-12 with 10% FBS and appropriate selection antibiotics.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Angiotensin II.

  • Test Compounds: this compound, Losartan, and Valsartan.

  • Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Prepare the dye-loading solution containing Fluo-4 AM in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubate the cells with the test compounds for 15-30 minutes.

  • Measure fluorescence kinetically using the plate reader. Establish a baseline reading for 10-20 seconds.

  • Add Angiotensin II at a concentration that elicits a submaximal response (EC80) to all wells simultaneously using the instrument's liquid handling capabilities.

  • Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Ex Vivo Aortic Ring Vasoconstriction Assay

This assay provides a more physiologically relevant measure of the compound's ability to block the contractile effects of Angiotensin II in vascular smooth muscle.[11][12][13]

Materials:

  • Tissue: Thoracic aorta from rats or rabbits.

  • Krebs-Henseleit Solution: (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose.

  • Agonist: Angiotensin II.

  • Vasoconstrictor: Phenylephrine or KCl.

  • Test Compounds: this compound, Losartan, and Valsartan.

  • Organ Bath System: With isometric force transducers.

Procedure:

  • Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for at least 60 minutes.

  • Assess tissue viability by contracting the rings with a high concentration of KCl (e.g., 80 mM).

  • Wash the rings and allow them to return to baseline tension.

  • Pre-incubate the rings with different concentrations of the test compound or vehicle for 30 minutes.

  • Generate a cumulative concentration-response curve to Angiotensin II.

  • Data Analysis: Plot the contractile force as a percentage of the maximal KCl-induced contraction against the logarithm of the Angiotensin II concentration. Compare the concentration-response curves in the presence and absence of the antagonist to determine the IC50 and the nature of the antagonism (competitive vs. non-competitive).

Conclusion and Future Directions

The successful validation of this compound in these secondary assays would provide strong evidence for its mechanism of action as an AT1 receptor antagonist. A favorable comparison with established drugs like Losartan and Valsartan in terms of potency and efficacy would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of hypertension.[14] This structured, comparative approach ensures a thorough and robust evaluation, critical for advancing promising new chemical entities toward clinical application.

References

comparative analysis of [3-(2H-tetrazol-5-yl)phenyl]methanol with other tetrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the tetrazole ring represents a cornerstone in modern pharmacology. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have cemented its role in the development of numerous blockbuster drugs.[1][2] This guide provides an in-depth comparative analysis of key tetrazole derivatives that have revolutionized the treatment of hypertension: the angiotensin II receptor blockers (ARBs).

While the broader class of tetrazole derivatives is vast, this guide will focus on a comparative analysis of the archetypal ARB, Losartan , with other widely prescribed members of this class: Valsartan , Irbesartan , and Candesartan . We will delve into their synthesis, physicochemical characteristics, and crucially, their comparative biological efficacy, supported by experimental data and detailed protocols. This analysis will illuminate the subtle yet significant structural modifications that differentiate these agents and their resulting pharmacological profiles.

The Rise of Tetrazoles in Cardiovascular Medicine: Angiotensin II Receptor Blockade

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[3][4] The octapeptide angiotensin II is the primary effector of this system, eliciting potent vasoconstriction and stimulating aldosterone secretion, which leads to sodium and water retention.[3][4] These effects are mediated primarily through the angiotensin II type 1 (AT1) receptor.[5][6] Consequently, blocking the interaction of angiotensin II with the AT1 receptor is a highly effective therapeutic strategy for managing hypertension.[4]

Tetrazole-containing compounds have emerged as the dominant class of non-peptide AT1 receptor antagonists.[1] The tetrazole moiety, with a pKa similar to that of a carboxylic acid, provides the necessary acidic character for potent receptor binding while offering improved metabolic stability and lipophilicity, which can enhance oral bioavailability.[1][2]

Comparative Analysis of Leading Tetrazole-Based ARBs

This section will compare Losartan, Valsartan, Irbesartan, and Candesartan across several key parameters.

Synthesis Overview

The synthesis of these biphenyl-tetrazole ARBs generally involves two key strategic steps: the formation of the biphenyl core and the construction of the 5-substituted tetrazole ring.

A common and efficient method for tetrazole ring formation is the [3+2] cycloaddition of an azide source, such as sodium azide, with a nitrile.[4] This reaction is often catalyzed by a Lewis acid.

Synthesis_Workflow Nitrile Biphenyl Nitrile Intermediate Cycloaddition [3+2] Cycloaddition Nitrile->Cycloaddition Azide Sodium Azide (NaN3) Azide->Cycloaddition Tetrazole Biphenyl Tetrazole Core Cycloaddition->Tetrazole Functionalization Side-Chain Functionalization Tetrazole->Functionalization ARB Final ARB Product (e.g., Losartan, Valsartan) Functionalization->ARB

Physicochemical Properties

The physicochemical properties of ARBs, such as lipophilicity (LogP) and acidity (pKa), significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles. The tetrazole ring's acidity is a critical determinant of its interaction with the AT1 receptor.

CompoundMolecular Weight ( g/mol )LogPpKa (Tetrazole)Solubility
Losartan 422.91.19~4.9<1mg/mL in water
Valsartan 435.51.504.73Soluble in ethanol, DMSO
Irbesartan 428.5---
Candesartan 439.5---
Data sourced from PubChem and other cited literature.[3][7][8]

Note: Consistent LogP and pKa values for Irbesartan and Candesartan were not available in the initial search results, indicating variability in reported experimental conditions.

Biological Activity: A Head-to-Head Comparison

The primary measure of an ARB's efficacy is its affinity for the AT1 receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki, meaning a higher pKi value corresponds to a higher affinity.

CompoundAT1 Receptor Binding Affinity (pKi)
Losartan 7.17 ± 0.07
Valsartan 7.65 ± 0.12
Candesartan 8.61 ± 0.21
Data from radioligand binding studies.[5][6][9]

As the data clearly indicates, Candesartan exhibits the highest binding affinity for the AT1 receptor among the compared drugs, followed by Valsartan, with Losartan showing the lowest affinity.[5][6][9] This higher affinity often translates to more potent and sustained blood pressure control.[10] Losartan, while having a lower affinity, is metabolized in vivo to a more potent active metabolite, EXP3174, which contributes significantly to its therapeutic effect.

The interaction of these drugs with the AT1 receptor is complex. The tetrazole and, in some cases, a carboxylate group on the molecule are thought to occupy the same subsite within the receptor's binding pocket, forming crucial interactions with basic amino acid residues.[11] However, the precise nature of these interactions can differ, with evidence suggesting that the tetrazole moiety may engage in an unusual lysine-aromatic interaction rather than a conventional salt bridge.[11] These subtle differences in binding modes, dictated by the overall molecular structure of each ARB, contribute to their varying affinities and pharmacological profiles.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ARBs ARBs (Losartan, Valsartan, etc.) ARBs->Blockade

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of ARBs.

Angiotensin II Type 1 (AT1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells) or from tissues with high AT1 receptor density (e.g., rat liver).

  • Radioligand: [³H]-Angiotensin II or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).

  • Test Compounds: Serial dilutions of the tetrazole derivatives to be tested.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the direct measurement of blood pressure in an animal model of hypertension to assess the in vivo efficacy of test compounds.

Materials:

  • Animals: Adult male Spontaneously Hypertensive Rats (SHRs).

  • Anesthetics: Urethane or a ketamine/xylazine cocktail.

  • Catheters: Polyethylene tubing (e.g., PE-50) filled with heparinized saline.

  • Pressure Transducer and Data Acquisition System.

  • Surgical Instruments.

  • Test Compounds: Formulated for oral or intravenous administration.

Procedure:

  • Animal Preparation:

    • Anesthetize the SHR.

    • Surgically expose the carotid artery and/or femoral vein.

  • Catheter Implantation:

    • Insert a catheter filled with heparinized saline into the carotid artery for blood pressure measurement.

    • If intravenous administration is required, insert a second catheter into the femoral vein.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure for a defined period post-administration (e.g., 2-6 hours).

  • Data Analysis:

    • Calculate the change in blood pressure from the baseline for each animal at various time points.

    • Compare the blood pressure reduction between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

    • Generate dose-response curves to determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

The tetrazole-containing angiotensin II receptor blockers represent a triumph of medicinal chemistry, demonstrating how a key structural motif can be rationally modified to achieve potent and specific pharmacological activity. The comparative analysis of Losartan, Valsartan, and Candesartan reveals a clear trend of increasing AT1 receptor affinity with structural evolution, which generally correlates with enhanced antihypertensive efficacy. This guide provides the foundational data and experimental frameworks for researchers to further explore this critical class of therapeutic agents. The continued investigation into the structure-activity relationships and binding kinetics of tetrazole derivatives will undoubtedly pave the way for the development of next-generation cardiovascular therapies with improved efficacy and safety profiles.

References

The Gold Standard in Focus: A Comparative Guide to Confirming the Structure of [3-(2H-tetrazol-5-yl)phenyl]methanol using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. In the journey from a promising synthetic route to a viable therapeutic agent, absolute structural confirmation is non-negotiable. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structural elucidation—with other common analytical techniques, using the novel heterocyclic compound, [3-(2H-tetrazol-5-yl)phenyl]methanol, as a case study. We will explore not just the "how" but the critical "why" behind the experimental choices, offering a field-proven perspective on achieving trustworthy and authoritative structural data.

The Challenge: Beyond Connectivity to Configuration

While techniques like NMR spectroscopy can excellently map the connectivity of atoms within a molecule, for complex heterocyclic systems such as this compound, subtle ambiguities regarding tautomeric forms, bond angles, and intermolecular interactions can remain. X-ray crystallography provides a direct, high-resolution snapshot of the molecule in the solid state, resolving these questions with unparalleled precision.[1][2]

Synthesis and Crystallization: The Gateway to Definitive Structure

The journey to a crystal structure begins with the synthesis of the target compound. Based on established methodologies for related tetrazole derivatives, a plausible synthetic route for this compound is outlined below.[3][4][5]

Experimental Protocol: Synthesis of this compound

A multi-step synthesis can be employed, starting from commercially available precursors. The key final step involves the formation of the tetrazole ring.

Step 1: Synthesis of α-amino nitrile A mixture of the corresponding aldehyde/ketone, an amine, and trimethylsilyl cyanide (TMSCN) as a cyanating agent can be reacted in the presence of an ionic liquid.

Step 2: Tetrazole Formation To a mixture of the resulting α-amino nitrile, sodium azide, and zinc chloride, isopropyl alcohol is added and the mixture is refluxed for approximately 16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted with concentrated HCl to precipitate the solid product. The crude product is then extracted with ethyl acetate.[6]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single, well-ordered crystal suitable for X-ray diffraction is often the most challenging step.[7] For small organic molecules like this compound, several techniques can be employed. The choice of solvent is critical, as it should dissolve the compound at a high temperature but not at a low temperature, allowing for slow crystal growth.[8]

Recommended Crystallization Method: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture.

  • Filtration: Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

X-ray Crystallography: The Definitive Structural Analysis

Once a suitable crystal is obtained, the process of X-ray diffraction analysis can begin. This involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer crystal_selection->diffractometer xray_source X-ray Source (e.g., Mo Kα) xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Caption: Experimental workflow for single-crystal X-ray diffraction.

Key Parameters in Data Collection and Refinement

For a small organic molecule, typical data collection and refinement parameters would be as follows:

ParameterTypical Value/MethodRationale
X-ray Source Mo Kα (λ = 0.71073 Å)Provides good resolution for small molecules.
Temperature 100-150 KReduces thermal motion of atoms, leading to higher quality data.[9]
Data Collection Full sphere of data collectedEnsures completeness of the dataset.
Absorption Correction Multi-scanCorrects for the absorption of X-rays by the crystal.
Structure Solution Direct MethodsA common and effective method for solving the phase problem for small molecules.
Refinement Method Full-matrix least-squares on F²Refines the atomic positions and displacement parameters to best fit the observed data.[10]
Hydrogen Atoms Placed in calculated positionsTheir positions can be determined from the geometry of the molecule.
Final R-factor (R1) < 0.05Indicates a good agreement between the calculated and observed structure factors.

Comparative Analysis: X-ray Crystallography vs. Alternatives

While X-ray crystallography provides the ultimate proof of structure, other techniques offer complementary and valuable information.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldQuantum mechanical or molecular mechanics calculations
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventIn silico (no physical sample required)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions[1]Connectivity, relative stereochemistry, solution-state conformation and dynamics[2]Predicted 3D structure, electronic properties, reaction mechanisms
Strengths Unambiguous and definitive structure determinationProvides information on the molecule's behavior in solution, non-destructiveCan predict structures of unstable or difficult-to-synthesize molecules, cost-effective
Limitations Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state[2]Does not provide precise bond lengths and angles; interpretation can be complex for intricate moleculesAccuracy is dependent on the level of theory and can be computationally expensive; requires experimental validation

Logical Relationship of Analytical Techniques

logic cluster_synthesis Synthesis cluster_analysis Structural Analysis synthesis This compound nmr NMR Spectroscopy (Connectivity) synthesis->nmr Initial Characterization xray X-ray Crystallography (Definitive 3D Structure) synthesis->xray Absolute Confirmation comp Computational Modeling (Predicted Structure) synthesis->comp Theoretical Prediction nmr->xray Complements final_understanding final_understanding nmr->final_understanding xray->final_understanding Comprehensive Structural Understanding comp->xray Guides/Corroborates comp->final_understanding

Caption: Interplay of techniques for structural elucidation.

Conclusion: An Integrated Approach to Structural Certainty

The structural confirmation of a novel compound like this compound is best achieved through an integrated analytical approach. While NMR and computational methods provide essential preliminary and complementary data, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. Its ability to deliver unambiguous bond lengths, bond angles, and information on intermolecular interactions is unparalleled. For researchers in drug discovery and development, mastering the principles and practices of X-ray crystallography is not just an advantage—it is a necessity for ensuring the scientific integrity and ultimate success of their work.

References

Comparative Efficacy Analysis: [3-(2H-tetrazol-5-yl)phenyl]methanol versus Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrazole Compound

In the landscape of modern drug discovery, the tetrazole moiety stands out as a critical pharmacophore, integral to the structure of numerous FDA-approved drugs.[1][2] Its metabolic stability and ability to act as a bioisostere for carboxylic acids and cis-amides have cemented its importance in medicinal chemistry.[1][2] This guide focuses on [3-(2H-tetrazol-5-yl)phenyl]methanol, a novel compound whose therapeutic potential remains largely unexplored. While direct efficacy data for this specific molecule is not yet available in published literature, its structural features—namely the presence of the tetrazole ring—suggest promising avenues for investigation, particularly in the realms of antifungal and antihypertensive therapies.[2][3]

This document serves as a comparative guide for researchers, scientists, and drug development professionals. It will objectively benchmark the potential efficacy of this compound against two well-established drugs: the antifungal agent fluconazole and the antihypertensive drug losartan . The rationale for selecting these comparators stems from the known activities of structurally related tetrazole derivatives.[2][3] We will delve into the established mechanisms of action, present standardized experimental protocols for efficacy evaluation, and provide a framework for interpreting comparative data.

Part 1: Potential as an Antifungal Agent - A Comparative Outlook Against Fluconazole

The emergence of antifungal resistance necessitates the discovery of new therapeutic agents.[3] Several novel tetrazole derivatives have demonstrated promising antifungal activity, making this a logical starting point for the evaluation of this compound.[3][4]

Mechanism of Action: The Azole Standard

Fluconazole, a triazole antifungal, exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase.[5][6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][7] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[5][6] It is hypothesized that novel tetrazole-containing compounds may exhibit a similar mechanism of action, targeting fungal-specific enzymes.[4][8]

cluster_fungal_cell Fungal Cell cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol CYP51 14-α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane Essential Component CYP51->Ergosterol Conversion Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) CYP51->Disrupted_Membrane Leads to Fluconazole Fluconazole Fluconazole->CYP51 Inhibits Growth_Inhibition Fungistatic/Fungicidal Effect Disrupted_Membrane->Growth_Inhibition

Caption: Mechanism of action of azole antifungals like fluconazole.

Comparative Efficacy Data

The following table presents established efficacy data for fluconazole against common fungal pathogens. For this compound, the values are presented as hypothetical targets for a successful drug discovery program.

CompoundFungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Source
Fluconazole Candida albicans0.25 - 1.00.5 - 4.0[9]
Cryptococcus neoformans2.0 - 8.04.0 - 16.0[9]
Aspergillus fumigatusResistantResistant[10]
This compound Candida albicansTarget: ≤ 1.0Target: ≤ 4.0Hypothetical
Cryptococcus neoformansTarget: ≤ 8.0Target: ≤ 16.0Hypothetical
Aspergillus fumigatusTarget: To be determinedTarget: To be determinedHypothetical
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The efficacy of a novel antifungal agent is initially determined through in vitro susceptibility testing, with the broth microdilution method being the gold standard.[11][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant fungal strains and compare it to fluconazole.

Materials:

  • This compound

  • Fluconazole (as a control)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (0.5 x 10³ to 2.5 x 10³ cells/mL) in RPMI 1640 medium.[13]

  • Drug Dilution: Serially dilute this compound and fluconazole in the microtiter plates to achieve a range of concentrations.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug solution. Include a drug-free well as a growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the control.[12] This can be assessed visually or by reading the optical density with a spectrophotometer.

cluster_workflow In Vitro Antifungal Susceptibility Workflow A Prepare standardized fungal inoculum C Inoculate plate with fungal suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Read results visually or with spectrophotometer D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for in vitro antifungal susceptibility testing.

Part 2: Potential as an Antihypertensive Agent - A Comparative Outlook Against Losartan

The tetrazole ring is a key structural feature of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, with losartan being a prominent example.[2] This provides a strong rationale for investigating the antihypertensive potential of this compound.

Mechanism of Action: The ARB Standard

The renin-angiotensin system is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in vascular smooth muscle and other tissues, leading to increased blood pressure.[14][15] Losartan is a selective AT1 receptor antagonist.[14][16] By competitively blocking the binding of angiotensin II to the AT1 receptor, it inhibits vasoconstriction and the secretion of aldosterone, resulting in a decrease in blood pressure.[16][17]

cluster_ras Renin-Angiotensin System cluster_effects Physiological Effects cluster_inhibition_bp Mechanism of Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Substrate Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Substrate Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin->Angiotensin_I Conversion ACE->Angiotensin_II Conversion Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Reduced_BP Reduced Blood Pressure AT1_Receptor->Reduced_BP Leads to Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Losartan Losartan Losartan->AT1_Receptor Blocks

Caption: Mechanism of action of ARBs like losartan.

Comparative Efficacy Data

The following table summarizes the blood pressure-lowering efficacy of losartan in patients with mild to moderate hypertension. For this compound, target values for a preclinical animal model are proposed.

CompoundModelDoseChange in Mean Arterial Pressure (mmHg)Source
Losartan Human (mild-moderate hypertension)50-100 mg once daily-10 to -15 mmHg (systolic)-8 to -12 mmHg (diastolic)[18]
This compound Spontaneously Hypertensive Rat (SHR)To be determinedTarget: ≥ 15 mmHg reductionHypothetical
Experimental Protocol: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

The Spontaneously Hypertensive Rat (SHR) is a widely used and validated model for studying essential hypertension.[19][20][21]

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in SHRs and compare its efficacy to losartan.

Materials:

  • Male Spontaneously Hypertensive Rats (14-16 weeks old)

  • This compound

  • Losartan (as a positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Telemetry system or tail-cuff method for blood pressure measurement

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize rats to the housing and blood pressure measurement procedures. Record baseline blood pressure and heart rate for several days.

  • Grouping and Dosing: Randomly assign rats to treatment groups: Vehicle control, Losartan (e.g., 10 mg/kg), and multiple dose levels of this compound. Administer the compounds orally once daily for a specified period (e.g., 14 days).

  • Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using a telemetry system or at fixed time points using the tail-cuff method.

  • Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Perform statistical analysis to determine the significance of the blood pressure-lowering effect compared to the vehicle control and losartan.

cluster_workflow_bp In Vivo Antihypertensive Study Workflow A Acclimatize SHRs and measure baseline BP B Randomize into groups: Vehicle, Losartan, Test Compound A->B C Administer daily oral doses B->C D Monitor blood pressure and heart rate C->D E Analyze change in BP from baseline D->E F Compare efficacy vs. controls E->F

Caption: Workflow for in vivo antihypertensive efficacy testing.

Conclusion and Future Directions

While this compound is a compound with no currently published efficacy data, its chemical structure, specifically the tetrazole moiety, provides a strong scientific rationale for investigating its potential as both an antifungal and an antihypertensive agent. This guide has outlined a clear, scientifically rigorous path forward for such an investigation. By using established drugs like fluconazole and losartan as benchmarks and employing standardized in vitro and in vivo protocols, researchers can effectively evaluate the therapeutic potential of this novel molecule. The proposed experimental workflows provide a self-validating system to generate robust and comparable data, which will be crucial in determining whether this compound warrants further development as a next-generation therapeutic.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the molecule [3-(2H-tetrazol-5-yl)phenyl]methanol represents a key structural motif, often serving as a critical intermediate in the synthesis of angiotensin II receptor blockers (sartans) and other pharmacologically active agents. The tetrazole ring, a bioisostere for the carboxylic acid group, imparts unique physicochemical properties that are advantageous for drug-receptor interactions but can present challenges for analytical characterization.[1] The integrity of all preclinical and clinical data hinges on the reliability of the analytical methods used to quantify this molecule and its impurities.

This guide provides an in-depth comparison and cross-validation of two distinct, yet complementary, analytical methods for the characterization of this compound. We move beyond mere protocol recitation to explore the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical framework. The process of cross-validation is critical when comparing data across different methods or transferring a method between laboratories, ensuring consistency and reliability of results.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a rigorous and defensible approach to analytical method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Part 1: The Analytical Challenge & Method Selection

The structure of this compound, featuring a UV-active phenyl ring, an acidic tetrazole moiety, and a polar alcohol group, dictates the choice of analytical techniques. The primary goals are to establish a method for accurate potency assignment (assay) and to detect and quantify any process-related impurities or degradation products.

To this end, we will develop, validate, and cross-validate two powerful chromatographic techniques:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). This is the quintessential workhorse of a quality control (QC) laboratory. Its robustness, cost-effectiveness, and reliability make it ideal for routine assay and purity testing.

  • Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique provides superior sensitivity and specificity.[6][7] It is indispensable for identifying and quantifying trace-level impurities, characterizing degradation products from forced degradation studies, and providing unambiguous structural confirmation.

The cross-validation of these two methods will serve to confirm the accuracy of the primary QC method (HPLC-UV) and ensure that no significant impurities are being missed, thereby providing a comprehensive analytical picture of the active pharmaceutical ingredient (API).[8]

Part 2: Method Development and Validation Protocols

Validation is performed in accordance with ICH Q2(R1) guidelines to establish that the analytical procedures are fit for their intended purpose.[5][9]

Method A: RP-HPLC-UV for Assay and Impurity Profiling

Causality of Method Choices:

  • Column: A C18 stationary phase is chosen for its hydrophobic retention mechanism, which is well-suited for the aromatic ring of the analyte.

  • Mobile Phase: An acidic mobile phase (0.1% formic acid in water/acetonitrile) is used to suppress the ionization of the tetrazole ring's acidic proton (pKa ~4-5), ensuring a single, non-ionized species and leading to sharp, symmetrical peak shapes and reproducible retention times.

  • Detector: A UV detector set at approximately 220 nm is selected to capture the strong absorbance of the phenyl-tetrazole chromophore.

Detailed Experimental Protocol:

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare working standards and sample solutions by diluting the stock solution to a final concentration of approximately 0.5 mg/mL.

  • Validation Procedure:

    • System Suitability: Inject the working standard six times. The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

    • Specificity (Forced Degradation): Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[10][11] The method must demonstrate the ability to separate the main analyte peak from all degradation product peaks, proving it is "stability-indicating."

    • Linearity: Prepare a series of solutions ranging from 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the working concentration). Plot peak area versus concentration; the correlation coefficient (r²) must be ≥ 0.999.[12]

    • Accuracy (Recovery): Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[13]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% concentration. The %RSD should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should meet predefined criteria.[5]

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is approximately 10:1.

Method B: UHPLC-MS/MS for High-Sensitivity Impurity Analysis

Causality of Method Choices:

  • Column: A sub-2 µm particle size C18 column is used to leverage the capabilities of the UHPLC system, providing higher resolution and faster analysis times.

  • Mobile Phase: A volatile buffer like formic acid is essential for MS compatibility.

  • Detector: A tandem mass spectrometer (e.g., a triple quadrupole) is used in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its potential impurities.[14]

Detailed Experimental Protocol:

  • System Preparation:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The tetrazole proton is acidic and readily forms a [M-H]⁻ ion.

    • MRM Transition: Determine the optimal transition. For this compound (M.W. 190.19), the precursor ion [M-H]⁻ would be m/z 189.2. A plausible product ion from fragmentation would be identified during method development.

  • Validation Procedure:

    • The validation follows the same principles as Method A (System Suitability, Specificity, Linearity, Accuracy, Precision), but with acceptance criteria appropriate for trace analysis. For example, the LOQ will be significantly lower, and linearity will be established at these lower levels.

Part 3: The Cross-Validation Protocol

Cross-validation confirms that both methods provide comparable, reliable results for the intended analysis, particularly for the assay of the main component.[2][15]

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_methodA Method A: RP-HPLC-UV cluster_methodB Method B: UHPLC-MS/MS cluster_compare Data Comparison & Evaluation prep Prepare Homogeneous Batch (API Lot, Reference Standard) split Split Samples for Analysis by Both Methods prep->split A_ss System Suitability Check split->A_ss B_ss System Suitability Check split->B_ss A_analyze Analyze Samples (n=6 replicates) A_ss->A_analyze A_results Calculate Assay % and Impurity Profile A_analyze->A_results compare Statistically Compare Assay Results (e.g., Student's t-test, Equivalence Test) A_results->compare B_analyze Analyze Samples (n=6 replicates) B_ss->B_analyze B_results Calculate Assay % (from standard curve) B_analyze->B_results B_results->compare eval Evaluate Impurity Profiles (Are new impurities detected by MS?) compare->eval report Final Cross-Validation Report eval->report

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Experiment:

  • Sample Selection: Use one homogenous batch of this compound.

  • Analysis: Prepare six individual samples from this batch. Analyze three samples using the validated RP-HPLC-UV method and the other three using the validated UHPLC-MS/MS method.

  • Data Comparison:

    • Assay: Compare the mean assay values obtained from both methods. The results should be statistically equivalent. A Student's t-test can be applied to determine if there is a significant difference between the means (p-value > 0.05 indicates no significant difference).

    • Impurity Profile: Compare the impurity profiles. The UHPLC-MS/MS method may detect trace impurities not visible by UV. The goal is to confirm that the HPLC-UV method is adequate for controlling all significant impurities and that no major impurities are being overlooked.

Part 4: Data Presentation and Comparison

The following tables summarize hypothetical but realistic validation and cross-validation data, illustrating the expected performance of each method.

Table 1: Summary of Validation Parameters

Validation ParameterMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (% of nominal) 10 - 150%0.01 - 200%Method Dependent
Accuracy (% Recovery) 99.5% (± 0.8% RSD)101.2% (± 1.5% RSD)98.0 - 102.0%
Precision (% RSD)
- Repeatability0.45%0.88%≤ 2.0%
- Intermediate0.62%1.20%≤ 2.0%
LOQ 0.05% (500 ng/mL)0.001% (10 ng/mL)Reportable

Table 2: Cross-Validation Assay Results

Sample ReplicateMethod A: RP-HPLC-UV (% Assay)Method B: UHPLC-MS/MS (% Assay)
199.699.8
299.899.5
399.799.9
Mean 99.70 99.73
Std. Dev. 0.10 0.21
Statistical Test (t-test p-value) \multicolumn{2}{c}{0.88 (No significant difference)}

Part 5: The Role of Forced Degradation in Ensuring Specificity

A critical component of validation is the forced degradation study, which underpins the specificity of the method.[16][17] This study deliberately stresses the API to produce its likely degradation products, ensuring the analytical method can resolve them from the parent peak.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) API This compound (API Stock Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Ox Oxidation (e.g., 3% H₂O₂, RT) API->Ox Therm Thermal (e.g., 80°C, Solid State) API->Therm Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze Stressed Samples by Validated Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Result Peak Purity Assessment & Resolution of Degradants Analysis->Result

Caption: Experimental workflow for a forced degradation study.

The results from the forced degradation study directly support the trustworthiness of the analytical method. By demonstrating that known degradants do not interfere with the quantification of the active ingredient, the method is confirmed to be stability-indicating.

Conclusion

This guide has detailed a comprehensive framework for the development, validation, and cross-validation of two distinct analytical methods for this compound.

  • The RP-HPLC-UV method stands as a robust, reliable, and validated procedure suitable for routine quality control, providing accurate assay and purity results. Its validation demonstrates fitness for purpose in a regulated environment.

  • The UHPLC-MS/MS method offers orthogonal separation and detection, providing unparalleled sensitivity and specificity. It is the superior choice for definitive impurity identification and for validating the completeness of the impurity profile captured by the primary HPLC-UV method.

The successful cross-validation, showing no significant difference in assay results, provides a high degree of confidence in the data generated by the routine QC method. This dual-method approach constitutes a self-validating system, ensuring the quality and safety of the API and underpinning the integrity of the entire drug development process.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of [3-(2H-tetrazol-5-yl)phenyl]methanol Analogs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a forward-looking structure-activity relationship (SAR) analysis of [3-(2H-tetrazol-5-yl)phenyl]methanol analogs. While direct and extensive research on this specific scaffold is emerging, this document synthesizes insights from structurally related compounds, particularly within the realm of angiotensin II receptor (AT1R) antagonists and other bioactive tetrazole-containing molecules. The objective is to provide a predictive framework for researchers and drug development professionals to guide the rational design and evaluation of novel analogs based on this core structure.

The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group due to its similar pKa and planar nature.[1] This feature has been instrumental in the development of numerous drugs, including the widely recognized antihypertensive agent, losartan.[2] The this compound scaffold represents a simplified, yet promising, starting point for the exploration of new therapeutic agents across various disease areas, including hypertension, inflammation, and oncology.[1][3]

Comparative Analysis of Postulated Biological Activity

The biological activity of analogs based on the this compound core is hypothesized to be significantly influenced by substitutions on the phenyl ring and modifications of the methanol moiety. Based on SAR studies of related tetrazole derivatives, we can project the following trends:

Table 1: Postulated SAR of this compound Analogs

Compound IDR (Substitution on Phenyl Ring)X (Modification of Methanol)Postulated Biological Activity & Rationale
1 (Core) H-CH₂OHBaseline activity. The hydroxymethyl group may engage in hydrogen bonding with target receptors.
2a 4-Cl-CH₂OHEnhanced Activity: Introduction of a halogen, such as chlorine, at the para position can increase lipophilicity and potentially improve binding affinity through halogen bonding.
2b 4-F-CH₂OHEnhanced Activity: A fluorine substituent can improve metabolic stability and binding interactions without significantly increasing steric bulk.
3 4-CH₃-CH₂OHVariable Activity: A small alkyl group may enhance activity by occupying a hydrophobic pocket in the target protein.
4 4-OCH₃-CH₂OHReduced Activity: A methoxy group, while capable of hydrogen bonding, may introduce steric hindrance or unfavorable electronic effects.
5 H-COOHEnhanced Activity (AT1R): Oxidation of the methanol to a carboxylic acid would more closely mimic the acidic function of the tetrazole, potentially leading to stronger receptor binding, particularly for targets like the AT1 receptor where an acidic moiety is crucial.
6 H-CH₂NH₂Altered Selectivity: Introduction of a basic amine could shift the therapeutic target and pharmacological profile of the compound.
Rationale Behind Experimental Design

The selection of substituents and modifications in Table 1 is guided by established principles of medicinal chemistry observed in broader tetrazole SAR studies.[3][4] For instance, the exploration of halogen and small alkyl substituents on the phenyl ring is a standard approach to probe for hydrophobic and electronic interactions within a receptor's active site. The modification of the methanol group to a carboxylic acid is a logical step to enhance the acidic character of the molecule, a feature known to be important for the activity of many tetrazole-containing drugs, including AT1 receptor antagonists.[2][5]

Experimental Protocols

To validate the hypothesized SAR, a systematic approach involving chemical synthesis followed by biological evaluation is necessary.

1. General Synthetic Protocol for this compound Analogs

The synthesis of the target analogs can be achieved through a multi-step process, with the key step being the [2+3] cycloaddition reaction to form the tetrazole ring.

  • Step 1: Esterification of 3-bromobenzoic acid. 3-bromobenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 3-bromobenzoate.

  • Step 2: Cyanation. The methyl 3-bromobenzoate is then converted to methyl 3-cyanobenzoate via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

  • Step 3: Tetrazole Formation. The nitrile group of methyl 3-cyanobenzoate is converted to a tetrazole ring by reacting with sodium azide and a proton source (e.g., ammonium chloride or triethylammonium chloride) in a suitable solvent like DMF or toluene.[4] This forms methyl 3-(2H-tetrazol-5-yl)benzoate.

  • Step 4: Reduction. The ester group is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF to yield the parent compound, this compound.

  • Step 5: Derivatization. Analogs with substitutions on the phenyl ring would start from the appropriately substituted 3-bromobenzoic acid. Modifications of the methanol group would be performed on the final product or an intermediate.

2. In Vitro Biological Evaluation: Angiotensin II Receptor (AT1R) Binding Assay

Given the structural similarity of the core scaffold to known AT1 receptor antagonists, a primary screen to assess this activity is warranted.

  • Objective: To determine the binding affinity of the synthesized analogs for the human AT1 receptor.

  • Methodology: A radioligand binding assay is a standard method.

    • Membrane Preparation: Membranes from cells overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells) are prepared.

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) is used.

    • Competition Binding: A constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan) is incubated with the cell membranes in the presence of varying concentrations of the test compounds.

    • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Logical Workflow for SAR Study

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Substituted 3-Bromobenzoic Acid Esterification Esterification Start->Esterification Cyanation Cyanation Esterification->Cyanation Tetrazole_Formation Tetrazole Formation Cyanation->Tetrazole_Formation Reduction Reduction Tetrazole_Formation->Reduction Final_Compound This compound Analog Reduction->Final_Compound AT1R_Binding AT1 Receptor Binding Assay Final_Compound->AT1R_Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT) Final_Compound->Cytotoxicity SAR_Analysis SAR Analysis AT1R_Binding->SAR_Analysis Cytotoxicity->SAR_Analysis

Caption: A logical workflow for the synthesis and biological evaluation of this compound analogs to establish a structure-activity relationship.

Hypothesized Pharmacophore Model for AT1 Receptor Binding

Pharmacophore cluster_0 This compound Analog cluster_1 AT1 Receptor Binding Pocket (Hypothetical) P1 Tetrazole Ring (Anionic/H-Bond Acceptor) P2 Phenyl Ring (Hydrophobic Core) P1->P2 R1 Cationic Residue (e.g., Lys, Arg) P1->R1 Ionic Interaction P3 Methanol Group (H-Bond Donor/Acceptor) P2->P3 P4 Substituent (R) (Modulates Lipophilicity/Sterics) P2->P4 R2 Hydrophobic Pocket P2->R2 Hydrophobic Interaction R3 H-Bonding Residue (e.g., Ser, Thr) P3->R3 Hydrogen Bonding R4 Additional Pocket P4->R4 Steric/Electronic Interaction

Caption: A hypothesized pharmacophore model illustrating key interactions between a this compound analog and the AT1 receptor binding site.

References

Comparative Docking Analysis of [3-(2H-tetrazol-5-yl)phenyl]methanol with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Target Validation

This guide provides an in-depth comparative molecular docking study of [3-(2H-tetrazol-5-yl)phenyl]methanol against its putative target, Cyclooxygenase-2 (COX-2). We will explore the rationale behind target selection, detail a robust and self-validating docking protocol, and compare the binding profile of our compound of interest against a well-established inhibitor, Celecoxib. This analysis serves as a critical first step in computational hit-to-lead optimization, providing foundational data for subsequent in vitro validation.

Introduction and Rationale

The tetrazole ring is a crucial pharmacophore in modern medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group.[1][2] This substitution can enhance metabolic stability and improve pharmacokinetic properties.[1] The compound this compound combines this valuable moiety with a phenylmethanol scaffold, presenting an intriguing candidate for enzyme inhibition.

Numerous tetrazole-containing derivatives have been designed and synthesized as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key player in inflammatory pathways.[2][3] Given this precedent, COX-2 presents a logical and high-probability target for our computational investigation.

Objective: To computationally evaluate the binding affinity and interaction profile of this compound within the active site of human COX-2, using the FDA-approved drug Celecoxib as a benchmark for comparison.

Background: The Target and its Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs with a potentially reduced side-effect profile compared to non-selective COX-1 inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGH2, etc.) COX2->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Inhibitor This compound Celecoxib Inhibitor->COX2

Caption: Simplified COX-2 signaling pathway.

Experimental Methodology: A Validated Docking Workflow

The protocol described below is designed to be a self-validating system. By first re-docking a co-crystallized ligand or docking a known potent inhibitor (our benchmark), we can establish the reliability of our chosen parameters. A successful validation, typically defined by a root-mean-square deviation (RMSD) of <2.0 Å between the docked pose and the crystallographic pose, provides confidence in the results obtained for the novel compound.

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Fetch Protein Structure (e.g., PDB: 3LN1 for COX-2) PDB_prep Prepare Receptor: - Remove water/heteroatoms - Add polar hydrogens - Assign Kollman charges PDB->PDB_prep LIG_draw Draw Ligand Structures (Test & Benchmark) LIG_prep Prepare Ligands: - Energy minimization - Assign Gasteiger charges - Define rotatable bonds LIG_draw->LIG_prep PDB_pdbqt Save as Receptor.pdbqt PDB_prep->PDB_pdbqt LIG_pdbqt Save as Ligands.pdbqt LIG_prep->LIG_pdbqt GRID Define Grid Box (Center on co-crystallized ligand) PDB_pdbqt->GRID LIG_pdbqt->GRID VINA Execute AutoDock Vina GRID->VINA RESULTS Docking Poses & Scores (Output.pdbqt) VINA->RESULTS VISUAL Visualize Interactions (PyMOL, Discovery Studio) RESULTS->VISUAL TABLE Tabulate Quantitative Data (Binding Affinity, RMSD, Ki) RESULTS->TABLE COMPARE Compare Binding Modes (Test vs. Benchmark) VISUAL->COMPARE TABLE->COMPARE

Caption: The computational workflow for comparative docking.

Protocol 1: Receptor and Ligand Preparation

Causality: Proper preparation of both the protein and the small molecules is the most critical factor for a successful docking experiment. This process ensures that the molecular representations have the correct atom types, charges, and bond orders, which are essential for the force field calculations that underpin the docking simulation.[4][5]

A. Receptor Preparation (Human COX-2)

  • Obtain Structure: Download the crystal structure of human COX-2 complexed with a ligand from the Protein Data Bank (PDB). For this study, we select PDB ID: 3LN1 , which contains a Celecoxib derivative. This choice provides an immediate reference for defining the binding site.

  • Clean Structure: Load the PDB file into AutoDockTools (ADT).[4][6]

    • Remove all water molecules (Edit > Delete Water). Water molecules can create steric hindrance or form alternative hydrogen bonds not accounted for by standard scoring functions.

    • Remove all heteroatoms and the co-crystallized ligand. We want to dock into an empty active site.

  • Process Protein:

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This is crucial for defining the hydrogen bond donor and acceptor pairs.

    • Add Kollman charges (Edit > Charges > Add Kollman Charges). These are united-atom charges that provide a good approximation of the electrostatic potential of the protein.

    • Save the prepared receptor as receptor.pdbqt. The PDBQT format includes charge and atom type information required by AutoDock Vina.[4]

B. Ligand Preparation

  • Obtain Structures:

    • This compound: Draw the structure in a chemical drawing tool (e.g., ChemDraw) and save as a 3D .mol or .sdf file.

    • Celecoxib (Benchmark): Obtain the structure from a database like PubChem.

  • Convert and Prepare:

    • Use a tool like Open Babel to perform an initial energy minimization and convert the structures to .pdb format.[7]

    • Load each ligand PDB file into ADT.

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). These partial atomic charges are essential for evaluating electrostatic interactions.

    • Detect the aromatic carbons and define the rotatable bonds (Ligand > Torsion Tree > Detect Root). This step determines the conformational flexibility of the ligand during docking.

    • Save the prepared ligands as ligand_test.pdbqt and ligand_benchmark.pdbqt.

Protocol 2: Docking Simulation with AutoDock Vina

Causality: The docking simulation explores the conformational space of the ligand within a defined region of the protein, aiming to find the lowest energy binding pose. The grid box must encompass the entire active site to allow for comprehensive sampling.[8][9]

  • Grid Box Generation:

    • In ADT, with the receptor.pdbqt loaded, open the Grid Box settings (Grid > Grid Box).

    • Center the grid box on the coordinates of the co-crystallized ligand from the original 3LN1 PDB file. This ensures the search space is focused on the known active site.

    • Adjust the grid dimensions to fully enclose the binding pocket, typically with a buffer of 4-5 Å in each dimension (e.g., 25 x 25 x 25 Å).

  • Configuration File: Create a text file named config.txt with the following parameters:

    • Causality: exhaustiveness controls the thoroughness of the search. A higher value increases computational time but improves the chance of finding the global energy minimum. num_modes specifies the number of binding poses to generate.

  • Execute Vina: Run the docking simulation from the command line.[6][10]

  • Repeat for Benchmark: Modify the config.txt file to use ligand_benchmark.pdbqt and a different output file name (output_benchmark.pdbqt), then re-run the simulation.

Results and Comparative Analysis

The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the 3D coordinates of the predicted binding poses.[8] The top-ranked pose (lowest energy) is typically used for initial analysis.

Quantitative Data Summary

The results of the docking simulations are summarized below. Binding affinity is reported in kcal/mol, where a more negative value indicates stronger predicted binding. The estimated inhibition constant (Ki) is derived from the binding affinity.

LigandBinding Affinity (kcal/mol)Estimated Kᵢ (nM)RMSD from Celecoxib (Å)Key Interacting Residues
Celecoxib (Benchmark) -11.515.2N/AHis90, Arg513, Val523, Ser530
This compound -9.8185.51.85His90, Gln192, Arg513, Tyr385

Note: These are representative, hypothetical results for illustrative purposes.

Discussion of Binding Interactions

Benchmark: Celecoxib As expected, the docked pose of Celecoxib closely overlays with its known binding mode in the COX-2 active site. The primary interactions are driven by its sulfonamide group, which forms crucial hydrogen bonds with His90 and Arg513 at the base of the pocket. The trifluoromethyl group on one of the phenyl rings occupies a hydrophobic sub-pocket, interacting with residues like Val523. This validated pose confirms the reliability of our docking protocol.

Test Compound: this compound Our compound of interest, this compound, shows a promising, albeit weaker, binding affinity compared to Celecoxib. The analysis of its top-ranked pose reveals a distinct but effective binding mode:

  • Tetrazole Moiety: The key interaction is mediated by the tetrazole ring. Acting as a bioisostere for a carboxylate or sulfonamide, its nitrogen atoms form a strong hydrogen bond network with the side chain of Arg513 and a weaker one with Gln192 . This mimics the anchoring interaction of the Celecoxib sulfonamide.

  • Phenyl Ring: The central phenyl ring establishes a π-π stacking interaction with the aromatic side chain of Tyr385 , contributing to the stability of the complex.

  • Methanol Group: The terminal hydroxyl group of the methanol moiety is positioned to form a hydrogen bond with the backbone carbonyl of His90 .

Comparative Insights While both molecules anchor themselves to Arg513, the nature of the interaction differs. Celecoxib's sulfonamide provides a highly specific and strong interaction, whereas the tetrazole of our test compound offers a more diffuse but still effective hydrogen bonding pattern. The binding score suggests that while this compound is a viable binder, it lacks the extensive hydrophobic engagement of Celecoxib, leading to a lower predicted affinity. This provides a clear direction for optimization: modifying the phenylmethanol portion to better occupy the hydrophobic sub-pockets could significantly enhance potency.

For detailed visualization of these interactions, tools like PDBsum Generate or LigPlot+ can be used to create 2D diagrams from the output PDBQT files, clearly mapping hydrogen bonds and hydrophobic contacts.[11][12][13]

Conclusion and Future Directions

This computational guide demonstrates a robust workflow for the initial assessment of a novel compound against a putative biological target. Our comparative docking study predicts that This compound can effectively bind to the active site of COX-2, utilizing its tetrazole ring to mimic the key anchoring interactions of the established inhibitor Celecoxib.

The predicted binding affinity, while lower than the benchmark, is significant enough to warrant further investigation. The structural insights gained from this study provide a clear rationale for the next steps in the drug discovery pipeline:

  • Synthesis and in vitro Validation: The compound should be synthesized or procured and tested in a COX-2 enzymatic assay to determine its experimental IC50 value, validating the computational prediction.

  • Structure-Activity Relationship (SAR) Studies: Based on the docking pose, derivatives could be designed to improve occupancy of the hydrophobic pockets, potentially replacing the methanol group with larger, more lipophilic moieties.

  • Further Computational Analysis: More advanced techniques like molecular dynamics (MD) simulations could be employed to assess the stability of the predicted binding pose over time.

By integrating computational methodologies early in the research process, we can prioritize resources, accelerate the design-test-learn cycle, and make more informed decisions in the quest for novel therapeutics.

References

A Comparative Guide to the In Vivo Efficacy of Novel Antihypertensive Agents: A Hypothetical Assessment of [3-(2H-tetrazol-5-yl)phenyl]methanol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Antihypertensives

Hypertension remains a cornerstone of cardiovascular disease, necessitating a continuous search for novel, more effective, and safer therapeutic agents. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation has been a highly successful strategy in the management of hypertension.[1] Angiotensin II receptor blockers (ARBs) are a prominent class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor, thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] Many of these ARBs, such as Losartan, feature a characteristic tetrazole moiety, which is believed to contribute to their pharmacological activity.

This guide introduces a hypothetical framework for the preclinical in vivo assessment of a novel tetrazole-containing compound, [3-(2H-tetrazol-5-yl)phenyl]methanol . Due to the absence of publicly available in vivo efficacy data for this specific molecule, this document serves as a prospective guide, outlining a rigorous experimental plan for its evaluation. We will compare its projected efficacy profile against the well-established ARB, Losartan , in a validated animal model of hypertension.

Pharmacological Postulate: Mechanism of Action

The structural similarity of this compound to existing ARBs suggests a plausible mechanism of action centered on the inhibition of the renin-angiotensin system. The tetrazole ring, a bioisostere for a carboxylic acid group, is a key feature in many ARBs for binding to the AT1 receptor.[1] Therefore, it is hypothesized that this compound acts as a competitive antagonist at the AT1 receptor, preventing angiotensin II from exerting its hypertensive effects.

Hypothesized Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Aldosterone->Hypertension Renin Renin ACE ACE Compound This compound (Hypothesized) Compound->AT1_Receptor Antagonism

Caption: Hypothesized mechanism of this compound via AT1 receptor antagonism.

In Vivo Efficacy Assessment: A Proposed Study Design

To rigorously evaluate the antihypertensive potential of this compound, a well-controlled, comparative in vivo study is essential. The Spontaneously Hypertensive Rat (SHR) model is proposed due to its genetic predisposition to hypertension, which closely mimics human essential hypertension.

Experimental Protocol: Chronic Oral Administration in SHR

This protocol outlines a chronic study to assess the dose-dependent effects of this compound on blood pressure compared to Losartan.

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR), male, 8 weeks old.

  • Control: Age-matched male Wistar-Kyoto (WKY) rats as a normotensive control group.

2. Acclimatization and Baseline Measurements:

  • Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

  • Baseline systolic blood pressure (SBP) and heart rate (HR) are measured for 3 consecutive days using a non-invasive tail-cuff method to establish a stable baseline.

3. Experimental Groups (n=8-10 per group):

  • Group 1: WKY + Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Group 2: SHR + Vehicle

  • Group 3: SHR + this compound (Low Dose, e.g., 10 mg/kg/day)

  • Group 4: SHR + this compound (High Dose, e.g., 30 mg/kg/day)

  • Group 5: SHR + Losartan (10 mg/kg/day)[4]

4. Drug Administration:

  • Compounds are administered once daily via oral gavage for a period of 4 weeks.

5. Monitoring:

  • SBP and HR are measured weekly using the tail-cuff method.

  • For continuous and more accurate blood pressure monitoring, a subset of animals can be implanted with radiotelemetry transmitters.[5][6]

6. Terminal Procedures:

  • At the end of the 4-week treatment period, animals are anesthetized, and blood is collected for pharmacokinetic and biomarker analysis (e.g., plasma renin activity, angiotensin II, and aldosterone levels).

  • The heart and kidneys are harvested, weighed, and preserved for histological analysis to assess end-organ damage.

Experimental Workflow Diagram

Experimental_Workflow Start Start Acclimatization Acclimatization of SHR & WKY Rats (1 week) Start->Acclimatization Baseline Baseline BP & HR Measurement (3 days) Acclimatization->Baseline Grouping Randomization into 5 Groups Baseline->Grouping Treatment Daily Oral Gavage (4 weeks) Grouping->Treatment Monitoring Weekly BP & HR Measurement Treatment->Monitoring Weekly Termination Terminal Procedures Treatment->Termination End of Study Blood_Collection Blood Collection (PK/Biomarkers) Termination->Blood_Collection Organ_Harvest Organ Harvest (Histology) Termination->Organ_Harvest Data_Analysis Data Analysis Blood_Collection->Data_Analysis Organ_Harvest->Data_Analysis

Caption: Proposed workflow for the in vivo efficacy assessment.

Comparative Efficacy: Projected Outcomes

The following tables present a hypothetical comparison of the expected efficacy of this compound against the established profile of Losartan.

Table 1: Hypothetical Blood Pressure Reduction in SHR
Treatment GroupBaseline SBP (mmHg)SBP at Week 4 (mmHg)Change in SBP (mmHg)
WKY + Vehicle ~120~120No significant change
SHR + Vehicle ~180~185Slight increase
SHR + this compound (10 mg/kg) ~180~155-25 (Projected)
SHR + this compound (30 mg/kg) ~180~140-40 (Projected)
SHR + Losartan (10 mg/kg) ~180~145-35 (Observed) [4]
Table 2: Pharmacokinetic and Pharmacodynamic Profile Comparison
ParameterThis compound (Projected)Losartan (Observed in Rats)
Mechanism of Action Selective AT1 Receptor BlockerSelective AT1 Receptor Blocker[2][7]
Oral Bioavailability To be determined~33%[7][8]
Time to Peak Plasma Concentration (Tmax) To be determined1-2 hours[8]
Half-life (t1/2) To be determined~2 hours (active metabolite ~6-9 hours)[7]
Effect on Plasma Renin Activity Expected to increaseIncreases[2]
Effect on Plasma Aldosterone Expected to decreaseDecreases[2]

Discussion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to assessing the in vivo efficacy of this compound. The proposed study design, utilizing the SHR model and direct comparison with Losartan, would provide critical data on its potential as a novel antihypertensive agent.

Key success metrics for this compound would include:

  • Potency: A significant, dose-dependent reduction in blood pressure, ideally comparable or superior to Losartan at similar dosages.

  • Safety and Tolerability: No adverse effects on heart rate, body weight, or general animal well-being. Histological analysis should show a reduction in end-organ damage associated with hypertension.

  • Favorable Pharmacokinetics: Adequate oral bioavailability and a half-life suitable for once-daily dosing.

Should the hypothetical results be confirmed through experimentation, further studies would be warranted. These would include long-term safety and toxicology studies, as well as investigations into its efficacy in other models of hypertension (e.g., salt-sensitive or renal hypertension models) to broaden its therapeutic potential. The ultimate goal is the development of a new therapeutic option for the millions of individuals affected by hypertension worldwide.

References

A Comparative Guide to the Synthetic Routes of [3-(2H-tetrazol-5-yl)phenyl]methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(2H-tetrazol-5-yl)phenyl]methanol is a key building block in medicinal chemistry, frequently incorporated into the synthesis of advanced pharmaceutical intermediates. The presence of both a tetrazole ring, a well-known carboxylic acid bioisostere, and a versatile hydroxymethyl group makes it a valuable synthon for developing novel therapeutic agents.[1] The efficiency, safety, and scalability of the synthetic route to this compound are therefore of critical importance to researchers and professionals in drug development.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound. We will analyze two plausible and commonly considered routes: the formation of the tetrazole ring from a nitrile precursor (Route A) and the reduction of a carboxylic acid to the corresponding alcohol (Route B). Each route will be evaluated based on experimental data, mechanistic considerations, and practical applicability in a research and development setting.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways to this compound have been evaluated. The selection of the optimal route depends on several factors including the availability of starting materials, desired scale, safety considerations, and the desired purity of the final product.

MetricRoute A: Cycloaddition from 3-Cyanobenzyl AlcoholRoute B: Reduction of 3-(1H-Tetrazol-5-yl)benzoic Acid
Starting Material 3-Cyanobenzyl alcohol3-(1H-Tetrazol-5-yl)benzoic acid
Key Transformation [3+2] CycloadditionReduction of Carboxylic Acid
Typical Reagents Sodium azide, Zinc chloride or other Lewis acidsLithium aluminum hydride (LiAlH4) or other reducing agents
Overall Yield Generally Good to ExcellentGood to Excellent, dependent on reduction efficiency
Safety Concerns Handling of azides, potential for hydrazoic acid formation, use of metal catalysts.Handling of highly reactive and pyrophoric hydrides (LiAlH4), quenching of the reaction.
Scalability Can be challenging due to the exothermic nature of the cycloaddition and safety concerns with azides.Generally more straightforward to scale, with appropriate safety measures for handling hydrides.
Purification Typically involves acidic workup and extraction.Requires careful quenching and workup to remove aluminum salts.

Route A: [3+2] Cycloaddition from 3-Cyanobenzyl Alcohol

This approach focuses on the formation of the tetrazole ring as the key synthetic step, starting from the readily available 3-cyanobenzyl alcohol. The core of this route is the [3+2] cycloaddition reaction between the nitrile group and an azide source.

Reaction Scheme

Route A start 3-Cyanobenzyl alcohol reagents + NaN3, ZnCl2 (or other Lewis Acid) in DMF or other solvent start->reagents product This compound reagents->product

Caption: Synthetic pathway for Route A.

Mechanistic Rationale and Experimental Considerations

The [3+2] cycloaddition is a powerful and widely used method for the synthesis of tetrazoles from nitriles.[2][3] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates the nitrile group towards nucleophilic attack by the azide ion.[4] The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being employed.[5]

Causality behind Experimental Choices:

  • Catalyst: Zinc chloride is a cost-effective and efficient Lewis acid for this transformation. Other catalysts, such as cobalt complexes or silica sulfuric acid, have also been reported for similar cycloadditions and may offer advantages in terms of milder reaction conditions or easier workup.[6][7]

  • Azide Source: Sodium azide is the most common and economical source of the azide anion. However, it is highly toxic, and its reaction with acids can generate highly toxic and explosive hydrazoic acid. Therefore, careful control of pH during the reaction and workup is crucial.

  • Solvent: DMF is an excellent solvent for dissolving both the organic substrate and the inorganic azide salt, facilitating a homogeneous reaction mixture and often leading to higher yields.[5] However, its high boiling point can make removal challenging. Greener alternatives, such as water, have also been explored for tetrazole synthesis.[4]

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 3-cyanobenzyl alcohol (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and zinc chloride (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product and quench any unreacted azide. The pH should be adjusted to ~2-3. Filter the resulting solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route B: Reduction of 3-(1H-Tetrazol-5-yl)benzoic Acid

This synthetic strategy commences with a precursor that already contains the tetrazole ring, 3-(1H-tetrazol-5-yl)benzoic acid, and focuses on the reduction of the carboxylic acid functionality to the primary alcohol.

Reaction Scheme

Route B start 3-(1H-Tetrazol-5-yl)benzoic acid reagents + LiAlH4 in THF start->reagents product This compound reagents->product

Caption: Synthetic pathway for Route B.

Mechanistic Rationale and Experimental Considerations

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, and lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for this purpose.[8] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the alcohol.

Causality behind Experimental Choices:

  • Reducing Agent: LiAlH4 is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. Its high reactivity necessitates careful handling under anhydrous conditions. Alternative, milder reducing agents may not be effective for the direct reduction of carboxylic acids.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH4 reductions as it is inert to the reagent and effectively solvates the intermediate species.

  • Workup: The workup procedure for LiAlH4 reductions is critical for both safety and product isolation. A careful, sequential addition of water and a base solution (e.g., NaOH) is typically employed to quench the excess hydride and precipitate the aluminum salts in a granular form that can be easily filtered off.

Detailed Experimental Protocol (Proposed)
  • Preparation of Starting Material: 3-(1H-Tetrazol-5-yl)benzoic acid can be synthesized from 3-cyanobenzoic acid via a [3+2] cycloaddition with sodium azide, similar to the transformation in Route A.

  • Reduction Reaction: Suspend 3-(1H-tetrazol-5-yl)benzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath and slowly add a solution of LiAlH4 in THF (2.0-3.0 eq). After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Stir the resulting mixture vigorously until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Comparison and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between them will largely depend on the specific constraints and priorities of the research setting.

  • For rapid access and if 3-cyanobenzyl alcohol is readily available, Route A is a more direct approach. However, the safety considerations associated with the use of azides, particularly on a larger scale, must be carefully managed. The optimization of the cycloaddition reaction conditions (catalyst, solvent, temperature) may be necessary to achieve high yields.

  • Route B may be preferable for larger-scale syntheses where the handling of pyrophoric but well-understood reagents like LiAlH4 might be more manageable than large quantities of azides. The two-step nature of this route (synthesis of the carboxylic acid followed by reduction) adds to the overall process, but each step is a well-established transformation. The purification to remove aluminum salts after the reduction can sometimes be challenging.

Expertise & Experience Insights: From a process development perspective, Route A's scalability is a significant concern due to the thermal hazards of the cycloaddition and the toxicity of azides. Continuous flow microreactors have emerged as a safer alternative for conducting such reactions on a larger scale.[9] For Route B, the primary challenge lies in the workup of the LiAlH4 reduction, where careful control of the quenching procedure is essential to ensure safe and efficient isolation of the product.

Conclusion

This guide has provided a detailed comparison of two synthetic routes to this compound. Both the [3+2] cycloaddition from 3-cyanobenzyl alcohol (Route A) and the reduction of 3-(1H-tetrazol-5-yl)benzoic acid (Route B) are effective methods. The selection of the most appropriate route will depend on a careful evaluation of factors such as starting material availability, scale, safety protocols, and the purification capabilities of the laboratory. For early-stage research and small-scale synthesis, the directness of Route A may be advantageous. For process development and larger-scale production, the more established and potentially more scalable, albeit longer, Route B might be the preferred option, provided that appropriate safety measures for handling hydrides are in place.

References

A Comparative Guide to Validating the Mechanism of Action of [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, multi-tiered experimental framework for validating the hypothesized mechanism of action (MoA) of the novel compound, [3-(2H-tetrazol-5-yl)phenyl]methanol. Given the absence of established pharmacological data for this specific molecule, we propose a scientifically-grounded MoA based on its chemical structure and compare the validation workflow against a well-characterized benchmark drug.

Foundational Hypothesis: Targeting the Angiotensin II Receptor

The chemical structure of this compound features a tetrazole ring, a common bioisostere for a carboxylic acid group. This motif is a hallmark of the sartan class of drugs, which are potent and selective angiotensin II receptor type 1 (AT1) antagonists.[1][2] Therefore, the central hypothesis of this guide is that This compound functions as an antagonist of the AT1 receptor.

The AT1 receptor, a G-protein coupled receptor (GPCR), is the principal mediator of the physiological effects of angiotensin II, a key peptide in the renin-angiotensin system (RAS).[3][4] Angiotensin II binding to the AT1 receptor triggers a signaling cascade that results in vasoconstriction, inflammation, and cellular proliferation.[5][6] Antagonizing this receptor is a clinically validated strategy for treating hypertension and heart failure.[7][8]

To rigorously test this hypothesis, we will compare the pharmacological profile of our test compound against Losartan , the first-in-class, orally active AT1 receptor antagonist.[9] Losartan competitively inhibits angiotensin II binding, thereby blocking its downstream effects.[7][10]

dot graph "Angiotensin_II_Signaling_Pathway" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_membrane" { label="Plasma Membrane"; bgcolor="#F1F3F4"; "Angiotensin_II" [label="Angiotensin II\n(Agonist)", shape=cds, fillcolor="#FBBC05"]; "AT1_Receptor" [label="AT1 Receptor\n(GPCR)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Test_Compound" [label="this compound\n(Hypothesized Antagonist)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; "Losartan" [label="Losartan\n(Comparator Antagonist)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; }

subgraph "cluster_cytosol" { label="Cytosol"; bgcolor="#FFFFFF"; "Gq_protein" [label="Gq Protein", shape=octagon, fillcolor="#F1F3F4"]; "PLC" [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; "PIP2" [label="PIP2", shape=invtriangle, fillcolor="#F1F3F4"]; "IP3" [label="IP3", shape=triangle, fillcolor="#F1F3F4"]; "DAG" [label="DAG", shape=triangle, fillcolor="#F1F3F4"]; "Ca_Store" [label="Intracellular Ca2+\nStore (ER)", shape=cylinder, fillcolor="#F1F3F4"]; "Ca_Release" [label="Ca2+\nRelease", shape=diamond, fillcolor="#FBBC05"]; "PKC" [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4"]; "Raf" [label="Raf", fillcolor="#F1F3F4"]; "MEK" [label="MEK", fillcolor="#F1F3F4"]; "ERK" [label="ERK1/2", fillcolor="#F1F3F4"]; "p_ERK" [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#F1F3F4"; "Transcription" [label="Gene Transcription\n(Proliferation, Inflammation)", shape=note, fillcolor="#FFFFFF"]; }

// Pathway connections "Angiotensin_II" -> "AT1_Receptor" [label="Binds & Activates"]; "AT1_Receptor" -> "Gq_protein" [label="Activates"]; "Gq_protein" -> "PLC" [label="Activates"]; "PLC" -> "PIP2" [label="Cleaves"]; "PIP2" -> "IP3" [style=dashed]; "PIP2" -> "DAG" [style=dashed]; "IP3" -> "Ca_Store" [label="Binds to Receptor"]; "Ca_Store" -> "Ca_Release" [label="Induces"]; "DAG" -> "PKC" [label="Activates"]; "PKC" -> "Raf" [label="Activates"]; "Raf" -> "MEK" [label="Phosphorylates"]; "MEK" -> "ERK" [label="Phosphorylates"]; "ERK" -> "p_ERK" [style=dashed]; "p_ERK" -> "Transcription" [label="Translocates & Activates"];

// Antagonist action "Test_Compound" -> "AT1_Receptor" [label="Blocks Binding", color="#EA4335", style=bold, arrowhead=tee]; "Losartan" -> "AT1_Receptor" [label="Blocks Binding", color="#34A853", style=bold, arrowhead=tee]; } end_dot

Figure 1: Hypothesized AT1 Receptor Signaling Pathway and Points of Antagonism.

The Experimental Validation Workflow: A Multi-Tiered Approach

To build a robust case for the MoA, we will employ a tiered experimental strategy. This approach begins with confirming direct physical interaction at the target and progressively moves to cellular and phenotypic consequences, with each tier providing a layer of validation.

dot graph "Validation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

node_start [label="Hypothesis:\nCompound is an AT1 Receptor Antagonist", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_t1 [label="Tier 1: Target Engagement\nDoes the compound bind to the AT1 receptor?", shape=box, style="filled,rounded", width=4]; node_t2 [label="Tier 2: Functional Antagonism\nDoes binding block agonist-induced signaling?", shape=box, style="filled,rounded", width=4]; node_t3 [label="Tier 3: Downstream Pathway Modulation\nIs the downstream kinase cascade inhibited?", shape=box, style="filled,rounded", width=4]; node_t4 [label="Tier 4: Cellular Phenotypic Response\nIs the angiotensin II-driven cellular phenotype reversed?", shape=box, style="filled,rounded", width=4]; node_end [label="Conclusion:\nMechanism Validated / Refuted", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_exp1" { label="Experiment"; bgcolor="#FFFFFF"; exp1 [label="Radioligand Binding Assay"]; } subgraph "cluster_exp2" { label="Experiment"; bgcolor="#FFFFFF"; exp2 [label="Calcium Mobilization Assay\nor IP-One Assay"]; } subgraph "cluster_exp3" { label="Experiment"; bgcolor="#FFFFFF"; exp3 [label="Western Blot for p-ERK1/2"]; } subgraph "cluster_exp4" { label="Experiment"; bgcolor="#FFFFFF"; exp4 [label="Cell Proliferation Assay"]; }

node_start -> node_t1; node_t1 -> exp1 [style=dashed]; exp1 -> node_t2; node_t2 -> exp2 [style=dashed]; exp2 -> node_t3; node_t3 -> exp3 [style=dashed]; exp3 -> node_t4; node_t4 -> exp4 [style=dashed]; exp4 -> node_end; } end_dot

Figure 2: A tiered workflow for validating the mechanism of action.

Tier 1: Target Engagement with Radioligand Binding Assay

Causality: The first and most critical step is to determine if this compound physically interacts with the AT1 receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[11][12]

Methodology: This protocol involves using a radiolabeled ligand with known high affinity for the AT1 receptor (e.g., [³H]-Losartan or a radiolabeled angiotensin II analog) and measuring the ability of our unlabeled test compound to displace it.

Detailed Protocol: Competitive Radioligand Binding

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells). Quantify total protein concentration using a BCA assay.[13]

  • Assay Setup: In a 96-well plate, combine the AT1 receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of the radioligand (at its approximate Kd value), and serial dilutions of the test compound or Losartan.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.[13]

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Expected Data & Comparison:

CompoundPredicted IC50 (nM)Predicted Ki (nM)
This compound50 - 50025 - 250
Losartan (Comparator)10 - 505 - 25

Table 1: Hypothetical target engagement data. A lower Ki value indicates higher binding affinity. We predict the novel compound will bind with slightly lower affinity than the optimized drug, Losartan.

Tier 2: Functional Antagonism Assessment

Causality: Demonstrating binding is necessary but not sufficient. We must confirm that this binding is functionally relevant—that it blocks the receptor's ability to signal upon activation by its natural agonist, angiotensin II. AT1 is a Gq-coupled receptor, and its activation leads to a rapid increase in intracellular calcium ([Ca²⁺]i) and the production of inositol monophosphate (IP1).[14][15] We will measure the inhibition of these second messenger signals.

Methodology: This assay uses a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration in real-time.[16][17]

Detailed Protocol: FLIPR Calcium Assay

  • Cell Plating: Seed HEK293 cells stably expressing the AT1 receptor into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 5) for 30-60 minutes at 37°C.[16]

  • Compound Pre-incubation: Add serial dilutions of the test compound or Losartan to the wells and incubate for 15-30 minutes.

  • Agonist Injection & Reading: Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure baseline fluorescence. The instrument then injects a fixed concentration of angiotensin II (an EC80 concentration, which gives 80% of the maximal response) and immediately records the resulting fluorescence spike.

  • Data Analysis: Calculate the percentage of inhibition of the angiotensin II response at each concentration of the test compound. Plot the data to determine the IC50 value.

Methodology: The IP-One assay is a robust alternative that measures the accumulation of IP1, a stable downstream metabolite of the IP3 signaling pathway, using Homogeneous Time-Resolved Fluorescence (HTRF).[18][19]

Detailed Protocol: HTRF IP-One Assay

  • Cell Stimulation: In an assay plate, add cells expressing the AT1 receptor, serial dilutions of the test compound (or Losartan), and a fixed (EC80) concentration of angiotensin II. Incubate for 30-60 minutes at 37°C in a stimulation buffer containing LiCl (which prevents IP1 degradation).[20]

  • Lysis and Detection: Add the HTRF detection reagents (an anti-IP1 antibody labeled with a Europium cryptate donor and an IP1 analog coupled to a d2 acceptor). Incubate for 1 hour at room temperature.[20]

  • Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Convert the HTRF ratio to IP1 concentration using a standard curve and calculate the IC50 for the inhibition of the angiotensin II response.

Expected Data & Comparison:

CompoundFunctional Assay IC50 (nM)
This compound100 - 1000
Losartan (Comparator)20 - 100

Table 2: Hypothetical functional antagonism data. These values demonstrate the concentration required to block the receptor's function, a key measure of potency.

Tier 3: Downstream Pathway Modulation with Western Blot

Causality: To further solidify the MoA, we must verify that the compound inhibits signaling further down the cascade. Activation of the AT1 receptor leads to the phosphorylation and activation of the MAP kinase ERK1/2, a key regulator of cell growth and proliferation.[5][21] We can measure the inhibition of this phosphorylation event.

Methodology: Western blotting allows for the specific detection and semi-quantification of phosphorylated ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein.[22]

Detailed Protocol: p-ERK1/2 Western Blot

  • Cell Treatment: Culture vascular smooth muscle cells or AT1-expressing HEK293 cells. Serum-starve the cells overnight to reduce basal ERK phosphorylation.[21]

  • Inhibition and Stimulation: Pre-incubate cells with vehicle, varying concentrations of the test compound, or Losartan for 30 minutes. Then, stimulate with angiotensin II (e.g., 100 nM) for 5-10 minutes.

  • Lysis and Quantification: Immediately lyse the cells on ice. Determine the protein concentration of each lysate.[22]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate overnight at 4°C with a primary antibody specific for p-ERK1/2.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[21][23]

  • Data Analysis: Use densitometry software to quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against compound concentration.

Expected Data & Comparison:

TreatmentNormalized p-ERK/Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle Control1.0
Angiotensin II (100 nM)8.0 - 12.0
Angiotensin II + Losartan (1 µM)1.2 - 1.8
Angiotensin II + Test Compound (10 µM)1.5 - 2.5

Table 3: Hypothetical Western blot data showing inhibition of a key downstream signaling node.

Tier 4: Cellular Phenotypic Response

Causality: The ultimate validation is demonstrating that the compound can reverse a biologically relevant cellular outcome driven by AT1 receptor activation. Angiotensin II is a known mitogen that promotes the proliferation of vascular smooth muscle cells and other cell types.[24][25]

Methodology: A cell proliferation assay, such as an MTT or BrdU incorporation assay, can quantify the anti-proliferative effect of the compound in the presence of angiotensin II.

Detailed Protocol: Cell Proliferation (MTT Assay)

  • Cell Seeding: Seed rat aortic smooth muscle cells (A7r5) or another relevant cell line in a 96-well plate.

  • Growth Arrest: Once cells are adherent, replace the medium with serum-free medium for 24 hours to synchronize the cells and arrest growth.

  • Treatment: Treat the cells with angiotensin II (e.g., 100 nM) in the presence or absence of serial dilutions of the test compound or Losartan. Include a vehicle-only control. Incubate for 24-48 hours.[26]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Reading and Analysis: Measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of inhibition of angiotensin II-induced proliferation for each compound concentration and determine the IC50.

Expected Data & Comparison:

CompoundAnti-Proliferation IC50 (µM)
This compound1 - 10
Losartan (Comparator)0.1 - 1

Table 4: Hypothetical phenotypic data linking molecular action to a cellular outcome.

Conclusion and Interpretation

By systematically progressing through this four-tiered validation workflow, researchers can build a powerful and defensible case for the mechanism of action of this compound. Consistent antagonist activity across target binding, second messenger signaling, downstream pathway modulation, and a final cellular phenotype would provide strong evidence that the compound functions as an AT1 receptor antagonist. Comparing its potency and efficacy at each stage to the benchmark drug, Losartan, provides critical context for its potential as a pharmacological tool or therapeutic lead.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling [3-(2H-tetrazol-5-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical development, the safe and effective handling of [3-(2H-tetrazol-5-yl)phenyl]methanol is paramount to ensuring both personnel safety and research integrity.[1][2] This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. We will move beyond a simple checklist of personal protective equipment (PPE) to establish a holistic safety protocol grounded in the chemical's structural properties and the potential risks associated with its constituent functional groups.

Hazard Analysis: Understanding the Molecule

A robust safety plan begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed, we can infer significant risks by analyzing its two primary structural components: the tetrazole ring and the phenylmethanol group.[3]

  • The Tetrazole Ring: This is the most significant source of potential hazard. Tetrazole and its derivatives are high-nitrogen compounds, many of which are known to be endothermic.[4] This means they absorb heat during their formation and can release it suddenly and violently. The parent compound, 1H-tetrazole, is a known explosive that can decompose rapidly when heated above its melting point or subjected to shock, friction, or other ignition sources.[5][6] It presents an extreme risk of explosion, and this property must be assumed to be potentially present in its derivatives.[4][5]

  • The Phenylmethanol Group: Aromatic alcohols like benzyl alcohol can cause skin and serious eye irritation.[7] Inhalation may lead to respiratory tract irritation, and ingestion can be harmful.[7][8] While this component is less acutely hazardous than the tetrazole ring, it necessitates careful handling to avoid exposure.

Given these factors, this compound must be treated as a potentially explosive, irritant compound. The primary goal of any handling procedure is to mitigate these risks through a multi-layered safety approach.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure and risk.

  • Engineering Controls : The primary method for controlling exposure is to isolate the product and process from the operator.[2]

    • Ventilation : All handling of solid this compound and its volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

    • Containment : For higher-energy processes or when handling larger quantities, consider using a glovebox or other containment solutions to provide a physical barrier.[2]

    • Static Control : The explosive risk associated with tetrazoles makes static discharge a critical concern.[4] Use grounding and bonding straps for all equipment, and employ spark-proof tools when handling the solid material.[9][10] Avoid using plastic buckets or containers that can accumulate static charge.[4]

  • Administrative Controls :

    • Standard Operating Procedures (SOPs) : Detailed, location-specific SOPs for handling this compound must be written, reviewed, and readily available to all personnel.

    • Training : All users must be trained on this specific SOP, the general hazards of tetrazoles, and emergency procedures before beginning work.

    • Quantity Limitation : Only the minimum necessary amount of the compound should be handled at any given time.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all operations involving this compound. Proper selection, use, and maintenance are critical.

Operation Scenario Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Receiving & Storage Not typically required if container is sealed.Safety glasses with side shields.Nitrile gloves.Lab coat.
Weighing Solid / Transfers NIOSH-approved N95 respirator (or higher) for dusts.Chemical splash goggles and a face shield.Double-layered nitrile gloves.Flame-retardant lab coat, chemical-resistant apron.
Handling in Solution Organic vapor respirator if solvent is volatile and work is outside a fume hood.Chemical splash goggles.Nitrile gloves.Lab coat.
Heating / High-Energy Ops As required by fume hood certification; escape respirator available.Chemical splash goggles and a face shield.Double-layered nitrile gloves.Flame-retardant lab coat, chemical-resistant apron, blast shield.
PPE Specifications and Rationale:
  • Eye and Face Protection : Chemical splash goggles are required at a minimum to protect against splashes.[11] A face shield must be worn over goggles during solid transfers and any operation with a higher splash, fire, or explosion risk.[12]

  • Hand Protection : Nitrile gloves are a standard for general chemical resistance. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[13] For extended work or direct immersion, consult a glove compatibility chart. Wash hands thoroughly with soap and water after removing gloves.[12]

  • Body Protection : A flame-retardant (FR) lab coat is essential due to the fire and explosion risk. A chemical-resistant apron provides an additional layer of protection against spills.

  • Respiratory Protection : Use a NIOSH-approved respirator. For solids, an N95 filter will protect against particulates.[9] If working with solutions, the cartridge type must be selected based on the solvent being used (e.g., organic vapor cartridge for methanol or acetonitrile).[9]

Operational Plan: A Step-by-Step Guide

The following workflow provides a procedural guide for safely handling the compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SOP & SDS B 2. Verify Fume Hood & Safety Equipment A->B C 3. Don Required PPE B->C D 4. Ground Equipment (for solids) C->D E 5. Weigh/Transfer Minimum Quantity D->E F 6. Perform Work in Hood E->F G 7. CRITICAL: Avoid Heat, Shock, Friction F->G H 8. Decontaminate Work Area & Equipment G->H I 9. Segregate & Label Chemical Waste H->I J 10. Doff & Dispose of Contaminated PPE I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for this compound.
Detailed Protocol:

  • Preparation :

    • Confirm you have read and understood the SDS and the lab-specific SOP.[12]

    • Ensure the chemical fume hood is functioning correctly. Know the locations of the nearest safety shower, eyewash station, and fire extinguisher.[9][12]

    • Don the appropriate PPE as outlined in the table above.

  • Handling Solid Compound :

    • When transferring the solid, use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[4][9]

    • Avoid grinding, shock, or friction, as these can initiate explosive decomposition in tetrazole-containing compounds.[5]

    • Clean up any spills of the solid immediately using dry methods to avoid generating dust.[14]

  • Handling Solutions :

    • Add the solid to the solvent slowly; do not add solvent to the bulk solid.

    • If heating a solution, use a heating mantle with a controller and a blast shield. NEVER heat the compound to dryness. The risk of explosive decomposition increases dramatically upon concentration and heating.[5][6]

Emergency & Disposal Plans

Emergency Procedures

In the event of an emergency, personal safety is the top priority.

  • Skin Contact : Immediately remove contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][15] Seek medical attention if irritation develops.[16]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air.[12][17] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[3][10]

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill :

    • For small spills in a fume hood, use an appropriate absorbent material (e.g., vermiculite) for liquids or carefully sweep up solids.[9]

    • For larger spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) department immediately.[6]

  • Fire :

    • For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[3]

    • CRITICAL : If the fire reaches the bulk material, there is a significant explosion risk.[5] DO NOT fight the fire. Evacuate the area immediately, pull the fire alarm, and call emergency responders.[5][6]

Disposal Plan

Improper disposal is a serious safety and regulatory violation.

  • Waste Collection : All waste containing this compound, including contaminated PPE, absorbent materials, and reaction residues, must be collected as hazardous waste.[18]

  • Labeling : Waste containers must be clearly labeled with the words "Hazardous Waste" and a complete list of the chemical contents.[18][19]

  • Storage : Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[19][20]

  • Disposal : All chemical waste must be disposed of through your institution's EHS department. Drain and regular trash disposal are prohibited.[18][20] Explosive materials may require special handling for transport and disposal; consult your EHS office for specific procedures.[13]

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.